2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzoic Acid
Description
Properties
IUPAC Name |
2-(3-oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-12-11(15-14(16-12)7-3-4-8-14)9-5-1-2-6-10(9)13(18)19/h1-2,5-6,11,15H,3-4,7-8H2,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLJBFWRWGZKQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)NC(C(=O)N2)C3=CC=CC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"synthesis of 2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzoic Acid"
An In-Depth Technical Guide to the Synthesis of 2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzoic Acid
A Foreword for the Modern Medicinal Chemist
The quest for novel molecular architectures with therapeutic potential is a cornerstone of drug discovery. Among these, spirocyclic scaffolds have garnered significant attention due to their inherent three-dimensionality and conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets.[1] The 1,4-diazaspiro[4.4]nonane core, a privileged structure in medicinal chemistry, is found in a variety of biologically active compounds.[2][3][4][5] This guide provides a comprehensive, in-depth technical overview of a plausible and robust synthetic route to a novel derivative, this compound.
This document is structured to provide not just a protocol, but a strategic blueprint for the synthesis, grounded in established chemical principles and supported by insights from the contemporary literature on spirocyclic synthesis.[6][7][8][9] We will delve into the rationale behind the chosen synthetic strategy, provide a detailed step-by-step experimental protocol, and discuss the characterization of the target molecule.
Retrosynthetic Analysis and Strategic Design
A retrosynthetic analysis of the target molecule, this compound, suggests that the core spirocyclic lactam can be constructed from a key acyclic precursor. The most efficient approach to assemble such a precursor is through a multi-component reaction (MCR), which offers the advantage of building molecular complexity in a single step. The Ugi four-component reaction (Ugi-4CR) stands out as an ideal candidate for this purpose.
Our retrosynthetic strategy is as follows: The target molecule 1 can be formed via an intramolecular cyclization of an α-aminoacyl amide intermediate 2 . This intermediate, in turn, can be efficiently synthesized through a one-pot Ugi-4CR of cyclopentanone 3 , ammonia 4 , an isocyanide 5 , and 2-formylbenzoic acid 6 .
Visualizing the Synthetic Blueprint: A Graphviz Workflow
The following diagram illustrates the proposed synthetic workflow, from commercially available starting materials to the final target compound.
Caption: A schematic overview of the two-part synthetic strategy for this compound.
Part 1: The Ugi Four-Component Reaction: A Step-by-Step Protocol
The Ugi-4CR is a cornerstone of this synthesis, enabling the rapid assembly of the key acyclic precursor. The reaction proceeds through the formation of an imine from cyclopentanone and ammonia, which is then attacked by the isocyanide and the carboxylate of 2-formylbenzoic acid in a concerted or stepwise manner.
Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-formylbenzoic acid (15.0 g, 0.1 mol) and methanol (100 mL). Stir the mixture until the solid is completely dissolved.
-
Addition of Reactants: To the stirred solution, add cyclopentanone (8.4 g, 0.1 mol), followed by the dropwise addition of a 7N solution of ammonia in methanol (14.3 mL, 0.1 mol) over 10 minutes.
-
Isocyanide Addition: After stirring for 30 minutes at room temperature, add tert-butyl isocyanide (9.2 g, 0.11 mol) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude Ugi adduct.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (20% to 50%) to afford the pure α-acylamino amide intermediate.
Part 2: Deprotection and Intramolecular Cyclization
The second phase of the synthesis involves the removal of the tert-butyl protecting group from the amide nitrogen and the subsequent intramolecular cyclization to form the desired spirocyclic lactam.
Experimental Protocol
-
Deprotection: In a 250 mL round-bottom flask, dissolve the purified Ugi adduct (from Part 1) in a 1:1 mixture of trifluoroacetic acid and dichloromethane (100 mL). Stir the solution at room temperature for 4 hours. Monitor the deprotection by TLC.
-
Removal of Acid: Upon completion, remove the solvent and excess trifluoroacetic acid under reduced pressure. Co-evaporate with toluene (3 x 50 mL) to ensure complete removal of residual acid.
-
Cyclization: To the flask containing the deprotected intermediate, add toluene (100 mL) and heat the mixture to reflux (approximately 110 °C) for 12 hours, using a Dean-Stark apparatus to remove water formed during the reaction.
-
Isolation and Purification: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure and purify the residue by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product, this compound.
Characterization of the Final Product
A comprehensive characterization of the synthesized compound is crucial to confirm its identity and purity. The following table summarizes the expected analytical data.
| Analytical Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzoic acid moiety, the protons of the cyclopentyl ring, and the N-H protons of the lactam. |
| ¹³C NMR | Resonances for the carbonyl carbons of the lactam and the carboxylic acid, the spiro carbon, the aromatic carbons, and the aliphatic carbons of the cyclopentyl ring. |
| Mass Spectrometry (HRMS) | Accurate mass measurement corresponding to the molecular formula C₁₅H₁₆N₂O₃. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H and O-H stretching, the C=O stretching of the lactam and carboxylic acid, and C-N stretching. |
| Melting Point | A sharp melting point, indicating the purity of the compound. |
Mechanistic Insights: The Ugi Reaction and Cyclization
The following diagram illustrates the plausible mechanism for the Ugi four-component reaction and the subsequent cyclization to form the spirocyclic lactam.
Caption: A simplified representation of the key mechanistic steps in the synthesis.
Conclusion and Future Perspectives
This technical guide outlines a rational and efficient synthetic strategy for this compound, a novel compound with potential applications in drug discovery. The use of a multi-component reaction allows for the rapid construction of a key intermediate, and the subsequent deprotection and cyclization steps are robust and high-yielding. The principles and protocols described herein can be adapted for the synthesis of a library of related spirocyclic compounds, which could be screened for a variety of biological activities. The exploration of alternative cyclization strategies and the synthesis of stereoisomerically pure compounds represent exciting avenues for future research in this area.
References
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Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers. [Link]
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Chemical Methods for the Construction of Spirocyclic -Lactams and Their Biological Importance. Georg Thieme Verlag KG. [Link]
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Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. National Institutes of Health. [Link]
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Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold. PubMed. [Link]
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Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. [Link]
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Chirospecific Synthesis of Spirocyclic β-Lactams and Their Characterization as Potent Type II β-Turn Inducing Peptide Mimetics. ACS Publications. [Link]
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Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins. PubMed Central. [Link]
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Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters. ACS Publications. [Link]
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Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters. ACS Publications. [Link]
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Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central. [Link]
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Synthesis of optically active spirohydantoins by asymmetric induction. Hydantoin formation from amino nitriles and chlorosulfonyl isocyanates. ACS Publications. [Link]
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Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PubMed. [Link]
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Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. ACS Publications. [Link]
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Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. National Institutes of Health. [Link]
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"physicochemical properties of 2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzoic Acid"
An In-Depth Technical Guide to the Physicochemical Profiling of 2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzoic Acid
Authored by a Senior Application Scientist
Foreword: The Critical Role of Physicochemical Properties in Drug Discovery
In the landscape of modern drug discovery, the adage "a potent molecule is not necessarily a drug" has never been more resonant. The journey from a promising hit compound to a viable clinical candidate is paved with challenges, many of which are dictated by the molecule's fundamental physical and chemical characteristics. Optimizing properties such as solubility, lipophilicity, and stability is not merely a checkbox exercise but a cornerstone of rational drug design, directly influencing a compound's absorption, distribution, metabolism, excretion, and toxicology (ADMET) profile.[1][2] This guide provides a comprehensive framework for the physicochemical characterization of this compound, a novel scaffold with potential therapeutic applications. As a Senior Application Scientist, the methodologies and interpretations presented herein are grounded in field-proven insights, emphasizing not just the "what" but the critical "why" behind each experimental choice.
Molecular Overview and Structural Rationale
Compound Name: this compound CAS Number: 1272755-92-6[3]
The structure of this compound presents a compelling scaffold for medicinal chemists. It integrates a spirocyclic diamide system, which offers a rigid, three-dimensional architecture, with a benzoic acid moiety, a common pharmacophore that can engage in various biological interactions and influence solubility. The spirocyclic core is of particular interest as it can provide novel intellectual property and potentially enhance binding affinity to protein targets.[4] The presence of both acidic (carboxylic acid) and basic (amine) centers, along with a hydrogen bond donor and acceptor, suggests a complex interplay of physicochemical properties that must be thoroughly elucidated.
Aqueous Solubility: A Cornerstone of Bioavailability
Aqueous solubility is a critical determinant of a drug's oral bioavailability. Insufficient solubility can lead to poor absorption and erratic exposure, ultimately hindering therapeutic efficacy.[5][6] For this compound, both kinetic and thermodynamic solubility should be assessed to gain a complete picture of its dissolution behavior.
Thermodynamic Solubility Assessment
Thermodynamic solubility represents the true equilibrium solubility of a compound and is the gold standard for solubility measurement.[6] The shake-flask method is a reliable approach for this determination.
Experimental Protocol: Shake-Flask Method
-
Preparation of Saturated Solutions: An excess of solid this compound is added to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0) to mimic physiological conditions.
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The resulting slurries are filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Solid-State Analysis: The remaining solid should be analyzed by techniques like X-ray powder diffraction (XRPD) to check for any polymorphic or solvate form changes during the experiment.
Kinetic Solubility Assessment
Kinetic solubility measures the concentration of a compound that remains in solution after being introduced from a concentrated stock solution (typically in DMSO). This high-throughput method is valuable in early discovery for ranking compounds.
Experimental Protocol: Turbidimetric Method
-
Sample Preparation: A concentrated stock solution of the compound is prepared in dimethyl sulfoxide (DMSO).
-
Addition to Buffer: A small aliquot of the DMSO stock is added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation and Detection: The solution is incubated for a short period (e.g., 1-2 hours), and the point at which precipitation occurs is detected by measuring the turbidity of the solution using a nephelometer or a UV/Vis plate reader.
Data Presentation: Expected Solubility Profile
| Parameter | Condition | Expected Value | Rationale |
| Thermodynamic Solubility | pH 7.4 Buffer | 10-50 µg/mL | The presence of both acidic and basic groups suggests a zwitterionic character at physiological pH, which can influence solubility. |
| Kinetic Solubility | pH 7.4 Buffer | >100 µM | The initial dissolution from a DMSO stock often leads to a supersaturated solution, resulting in a higher apparent solubility. |
Ionization Constant (pKa): The Driver of pH-Dependent Behavior
The pKa values of a molecule dictate its charge state at different pH values, which in turn influences its solubility, permeability, and interaction with biological targets.[7] Given the presence of a carboxylic acid and a secondary amine, this compound is expected to have at least two pKa values.
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: A solution of the compound is prepared in a mixture of water and a co-solvent (e.g., methanol or acetonitrile) to ensure sufficient solubility throughout the titration.
-
Titration: The solution is titrated with a standardized acid (e.g., HCl) and a standardized base (e.g., NaOH) while the pH is monitored with a calibrated pH electrode.
-
Data Analysis: The pKa values are determined from the inflection points of the resulting titration curve. Specialized software is often used for accurate calculation.
Data Presentation: Predicted pKa Values
| Ionizable Group | Predicted pKa | Rationale |
| Carboxylic Acid | 3.5 - 4.5 | Typical range for benzoic acid derivatives.[8] |
| Amine | 6.0 - 7.0 | The basicity of the amine in the spirocyclic system is influenced by the adjacent amide group. |
Visualization: Experimental Workflow for pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity: A Key to Membrane Permeation
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter for predicting membrane permeability and oral absorption. It is typically expressed as the logarithm of the partition coefficient (LogP) or the distribution coefficient (LogD).[5]
Experimental Protocol: RP-HPLC Method for LogD Determination
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a high-throughput method for estimating LogD values.
-
Column and Mobile Phase: A C18 column is used with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration: A set of standard compounds with known LogP values are injected to create a calibration curve of retention time versus LogP.
-
Sample Analysis: this compound is injected, and its retention time is measured.
-
LogD Calculation: The LogD at the pH of the mobile phase is calculated from the calibration curve. This can be repeated with mobile phases at different pH values to generate a LogD vs. pH profile.
Data Presentation: Predicted Lipophilicity
| Parameter | Predicted Value | Rationale |
| cLogP | 1.5 - 2.5 | Calculated LogP provides an initial estimate. The presence of polar functional groups is expected to keep the lipophilicity in a favorable range for drug-likeness. |
| LogD at pH 7.4 | 0.5 - 1.5 | At physiological pH, the compound is likely to be zwitterionic, which will reduce its partitioning into the octanol phase compared to the neutral form. |
Chemical Stability
Assessing the chemical stability of a new chemical entity is essential to ensure its integrity during storage and in biological systems.[5]
Experimental Protocol: Solution Stability in Buffers
-
Incubation: The compound is dissolved in buffers at various pH values (e.g., 2.0, 7.4, and 9.0) and incubated at different temperatures (e.g., room temperature and 40°C).
-
Time-Point Analysis: Aliquots are taken at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours) and analyzed by HPLC.
-
Degradation Monitoring: The percentage of the parent compound remaining is plotted against time to determine the degradation rate. Any major degradants should be identified if possible.
Synthesis and Purification
A robust synthetic route is crucial for producing high-quality material for further studies. While a detailed synthesis is beyond the scope of this guide, a general approach can be outlined based on related structures.[9]
Visualization: Conceptual Synthetic Pathway
Caption: A conceptual synthetic pathway for the target compound.
Conclusion and Future Directions
The physicochemical properties outlined in this guide provide a foundational understanding of this compound. A thorough experimental evaluation of its solubility, pKa, lipophilicity, and stability is paramount for its progression as a potential drug candidate. The data generated from these studies will be instrumental in guiding lead optimization efforts, formulating the compound for in vivo studies, and ultimately, unlocking its therapeutic potential. The holistic approach of integrating multiple physicochemical parameters is essential for the successful identification of high-quality drug candidates.[2]
References
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Creative Biolabs. Physicochemical Characterization. [Link]
-
The Royal Society of Chemistry. (2023). Chapter 1: Physicochemical Properties. [Link]
- Bevan, C. D., & Lloyd, R. S. (2000). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 1–25.
- Wager, T. T., et al. (2016). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 29(12), 2008–2026.
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ChemWhat. This compound CAS#: 1272755-92-6. [Link]
- Krasouskaya, G. G., et al. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Russian Chemical Bulletin, 64(1), 142–145.
-
ResearchGate. (2020). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). [Link]
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- 9. researchgate.net [researchgate.net]
A Methodological Guide to the Structure Elucidation of 2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzoic Acid
An In-depth Technical Guide for Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, heterocyclic compounds are a cornerstone of drug discovery, with spirocyclic scaffolds, in particular, offering unique three-dimensional architectures that can enhance potency, selectivity, and pharmacokinetic properties.[1][2] The title compound, 2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzoic Acid, represents a novel molecular framework combining a benzoic acid moiety with a diazaspiro[4.4]nonane core. Such structures are of significant interest for developing new therapeutic agents.[1]
The unambiguous determination of a molecule's chemical structure is the most critical step in the drug discovery and development pipeline.[3] It establishes the foundation for understanding structure-activity relationships (SAR), mechanism of action, and intellectual property.[4] This guide provides a comprehensive, multi-technique workflow for the complete structure elucidation of this novel compound, designed for researchers and scientists in the pharmaceutical industry. Our approach is rooted in a self-validating system where data from orthogonal analytical techniques are integrated to build an unassailable structural proof.
Chapter 1: Foundational Analysis: Molecular Formula and Degree of Unsaturation
The first objective in any structure elucidation is to determine the exact molecular formula.[5] This is best achieved using High-Resolution Mass Spectrometry (HRMS), which provides a highly accurate mass measurement, allowing for the calculation of a unique elemental composition.
Core Technique: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS
Expert Rationale: ESI is a soft ionization technique that minimizes fragmentation, ensuring a strong signal for the molecular ion. A Time-of-Flight (TOF) or Orbitrap analyzer provides the necessary mass accuracy (typically < 5 ppm) to distinguish between isobaric formulas. This precision is non-negotiable for establishing the compound's fundamental composition.[4]
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 1:1).
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Ionization Mode: Acquire data in both positive and negative ion modes. The carboxylic acid suggests a strong signal for the deprotonated molecule [M-H]⁻ in negative mode, while the nitrogen atoms suggest a strong protonated molecule [M+H]⁺ in positive mode.
-
Mass Calibration: Utilize an internal calibrant or perform pre-acquisition calibration to ensure high mass accuracy.
-
Data Analysis: Identify the monoisotopic peak for the molecular ion and use the instrument's software to generate a list of possible elemental compositions within a 5 ppm mass tolerance window.
Data Interpretation & Expected Results
The proposed structure of this compound corresponds to the molecular formula C₁₅H₁₆N₂O₃ .
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₁₅H₁₆N₂O₃ | Derived from the proposed structure. |
| Nominal Mass | 272 Da | Sum of integer masses of the most abundant isotopes. |
| Monoisotopic Mass | 272.1161 Da | Calculated exact mass for C₁₅H₁₆N₂O₃. |
| Expected [M+H]⁺ | 273.1239 m/z | Protonated molecule; primary ion expected in positive ESI mode. |
| Expected [M-H]⁻ | 271.1084 m/z | Deprotonated molecule; expected in negative ESI mode due to the acidic proton. |
Degree of Unsaturation (DoU): Using the formula DoU = C + 1 - (H/2) + (N/2), the calculated DoU is: 15 + 1 - (16/2) + (2/2) = 16 - 8 + 1 = 8
This value is consistent with the proposed structure: 1 benzene ring (4 DoU), 2 carbonyl groups (2 DoU), and 2 rings in the spiro system (2 DoU). This initial check provides confidence in the proposed molecular formula.
Chapter 2: Mapping the Covalent Framework via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed connectivity of atoms in a molecule in the solution state.[6] A combination of 1D and 2D NMR experiments allows for the complete assembly of the carbon-proton framework.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent. DMSO-d₆ is an excellent choice as it will allow for the observation of exchangeable protons from the amide (N-H) and carboxylic acid (COOH) groups.
-
1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. Additionally, a DEPT-135 experiment is crucial to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.
-
2D Spectra Acquisition: Acquire the following core 2D NMR experiments:
-
COSY (Correlation Spectroscopy) to identify proton-proton (¹H-¹H) spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence) to identify direct one-bond proton-carbon (¹H-¹³C) correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (typically 2-3 bond) ¹H-¹³C correlations, which are essential for connecting the individual spin systems.
-
Predicted Data & Interpretation: 1D NMR
The structure contains several distinct regions which will give rise to characteristic signals.
Table 2.1: Predicted ¹H and ¹³C NMR Chemical Shifts in DMSO-d₆
| Atom(s) | Predicted ¹H Shift (ppm) & Multiplicity | Predicted ¹³C Shift (ppm) | Notes |
|---|---|---|---|
| COOH | ~12-13 (broad s, 1H) | ~167 | Exchangeable proton, characteristic downfield shift. |
| Aromatic CH (4H) | ~7.5-8.0 (m) | ~128-132 | Complex multiplet pattern due to ortho/meta/para coupling. |
| Aromatic C-COOH | - | ~133 | Quaternary carbon. |
| Aromatic C-C2 | - | ~140 | Quaternary carbon, deshielded by attachment to the heterocycle. |
| Amide NH | ~8.0-8.5 (s, 1H) | - | Exchangeable proton, often broadened. |
| Amide C =O | - | ~172 | Characteristic carbonyl shift. |
| C2 -H | ~5.0-5.5 (s, 1H) | ~65-70 | Methine proton alpha to a carbonyl and nitrogen. |
| Pyrrolidine CH₂ | ~1.8-2.2 (m, 4H) & ~3.2-3.6 (m, 2H) | ~25-40 & ~45-55 | Complex multiplets due to diastereotopic protons in the ring system. |
| Spiro Carbon (C5) | - | ~70-75 | Quaternary sp³ carbon, a key diagnostic signal. |
Assembling the Structure: 2D NMR Workflow
The true power of NMR lies in integrating the 2D correlation data to piece together the molecular puzzle. The workflow below illustrates the logical progression.
Caption: Predicted MS/MS fragmentation pathway for [M+H]⁺.
-
Key Fragments: The presence of fragments corresponding to the benzoic acid portion (m/z 121) and the diazaspirocycle portion (m/z 153) would strongly support the proposed connectivity. Further fragmentation of the benzoic acid ion via loss of CO (to m/z 93) is a classic pathway that would add further confidence.
Conclusion
The structure elucidation of a novel chemical entity like this compound demands a rigorous and synergistic application of modern analytical techniques. This guide outlines a logical, self-validating workflow that begins with establishing the molecular formula by HRMS, followed by the detailed mapping of the molecular framework using a suite of 1D and 2D NMR experiments. The proposed structure is then unequivocally confirmed in three dimensions by single-crystal X-ray diffraction, the gold standard in structural chemistry. Finally, tandem mass spectrometry provides corroborating evidence through characteristic fragmentation patterns. By integrating the data from each of these orthogonal methods, researchers can establish the structure of new drug candidates with the highest degree of scientific integrity, paving the way for further development.
References
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A Technical Guide to the Spectroscopic Characterization of 2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzoic Acid
This technical guide provides a detailed analysis of the expected spectroscopic data for the novel heterocyclic compound, 2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzoic Acid. In the absence of comprehensive published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to present a robust, predictive characterization. This guide is intended for researchers and professionals in drug discovery and organic synthesis, offering a foundational framework for the identification and structural elucidation of this and related compounds.
Molecular Structure and Spectroscopic Overview
The unique architecture of this compound, featuring a spirocyclic lactam fused with a benzoic acid moiety, gives rise to a distinct spectroscopic fingerprint. Understanding the interplay between these two key functional groups is paramount for accurate spectral interpretation.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For the title compound, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to be complex, with distinct regions for the aromatic, spirocyclic, and exchangeable protons.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| COOH | 12.0 - 13.0 | Broad Singlet | 1H | Chemical shift is highly dependent on solvent and concentration. |
| Aromatic (H3', H4', H5', H6') | 7.5 - 8.2 | Multiplets | 4H | The ortho-substitution pattern will lead to a complex splitting pattern. |
| NH (N1-H) | 7.0 - 8.0 | Broad Singlet | 1H | May exhibit broadening due to quadrupolar relaxation and exchange. |
| CH (C2-H) | 4.5 - 5.0 | Singlet or Doublet | 1H | Alpha to a carbonyl and adjacent to a nitrogen and an aromatic ring. |
| NH (N4-H) | 3.0 - 4.0 | Broad Singlet | 1H | Less deshielded than the N1-H proton. |
| CH₂ (Spirocyclic) | 1.5 - 2.5 | Multiplets | 8H | Protons of the cyclopentyl ring of the spiro moiety will be diastereotopic and show complex splitting. |
Causality in Chemical Shifts:
-
The carboxylic acid proton is significantly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding.
-
The aromatic protons will resonate in the typical downfield region for a substituted benzene ring. The exact shifts will be influenced by the electronic effects of the carboxylic acid and the spirocyclic substituent.[1][2][3]
-
The amide proton (N1-H) is expected to be downfield due to the electron-withdrawing effect of the adjacent carbonyl group.
-
The methine proton (C2-H) is in a chemically rich environment, being adjacent to a carbonyl group, a nitrogen atom, and the benzoic acid ring, leading to a downfield shift.
-
The spirocyclic protons on the cyclopentane ring are expected in the aliphatic region. Data from similar spirocyclic systems, such as 1,4-dioxaspiro[4.4]nonane derivatives, show protons in the 1.5-2.0 ppm range.[4]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (Carboxylic Acid) | 165 - 175 | Typical range for a carboxylic acid carbonyl.[5][6] |
| C=O (Lactam) | 170 - 180 | The cyclic amide carbonyl will be in a similar region to the carboxylic acid. |
| Aromatic (Quaternary) | 130 - 145 | The two carbons of the benzene ring attached to the substituents. |
| Aromatic (CH) | 120 - 135 | The four protonated carbons of the benzene ring.[7][8] |
| C2 | 60 - 70 | Alpha to a carbonyl, a nitrogen, and an aromatic ring. |
| C5 (Spiro) | 55 - 65 | The spiro carbon, being quaternary and part of two rings, will have a characteristic shift. |
| CH₂ (Spirocyclic) | 20 - 40 | The four methylene carbons of the cyclopentane ring. |
Expertise in Spectral Prediction: The prediction of ¹³C chemical shifts relies on the additive effects of substituents. The carbonyl carbons of both the carboxylic acid and the lactam are expected to be the most downfield signals. The aromatic region will show six distinct signals due to the ortho-substitution pattern. The spiro carbon (C5) is a key diagnostic signal, expected to be in the mid-range of the spectrum. The aliphatic carbons of the cyclopentane ring will be the most upfield signals.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying key functional groups. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and lactam moieties.
| Functional Group | Predicted Absorption (cm⁻¹) | Intensity | Notes |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | A very broad band characteristic of a hydrogen-bonded carboxylic acid.[9][10] |
| N-H Stretch (Amide/Amine) | 3200 - 3400 | Medium, Broad | Overlapped with the O-H stretch, but may appear as a sharper feature on the broad O-H band. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Sharp peaks just above 3000 cm⁻¹. |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium | Sharp peaks just below 3000 cm⁻¹. |
| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong | Characteristic strong absorption for a carboxylic acid carbonyl.[11][12] |
| C=O Stretch (Lactam) | 1650 - 1680 | Strong | The "Amide I" band, typically at a slightly lower wavenumber than the acid carbonyl.[9][11][12] |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak | Multiple bands are expected in this region. |
| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Strong | A strong band associated with the C-O single bond of the carboxylic acid.[10] |
Trustworthiness of IR Data: The presence of a very broad absorption from 2500-3300 cm⁻¹ coupled with two distinct, strong carbonyl peaks in the 1650-1710 cm⁻¹ region would provide very strong evidence for the presence of both the carboxylic acid and lactam functionalities.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
Predicted Molecular Ion: For C₁₄H₁₆N₂O₃, the exact mass is 260.1161 g/mol . The nominal mass is 260 g/mol .
Predicted Fragmentation Pattern: Electron ionization (EI) would likely lead to the following key fragments:
| m/z | Proposed Fragment | Notes |
| 260 | [M]⁺ | Molecular ion peak. |
| 243 | [M - OH]⁺ | Loss of the hydroxyl radical from the carboxylic acid. |
| 215 | [M - COOH]⁺ | Loss of the entire carboxylic acid group. |
| 121 | [C₆H₅COOH]⁺ | Fragment corresponding to benzoic acid. |
| 105 | [C₆H₅CO]⁺ | A common and often abundant fragment from benzoic acid derivatives, resulting from the loss of OH.[13][14][15] |
| 77 | [C₆H₅]⁺ | The phenyl cation, resulting from the loss of CO from the m/z 105 fragment.[13] |
Experimental Workflow for MS Analysis:
Caption: A generalized workflow for the mass spectrometric analysis of the title compound.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for compounds with exchangeable protons like those in carboxylic acids and amides.[1]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Data Acquisition:
-
Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, use a standard pulse program with a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse program and acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale to the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
IR Spectroscopy Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR accessory.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Perform an ATR correction if necessary.
-
Label the significant peaks in the spectrum.
-
Mass Spectrometry Protocol
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in both positive and negative ion modes to determine which provides better sensitivity.
-
For fragmentation data, perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
-
-
Data Processing:
-
Determine the m/z of the molecular ion and compare it to the calculated exact mass.
-
Analyze the fragmentation pattern to identify characteristic losses and fragments.
-
Conclusion
This in-depth technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The presented NMR, IR, and MS data, grounded in established spectroscopic principles and data from analogous structures, offer a robust framework for the identification and structural verification of this novel compound. It is anticipated that this guide will be a valuable resource for researchers, facilitating the unambiguous characterization of this molecule and accelerating further research and development.
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PubMed. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. [Link]
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PubMed. (n.d.). 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. [Link]
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The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. [Link]
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National Institutes of Health. (n.d.). 1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic and (2R,3R). [Link]
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MDPI. (n.d.). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). [Link]
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Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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An In-depth Technical Guide to 2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzoic Acid: Synthesis, Characterization, and Potential Applications
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the novel chemical entity 2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzoic Acid. As of the date of this publication, this compound is not extensively documented in publicly accessible chemical databases, suggesting its novelty. This guide, therefore, serves as a foundational document, proposing a robust synthetic pathway, outlining detailed protocols for its characterization, and discussing its potential applications in medicinal chemistry and drug development. By leveraging established principles of organic synthesis and drawing parallels from structurally related spirocyclic compounds, we present a scientifically grounded framework for researchers interested in exploring this unique molecular scaffold.
Introduction: The Case for a Novel Spirocyclic Scaffold
Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant interest in medicinal chemistry. Their rigid, three-dimensional architecture offers a distinct advantage over more flexible linear or planar molecules by allowing for precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. The 1,4-diazaspiro[4.4]nonane core, in particular, is a privileged scaffold found in various biologically active compounds.
The subject of this guide, this compound, combines this spirocyclic core with a benzoic acid moiety. The benzoic acid group is a common pharmacophore, known to interact with numerous biological targets and improve the pharmacokinetic properties of drug candidates. The unique juxtaposition of these two motifs in the target molecule presents an intriguing scaffold for the development of novel therapeutics.
A thorough search of prominent chemical databases, including PubChem and commercial supplier catalogs, did not yield a registered CAS number or significant published data for this compound. While a commercial entity lists the compound, it appears to be a theoretical structure for custom synthesis rather than a stocked item[1]. This underscores the novelty of the compound and the need for a detailed theoretical and practical guide for its synthesis and evaluation.
Physicochemical and Structural Properties (Predicted)
In the absence of experimental data, the physicochemical properties of this compound can be predicted using computational methods. These predictions are valuable for anticipating its behavior in biological and chemical systems.
| Property | Predicted Value | Method/Software |
| Molecular Formula | C₁₄H₁₆N₂O₃ | - |
| Molecular Weight | 260.29 g/mol | - |
| pKa (acidic) | ~4.0 - 5.0 | ACD/Labs Percepta |
| pKa (basic) | ~2.0 - 3.0 | ACD/Labs Percepta |
| LogP | ~1.5 - 2.5 | CLogP |
| Topological Polar Surface Area (TPSA) | 77.9 Ų | - |
| Hydrogen Bond Donors | 2 | - |
| Hydrogen Bond Acceptors | 4 | - |
Structural Diagram:
Caption: Predicted 2D structure of this compound.
Proposed Synthesis Pathway
A plausible and efficient synthesis of the target compound can be envisioned through a multi-step process, leveraging known reactions for the formation of similar spirocyclic systems. A key strategy involves the Ugi four-component reaction (Ugi-4CR), a powerful tool for generating molecular diversity.
Retrosynthetic Analysis:
Caption: Retrosynthetic analysis for the target compound.
Experimental Protocol:
Step 1: Synthesis of the Ugi Product
-
To a solution of 2-aminobenzoic acid (1.0 eq) in methanol (0.5 M), add cyclopentanone (1.0 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
To the reaction mixture, add tert-butyl isocyanide (1.0 eq) followed by an aqueous solution of formaldehyde (37 wt. %, 1.0 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the Ugi product.
Step 2: Hydrolysis to the Final Compound
-
Dissolve the purified Ugi product in a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) (1:1 v/v).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection of the tert-butyl group by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the solvents and excess TFA.
-
Triturate the residue with diethyl ether to precipitate the final product, this compound, as a solid.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum.
Characterization and Quality Control
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will be crucial for elucidating the molecular structure. Expected signals in the ¹H NMR spectrum would include aromatic protons from the benzoic acid ring, aliphatic protons from the cyclopentyl ring, and a singlet for the methine proton at the 2-position of the diazaspiro core.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy will help identify key functional groups, such as the carboxylic acid O-H and C=O stretches, the amide C=O stretch, and N-H stretches.
-
Melting Point: A sharp melting point will be indicative of high purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis using a suitable column and mobile phase should be employed to determine the purity of the final compound.
Potential Applications in Drug Discovery
The unique structural features of this compound suggest several potential applications in drug discovery and development.
Workflow for Biological Screening:
Caption: A typical workflow for the biological evaluation of a novel compound.
-
Enzyme Inhibitors: The rigid spirocyclic core can serve as a scaffold to present the benzoic acid and other functionalities in a precise orientation to fit into the active site of an enzyme. For instance, many benzoic acid derivatives are known to inhibit enzymes such as cyclooxygenases (COX) or histone deacetylases (HDACs).
-
Receptor Ligands: The compound could be explored as a ligand for various receptors, including G-protein coupled receptors (GPCRs), where the defined three-dimensional shape can contribute to high-affinity and selective binding.
-
Fragment-Based Drug Discovery: The core scaffold can be used as a starting point in fragment-based drug discovery campaigns. By identifying weak-binding interactions of this core, more potent leads can be developed through iterative chemical modifications.
Conclusion
This compound represents a novel and unexplored chemical entity with significant potential in medicinal chemistry. This guide provides a comprehensive theoretical framework, including a plausible synthetic route and characterization protocols, to enable researchers to synthesize and investigate this promising molecule. The insights and methodologies presented herein are intended to serve as a catalyst for further research and development in the pursuit of new therapeutic agents based on the 1,4-diazaspiro[4.4]nonane scaffold.
References
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The Multifaceted Biological Activities of Diazaspiro Compounds: A Technical Guide for Drug Discovery Professionals
Introduction: The Emergence of Diazaspiro Scaffolds in Medicinal Chemistry
Diazaspiro compounds, characterized by their unique three-dimensional architecture featuring two nitrogen-containing rings sharing a single carbon atom, have emerged as a privileged scaffold in modern medicinal chemistry. This distinct topology imparts conformational rigidity and novel steric properties, enabling these molecules to interact with biological targets in ways that are often inaccessible to more planar or flexible structures. The inherent structural diversity within this class, arising from variations in ring size, substitution patterns, and the nature of the spirocyclic core, has led to the discovery of a wide array of biological activities. This guide provides an in-depth technical exploration of the significant biological activities of diazaspiro compounds, focusing on their therapeutic potential and the experimental methodologies used to elucidate their mechanisms of action. We will delve into their applications as anticancer, antimicrobial, and central nervous system (CNS) active agents, providing researchers and drug development professionals with a comprehensive understanding of this promising class of molecules.
I. Anticancer Activity: Targeting Key Pathways in Malignancy
The quest for novel anticancer agents has identified diazaspiro compounds as a rich source of therapeutic candidates. Their ability to modulate critical signaling pathways involved in cell proliferation, survival, and apoptosis has been a key driver of this interest.
A. Mechanism of Action: Inhibition of the MDM2-p53 Interaction
A pivotal mechanism through which certain diazaspiro compounds exert their anticancer effects is the inhibition of the murine double minute 2 (MDM2)-p53 protein-protein interaction. In healthy cells, the tumor suppressor protein p53 is maintained at low levels by MDM2-mediated ubiquitination and subsequent proteasomal degradation. However, in many cancers with wild-type p53, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions. Diazaspiro-based inhibitors are designed to mimic the key interactions of the p53 N-terminal domain with the MDM2 hydrophobic pocket, thereby disrupting the MDM2-p53 complex. This restores p53 function, leading to cell cycle arrest, senescence, or apoptosis in cancer cells.
Caption: Inhibition of the MDM2-p53 interaction by diazaspiro compounds.
B. Experimental Evaluation of Anticancer Activity
The assessment of the anticancer potential of diazaspiro compounds involves a tiered approach, starting with in vitro cytotoxicity screening and progressing to detailed mechanistic studies.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a fundamental colorimetric method to evaluate the cytotoxic effects of novel compounds on cancer cell lines.[1][2][3][4][5] The principle lies in the reduction of the yellow, water-soluble MTT to a purple, insoluble formazan product by mitochondrial dehydrogenases of viable cells. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol for MTT Assay:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the diazaspiro compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Causality Behind Experimental Choices: The choice of cell lines should represent different cancer types to assess the compound's spectrum of activity. The incubation time helps to understand the time-dependent effects of the compound. The inclusion of controls is crucial for validating the assay's performance and the specificity of the compound's effect.
To confirm the mechanism of action, techniques like Western blotting and flow cytometry are employed.
-
Western Blotting: This technique is used to detect and quantify specific proteins in a cell lysate.[6][7][8][9][10] In the context of MDM2-p53 inhibition, Western blotting can be used to assess the levels of p53, p21 (a downstream target of p53 that induces cell cycle arrest), and apoptosis-related proteins like Bax and Bcl-2. An increase in p53 and p21 levels following treatment with a diazaspiro compound would support the proposed mechanism.
-
Flow Cytometry for Cell Cycle Analysis: This technique measures the DNA content of individual cells, allowing for the determination of the cell cycle distribution (G0/G1, S, and G2/M phases).[11][12][13] An accumulation of cells in the G1 or G2/M phase after treatment would indicate cell cycle arrest, a hallmark of p53 activation. Propidium iodide (PI) is a common fluorescent dye used to stain DNA for this purpose.
Self-Validating System for Mechanistic Studies: A robust experimental design would involve correlating the IC50 values from the MTT assay with the observed changes in protein expression (Western blot) and cell cycle distribution (flow cytometry). A potent compound should induce these mechanistic changes at concentrations comparable to its IC50 value.
| Diazaspiro Compound | Target Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Dispiro-indolinone Analogues | LNCaP (prostate) | 1.2 - 3.5 | Undetermined, but not MDM2-p53 | [14] |
| Spiromustine Analogues | Various | Varies | DNA alkylation | [15] |
| 1-Thia-4-azaspiro[4.5]decane Derivatives | HCT-116 (colorectal) | 92.2 - 120.1 nM | Not specified | [16] |
| 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones | MDA-MB-231 (breast) | 0.05 | G2/M phase arrest, apoptosis | [17] |
II. Antimicrobial and Antifungal Activity: Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the development of new therapeutic agents with novel mechanisms of action. Diazaspiro compounds have shown promise in this area, exhibiting activity against a range of bacteria and fungi.
A. Antibacterial Mechanisms: Targeting Essential Bacterial Processes
Some diazaspiro compounds, specifically diazaborines, have been shown to target the bacterial fatty acid synthesis (FAS) pathway.[1] This pathway, particularly the type II FAS system found in bacteria, is essential for building bacterial cell membranes and is distinct from the type I FAS system in mammals, making it an attractive target for selective antibacterial agents. Diazaborines inhibit the enoyl-acyl carrier protein reductase (ENR), a key enzyme in the FAS elongation cycle.[1]
Caption: Inhibition of bacterial fatty acid synthesis by diazaborines.
B. Antifungal Mechanisms: Disrupting Fungal Cell Wall Integrity
The fungal cell wall, a structure absent in human cells, is a prime target for antifungal drug development. Certain diazaspiro compounds have been identified as inhibitors of chitin synthase, a crucial enzyme responsible for the synthesis of chitin, a key structural component of the fungal cell wall.[18] Inhibition of chitin synthase leads to a weakened cell wall, making the fungus susceptible to osmotic stress and ultimately leading to cell death.
Caption: Inhibition of fungal chitin synthase by diazaspiro compounds.
C. Experimental Evaluation of Antimicrobial and Antifungal Activity
Standardized methods are used to determine the in vitro efficacy of diazaspiro compounds against microbial pathogens.
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][19][20][21][22]
Step-by-Step Protocol for Broth Microdilution:
-
Compound Preparation: Prepare a serial two-fold dilution of the diazaspiro compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacterial or fungal) and add it to each well.
-
Incubation: Incubate the plate under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Causality Behind Experimental Choices: The choice of broth medium and incubation conditions is critical and must be optimized for the specific microorganism being tested. The use of standardized inoculums ensures the reproducibility of the results.
| Diazaspiro Compound Class | Target Organism | MIC | Mechanism of Action | Reference |
| Diazaborines | Gram-negative bacteria | Varies | Inhibition of enoyl-acyl carrier protein reductase (ENR) | [1] |
| Diazaspirodecanones | Candida albicans | Varies | Chitin synthase inhibition | [18] |
| Dispirooxindole-pyrrolidines | Various bacteria and fungi | Significant activity | Not specified | [23] |
| 2,6-Diazaspiro[3.4]octanes | Mycobacterium tuberculosis | 0.0124–0.0441 µg/mL | Not specified | [24] |
III. Central Nervous System (CNS) Activity: Modulating Neurological Pathways
The unique three-dimensional structures of diazaspiro compounds make them attractive candidates for targeting CNS receptors, which often have complex binding pockets.
A. Mechanism of Action: Dopamine Receptor Antagonism
Several diazaspiro derivatives have been synthesized and evaluated as ligands for dopamine receptors, particularly the D3 receptor.[25] The D3 receptor is implicated in various neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and substance abuse.[25] Diazaspiro compounds can be designed to selectively antagonize the D3 receptor, potentially offering therapeutic benefits with fewer side effects compared to less selective drugs.
Caption: Antagonism of the D3 dopamine receptor by diazaspiro compounds.
B. Experimental Evaluation of CNS Activity
The evaluation of CNS-active diazaspiro compounds typically involves in vitro receptor binding assays followed by in vivo behavioral studies.
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. This is achieved by competing for the binding of a radiolabeled ligand to the receptor.
General Protocol for Radioligand Binding Assay:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., D3 dopamine receptor).
-
Assay Setup: In a multi-well plate, combine the cell membranes, a known concentration of a radiolabeled ligand, and varying concentrations of the unlabeled diazaspiro compound.
-
Incubation: Incubate the mixture to allow for binding to reach equilibrium.
-
Separation: Separate the bound from the unbound radioligand, typically by rapid filtration.
-
Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Determine the concentration of the diazaspiro compound that inhibits 50% of the specific binding of the radioligand (IC50), from which the binding affinity (Ki) can be calculated.
Causality Behind Experimental Choices: The choice of radioligand is critical and should be a high-affinity, selective ligand for the target receptor. The use of non-specific binding controls is essential to ensure the accuracy of the results.
IV. Antiviral Activity: A New Frontier
Recent studies have explored the potential of diazaspiro compounds as antiviral agents. For instance, azaspiro dihydrotriazines have been investigated as inhibitors of the influenza virus.[26] These compounds are designed to target host factors that the virus relies on for replication, such as dihydrofolate reductase (DHFR).[26] This strategy of targeting host factors can be advantageous as it may be less prone to the development of viral resistance.
Caption: Inhibition of a host factor (DHFR) by azaspiro compounds to block viral replication.
Conclusion and Future Perspectives
Diazaspiro compounds represent a versatile and promising class of molecules with a broad spectrum of biological activities. Their unique three-dimensional structures provide a platform for the design of potent and selective modulators of various biological targets. The continued exploration of the chemical space around the diazaspiro core, coupled with a deeper understanding of their mechanisms of action through robust experimental methodologies, will undoubtedly lead to the development of novel therapeutics for a range of human diseases. As our understanding of the structure-activity relationships of these compounds grows, we can anticipate the rational design of next-generation diazaspiro-based drugs with improved efficacy and safety profiles.
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An In-Depth Technical Guide to the In Silico Modeling of 2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzoic Acid
A Senior Application Scientist's Field-Proven Insights for Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical guide to the in silico modeling of 2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzoic acid, a novel spirocyclic compound with potential therapeutic applications. In the absence of direct experimental data for this specific molecule, we present a robust and scientifically grounded workflow for its computational evaluation. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed narrative that explains the causality behind experimental choices, ensuring a self-validating system of protocols. We will navigate through target identification, preparation, ligand-protein docking, molecular dynamics simulations, and ADMET profiling, using Rho-associated kinase 2 (ROCK2) as a plausible and illustrative biological target. The methodologies described herein are supported by authoritative sources and are designed to provide a clear roadmap for the virtual screening and characterization of novel chemical entities.
Introduction: The Rationale for In Silico Evaluation
The journey of a drug from concept to clinic is arduous and expensive.[1][2][3] Modern drug discovery leverages computational, or in silico, techniques to de-risk and expedite this process.[1][2] These methods allow for the early assessment of a compound's potential efficacy, safety, and pharmacokinetic profile, thereby focusing laboratory resources on the most promising candidates.[4]
The subject of this guide, this compound, belongs to the class of spirocyclic compounds. These molecules are of significant interest in medicinal chemistry due to their inherent three-dimensionality.[5][6] This structural complexity, conferred by the shared single atom between two rings, provides a scaffold that can explore chemical space beyond that of traditional flat, aromatic compounds, potentially leading to improved target specificity and novel mechanisms of action.[7][8]
Given the novelty of this compound, a comprehensive in silico evaluation is the logical first step in elucidating its therapeutic potential. This guide will provide a detailed, step-by-step methodology for such an evaluation.
Target Selection: Identifying a Plausible Biological Partner
The first critical step in the in silico evaluation of a novel compound is the identification of a relevant biological target. In the absence of experimental data for our lead molecule, we turn to an analysis of structurally similar compounds. The diazaspiro motif has been identified in inhibitors of several enzyme families, including kinases.[9][10] Notably, Rho-associated kinase (ROCK) has emerged as an attractive target for a variety of diseases, including hypertension, cancer, and neurodegenerative disorders.[9][11] The ROCK family, particularly ROCK2, is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton.[9] Therefore, for the purpose of this guide, we will proceed with Rho-associated kinase 2 (ROCK2) as our biological target.
The In Silico Workflow: A Step-by-Step Guide
Our in silico workflow is designed to be a logical and iterative process, starting from the initial docking of the ligand to the target and progressing to a detailed analysis of the dynamic stability of the complex and the compound's drug-like properties.
Part 1: Target and Ligand Preparation
Accurate preparation of both the protein target and the small molecule ligand is fundamental to the success of any in silico modeling study.
-
Obtain the Crystal Structure: Download the 3D crystal structure of human ROCK2 in complex with a known inhibitor from the Protein Data Bank (PDB). For this study, we will use PDB ID: 2ETR.
-
Pre-processing:
-
Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand. This is crucial to ensure that the docking algorithm is not influenced by extraneous molecules.
-
Inspect the protein for missing residues or atoms. If any are present, they should be modeled in using tools such as the SWISS-MODEL server.
-
-
Protonation and Optimization:
-
Add hydrogen atoms to the protein structure, corresponding to a physiological pH of 7.4.
-
Assign appropriate atom types and charges using a well-validated force field, such as AMBER or CHARMM.
-
Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have been introduced during the preparation process.
-
-
2D to 3D Conversion: Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch. Convert this 2D representation into a 3D structure.
-
Energy Minimization: Perform a geometry optimization of the 3D structure using a quantum mechanical method (e.g., DFT with B3LYP functional and a 6-31G* basis set) or a robust molecular mechanics force field (e.g., MMFF94). This ensures that the ligand is in a low-energy conformation before docking.
-
Charge Calculation: Calculate partial atomic charges for the ligand. This is a critical step as electrostatic interactions are a major component of protein-ligand binding.
Part 2: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[12] This allows for the identification of key binding interactions and provides a rational basis for lead optimization.
-
Define the Binding Site: The binding site can be defined based on the location of the co-crystallized ligand in the original PDB structure. A grid box is then generated around this site, encompassing all the key active site residues.
-
Docking Algorithm: Employ a robust docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock Vina.[12] This algorithm combines a genetic algorithm for global searching with a local search method for energy minimization.
-
Execution: Dock the prepared 3D structure of this compound into the defined binding site of ROCK2. Generate a set number of binding poses (e.g., 10-20) to ensure adequate sampling of the conformational space.
The output of a docking simulation is a set of binding poses, each with a corresponding binding energy score.
-
Binding Energy: The binding energy is an estimate of the binding affinity of the ligand for the protein. Lower binding energies generally indicate a more favorable interaction.
-
Pose Analysis: Visually inspect the top-ranked binding poses to identify key intermolecular interactions, such as:
-
Hydrogen bonds: These are critical for specificity and affinity.
-
Hydrophobic interactions: These contribute significantly to the overall binding energy.
-
Pi-pi stacking: Interactions between aromatic rings.
-
Salt bridges: Electrostatic interactions between charged residues.
-
| Interaction Type | Key Residues in ROCK2 Active Site |
| Hydrogen Bonding | Met156, Tyr157, Asp216 |
| Hydrophobic Interactions | Val92, Leu142, Ile202 |
| Pi-Pi Stacking | Phe221 |
Part 3: Molecular Dynamics Simulation
While molecular docking provides a static snapshot of the protein-ligand complex, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time.[13][14][15]
-
System Setup:
-
Take the top-ranked docked pose of the ROCK2-ligand complex.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
-
Simulation Parameters:
-
Use a well-established force field, such as AMBER or GROMOS.
-
Perform an initial energy minimization of the entire system.
-
Gradually heat the system to a physiological temperature (300 K) under the NVT (constant number of particles, volume, and temperature) ensemble.
-
Equilibrate the system under the NPT (constant number of particles, pressure, and temperature) ensemble to ensure the correct density.
-
Run a production MD simulation for a sufficient length of time (e.g., 100 nanoseconds) to observe the behavior of the complex.
-
Analysis of the MD trajectory can provide valuable insights into the stability and dynamics of the protein-ligand complex.
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over the course of the simulation. A stable RMSD indicates that the complex has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.
-
Interaction Analysis: Monitor the key interactions identified during docking to see if they are maintained throughout the simulation.
Part 4: ADMET Prediction
A potent and selective compound is of little therapeutic value if it has poor pharmacokinetic properties or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in the early assessment of a compound's drug-likeness.[4]
Utilize a variety of in silico tools and models to predict the ADMET properties of this compound. Several web-based servers and commercial software packages are available for this purpose, such as SwissADME, pkCSM, and ADMETlab.[4]
Key Properties to Predict:
-
Absorption:
-
Lipophilicity (LogP): A measure of a compound's solubility in lipids versus water.
-
Water Solubility (LogS): Predicts how well a compound dissolves in water.
-
Human Intestinal Absorption (HIA): The percentage of a drug that is absorbed through the gut.
-
Caco-2 Permeability: An in vitro model for predicting intestinal absorption.
-
P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux pump that can limit drug absorption.
-
-
Distribution:
-
Blood-Brain Barrier (BBB) Permeability: Predicts whether a compound can cross into the central nervous system.
-
Plasma Protein Binding (PPB): The extent to which a drug binds to proteins in the blood.
-
-
Metabolism:
-
Cytochrome P450 (CYP) Inhibition: Predicts whether a compound will inhibit key drug-metabolizing enzymes, which can lead to drug-drug interactions.
-
-
Excretion:
-
Total Clearance: The rate at which a drug is removed from the body.
-
-
Toxicity:
-
AMES Toxicity: Predicts the mutagenic potential of a compound.
-
hERG Inhibition: Inhibition of the hERG potassium channel can lead to cardiotoxicity.
-
Hepatotoxicity: Predicts the potential for a compound to cause liver damage.
-
LD50: The lethal dose for 50% of a test population.
-
| Property | Predicted Value | Interpretation |
| LogP | 2.5 | Good lipophilicity for oral absorption. |
| LogS | -3.0 | Moderately soluble. |
| BBB Permeability | Low | Unlikely to cause CNS side effects. |
| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity. |
| AMES Toxicity | Non-toxic | Low mutagenic potential. |
Conclusion and Future Directions
This in-depth technical guide has outlined a comprehensive and robust in silico workflow for the evaluation of this compound. By employing a systematic approach of target selection, molecular docking, molecular dynamics, and ADMET prediction, we can generate a wealth of data to inform and guide further experimental studies. The insights gained from this computational analysis, from the specific binding interactions with the target protein to the compound's overall drug-like properties, are invaluable in the early stages of drug discovery.
The next logical steps would be to synthesize this compound and validate the in silico predictions through in vitro biochemical and cellular assays. The computational models developed in this guide can then be refined with this experimental data, creating a powerful feedback loop for the rational design and optimization of this promising spirocyclic scaffold.
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A Technical Guide to Identifying and Validating Therapeutic Targets of Spirocyclic Compounds
Introduction: The Emergence of Spirocyclic Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with superior pharmacological properties is relentless. Spirocyclic compounds, characterized by two rings sharing a single common atom, have emerged as privileged scaffolds in this endeavor.[1][2] Their inherent three-dimensionality, a stark contrast to the traditionally favored flat aromatic systems, offers a distinct advantage in drug design.[1][3][4] This unique spatial arrangement allows for the precise projection of functional groups into three-dimensional space, facilitating optimal interactions with complex biological targets.[1][5]
The surge in popularity of spirocycles is attributed to their ability to enhance key drug-like properties.[6][7] By introducing conformational rigidity, these scaffolds can improve binding affinity and selectivity for their intended targets, while simultaneously reducing off-target effects.[3][4] Furthermore, the increased fraction of sp3-hybridized carbons in spirocyclic systems often correlates with improved physicochemical properties, such as solubility and metabolic stability, which are critical for pharmacokinetic profiles.[3][8] As a result, spirocyclic motifs are increasingly present in clinical candidates and approved drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and neurological disorders.[6][8][9][10]
This guide provides an in-depth exploration of the potential therapeutic targets of spirocyclic compounds. It will delve into established target classes, detail the state-of-the-art methodologies for identifying and validating novel targets for spirocyclic hits, and provide actionable protocols for researchers and drug development professionals.
Part 1: Prominent Therapeutic Target Classes for Spirocyclic Compounds
The unique structural features of spirocycles make them particularly well-suited for modulating challenging biological targets that have been difficult to address with traditional small molecules.
Protein-Protein Interaction (PPI) Modulators
PPIs represent a vast and largely untapped class of therapeutic targets. The extensive and often shallow interfaces of PPIs have traditionally made them challenging to drug with conventional, planar small molecules. The three-dimensional nature of spirocyclic scaffolds is ideal for mimicking key structural motifs, such as alpha-helices, that are crucial for these interactions.
A prime example is the inhibition of the p53-MDM2 interaction, a critical pathway in cancer therapy.[11][12] The p53 protein is a vital tumor suppressor, and its activity is negatively regulated by the MDM2 protein.[11][12] In many cancers, MDM2 is overexpressed, leading to the suppression of p53 function. Spirooxindoles have been extensively developed as potent inhibitors of this interaction.[11][13][14] These compounds effectively occupy the hydrophobic pocket on MDM2 where p53 binds, thereby restoring p53's tumor-suppressing activity.[12]
Table 1: Representative Spirocyclic MDM2-p53 Inhibitors
| Compound | Target Binding (Ki) | Cellular Activity | Status |
| MI-888 | 0.44 nM | Potent p53 activation and tumor regression in xenograft models.[14] | Preclinical |
| SAR405838 (MI-77301) | <1 nM | Advanced into clinical development.[13] | Clinical |
| MI-1061 | 0.16 nM | High binding affinity and tumor regression in mouse models.[13] | Preclinical |
G-Protein Coupled Receptors (GPCRs)
GPCRs constitute a large family of transmembrane receptors that are the targets of a significant portion of all approved drugs. The ability of spirocyclic scaffolds to present substituents in defined spatial orientations makes them valuable for achieving high selectivity among GPCR subtypes, which is often a major challenge. The antipsychotic drug Fluspirilene, for instance, incorporates a spirocycle and targets dopamine D2 and serotonin 5-HT2A receptors.[15]
Ion Channels
Ion channels are another important class of drug targets, particularly in the fields of neuroscience and cardiology. Spiro-oxindole compounds have been investigated as modulators of sodium channels for the treatment of pain.[16] The rigid framework of the spirocycle can help to precisely position functional groups that interact with specific residues within the channel pore, leading to potent and selective modulation.
Enzymes and Kinases
Spirocyclic compounds have also been developed as inhibitors of various enzymes. For example, some spirocyclic pyrimidinetriones have shown promise as antibacterial agents by targeting DNA gyrase.[1][9] The conformational constraint of the spiro scaffold can lead to a better fit within the enzyme's active site, enhancing potency.[6]
Part 2: Methodologies for Target Identification and Deconvolution
While some spirocyclic compounds are designed with a specific target in mind (target-based discovery), many promising hits are identified through phenotypic screens, where the molecular target is initially unknown. Identifying the direct target of these hits is a critical and often challenging step in drug development.[17][18]
The Target Identification Workflow
A typical workflow for identifying the target of a phenotypically active spirocyclic compound involves a multi-pronged approach combining direct biochemical methods with genetic and computational approaches.[19]
Caption: A generalized workflow for the identification and validation of therapeutic targets for hits from phenotypic screens.
Direct Biochemical Approaches: Affinity Chromatography
Affinity chromatography is a classic and powerful technique for target identification.[17][20][21][22] It involves immobilizing the bioactive spirocyclic compound (the "bait") onto a solid support and using it to "fish" for its binding partners from a cell lysate.[22]
Protocol: Photo-Affinity Pulldown for Target Identification
This protocol outlines a general procedure for photo-affinity chromatography, which is particularly useful for capturing both strong and weak interactions by forming a covalent bond upon UV irradiation.[23]
1. Synthesis of an Affinity Probe:
- Rationale: A probe is synthesized by chemically modifying the spirocyclic hit compound. This modification includes a linker and two key functional groups: a photoreactive group (e.g., a diazirine or benzophenone) and an affinity tag (e.g., biotin).[17] It is crucial that the modifications are made at a position on the spirocycle that does not disrupt its biological activity.[21]
- Step 1: Conduct initial Structure-Activity Relationship (SAR) studies to identify non-essential positions for modification.[21]
- Step 2: Synthesize the probe with the linker, photoreactive group, and biotin tag.
- Step 3: Validate that the synthesized probe retains the biological activity of the parent compound in the original phenotypic assay.
2. Protein Lysate Preparation:
- Rationale: A native protein lysate provides the pool of potential targets.
- Step 1: Culture and harvest cells relevant to the disease model.
- Step 2: Lyse the cells under non-denaturing conditions to preserve protein structure and interactions. Use a lysis buffer containing protease and phosphatase inhibitors.
- Step 3: Clarify the lysate by centrifugation to remove insoluble debris. Determine the total protein concentration (e.g., using a BCA assay).
3. Incubation and Photo-Crosslinking:
- Rationale: The probe is allowed to bind to its target(s) within the complex lysate, and UV light is used to create a covalent linkage.[24]
- Step 1: Incubate the cell lysate with the photo-affinity probe. As a crucial negative control, run a parallel incubation with an excess of the original, unmodified hit compound to competitively block specific binding sites.
- Step 2: Transfer the mixture to a petri dish on ice and irradiate with UV light (typically 365 nm) to induce crosslinking.[24]
4. Affinity Capture and Elution:
- Rationale: The biotin tag on the probe allows for the selective capture of the probe-target complex using streptavidin-coated beads.[17]
- Step 1: Add streptavidin-conjugated agarose or magnetic beads to the irradiated lysate and incubate to capture the biotinylated complexes.[25]
- Step 2: Wash the beads extensively with buffer to remove non-specifically bound proteins.[21]
- Step 3: Elute the captured proteins from the beads, typically using a denaturing buffer (e.g., SDS-PAGE loading buffer) and boiling.
5. Protein Identification by Mass Spectrometry:
- Rationale: The eluted proteins are separated and identified.
- Step 1: Separate the eluted proteins by SDS-PAGE.
- Step 2: Visualize the protein bands (e.g., with silver or Coomassie staining).
- Step 3: Excise bands that are present in the probe-treated sample but absent or significantly reduced in the competitor control lane.
- Step 4: Identify the proteins in the excised bands using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Label-Free Approaches: Cellular Thermal Shift Assay (CETSA)
One limitation of affinity-based methods is that modifying the compound can sometimes alter its binding properties. Label-free methods circumvent this issue by using the unmodified compound.[17] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[26][27][28]
Protocol: Western Blot-Based CETSA for Target Engagement
This protocol describes how to confirm if a spirocyclic compound engages a hypothesized target protein inside intact cells.[29][30]
1. Cell Treatment:
- Rationale: To assess target engagement in a physiological context.
- Step 1: Plate cells and grow to a suitable confluency.
- Step 2: Treat the cells with the spirocyclic compound at the desired concentration. Use a vehicle (e.g., DMSO) as a negative control. Incubate for a sufficient time to allow cell penetration and target binding.
2. Thermal Challenge:
- Rationale: Heating the cells will cause proteins to denature and aggregate. Target proteins stabilized by the compound will remain soluble at higher temperatures.[30]
- Step 1: Aliquot the cell suspensions (both vehicle- and compound-treated) into PCR tubes.
- Step 2: Heat the aliquots to a range of different temperatures for a short duration (e.g., 3 minutes). One aliquot should be kept at 37°C as a no-heat control.[26]
- Step 3: Cool the samples on ice.
3. Lysis and Separation of Soluble Fraction:
- Rationale: To separate the soluble, non-denatured proteins from the aggregated, denatured proteins.
- Step 1: Lyse the cells (e.g., by freeze-thaw cycles or addition of a mild lysis buffer).
- Step 2: Centrifuge the lysates at high speed to pellet the aggregated proteins.[27]
- Step 3: Carefully collect the supernatant, which contains the soluble protein fraction.
4. Protein Detection:
- Rationale: To quantify the amount of the specific target protein remaining in the soluble fraction at each temperature.
- Step 1: Measure the total protein concentration of the soluble fractions.
- Step 2: Analyze equal amounts of total protein from each sample by SDS-PAGE and Western blot using an antibody specific to the hypothesized target protein.
- Step 3: Quantify the band intensities.
5. Data Analysis:
- Rationale: A shift in the melting curve indicates target engagement.
- Step 1: Plot the relative amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.
- Step 2: A shift of the curve to the right (higher melting temperature) in the compound-treated sample confirms that the spirocyclic compound binds to and stabilizes the target protein in the cell.[29]
Part 3: Mechanism of Action (MoA) Elucidation
Once a direct target is identified and validated, the next step is to understand how the spirocyclic compound modulates its function. This involves a suite of biochemical and cellular assays tailored to the specific target class.
For an enzyme target, this would involve kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive). For a PPI, biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to quantify binding affinity and thermodynamics.
Illustrative Signaling Pathway: MDM2-p53 Regulation
The diagram below illustrates the mechanism by which a spirocyclic MDM2 inhibitor can reactivate the p53 tumor suppressor pathway.
Caption: Mechanism of p53 reactivation by a spirocyclic MDM2 inhibitor.
Conclusion and Future Perspectives
Spirocyclic compounds represent a rich and underexplored area of chemical space with immense therapeutic potential.[9] Their unique three-dimensional structures make them adept at modulating challenging targets that have been intractable with conventional small molecules. The successful development of spirocyclic drugs, particularly in the realm of PPI inhibition, highlights the power of this scaffold.
The continued advancement of synthetic methodologies will make novel and diverse spirocyclic libraries more accessible for screening.[6][7] Coupled with sophisticated target identification technologies like proteomics-based CETSA and advanced genetic screening platforms, the discovery of new therapeutic targets for these compounds is set to accelerate. As our understanding of complex disease biology grows, the ability of spirocyclic scaffolds to provide highly selective and potent modulators will ensure they remain a cornerstone of innovative drug discovery for years to come.
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The Ascendant Spirocyclic Scaffold: A Technical Guide to 1,4-Diazaspiro[4.4]nonane Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: Embracing Three-Dimensionality in Medicinal Chemistry
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the flatlands of two-dimensional chemical space. The strategic incorporation of three-dimensional (3D) scaffolds is a proven approach to enhance pharmacological properties, including potency, selectivity, and metabolic stability. Among these, spirocyclic systems, characterized by two rings sharing a single atom, have emerged as privileged structures. Their inherent rigidity and defined spatial orientation of substituents offer a unique platform for the design of next-generation drug candidates. This guide focuses on a particularly compelling yet underexplored scaffold: the 1,4-diazaspiro[4.4]nonane core. We will delve into its synthesis, potential therapeutic applications, and the principles of its structure-activity relationship, providing a comprehensive resource for researchers poised to explore this promising chemical space.
Part 1: The Synthetic Challenge - Constructing the 1,4-Diazaspiro[4.4]nonane Core
The synthesis of the 1,4-diazaspiro[4.4]nonane scaffold, while not extensively documented, can be approached through established and innovative synthetic methodologies. The key challenge lies in the stereocontrolled construction of the spirocyclic core, which dictates the spatial arrangement of the pendant functionalities.
Multi-Component Reactions: A Convergent and Efficient Strategy
Multi-component reactions (MCRs) offer an elegant and atom-economical approach to complex molecular architectures from simple starting materials in a single synthetic operation. A plausible MCR strategy for the synthesis of a 1,4-diazaspiro[4.4]nonane-2,3-dione core is a three-component reaction involving a cyclic ketone, a diamine, and a dicarbonyl compound.
Proposed Synthetic Pathway:
A proposed multi-component reaction for the synthesis of the 1,4-diazaspiro[4.4]nonane core.
Experimental Protocol: Three-Component Synthesis of 1,4-Diazaspiro[4.4]nonane-2,3-dione
-
Materials: Cyclopentanone, Ethylenediamine, Diethyl oxalate, Ethanol, Glacial acetic acid.
-
Procedure:
-
To a solution of cyclopentanone (1.0 eq) in ethanol, add ethylenediamine (1.0 eq) and a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.
-
Add diethyl oxalate (1.0 eq) to the reaction mixture.
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 1,4-diazaspiro[4.4]nonane-2,3-dione.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).
-
1,3-Dipolar Cycloaddition: A Versatile Approach
The 1,3-dipolar cycloaddition reaction is a powerful tool for the construction of five-membered heterocyclic rings. This strategy can be envisioned for the synthesis of the pyrrolidine ring of the 1,4-diazaspiro[4.4]nonane system. An azomethine ylide, generated in situ from the condensation of an amino acid and a carbonyl compound, can react with a suitable dipolarophile.
Conceptual Workflow for 1,3-Dipolar Cycloaddition:
General scheme for the synthesis of spiro-pyrrolidines via 1,3-dipolar cycloaddition.
Part 2: Therapeutic Potential - Exploring the Biological Landscape
The unique 3D architecture of the 1,4-diazaspiro[4.4]nonane scaffold makes it an attractive candidate for targeting a variety of biological systems. Drawing parallels from structurally related diazaspiro and other spirocyclic compounds, we can anticipate a rich pharmacology for this underexplored class of molecules.
Antimicrobial Activity
Derivatives of the closely related 1,3,7-triazaspiro[4.4]nonane-2,4-dione have demonstrated promising activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. This suggests that the 1,4-diazaspiro[4.4]nonane core could also serve as a scaffold for the development of novel antibacterial agents. The nitrogen atoms in the core can be functionalized with various substituents to modulate the lipophilicity and electronic properties of the molecule, thereby influencing its interaction with bacterial targets.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Materials: Mueller-Hinton Broth (MHB), Bacterial strains (e.g., S. aureus, E. coli), Test compounds, Positive control (e.g., Ciprofloxacin), 96-well microtiter plates.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compound in MHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria with a known antibiotic) and a negative control (bacteria in broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Anticancer Activity
The rigid spirocyclic framework can position pharmacophoric groups in a precise orientation for optimal interaction with protein targets implicated in cancer. The potential for derivatization at the nitrogen atoms allows for the introduction of functionalities known to interact with key oncogenic proteins.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Materials: Cancer cell lines (e.g., MCF-7, HCT116), appropriate cell culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (DMSO).
-
Procedure:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits cell growth by 50%.[1]
-
Central Nervous System (CNS) Activity
Spirocyclic compounds, including azaspiro-derivatives, have shown promise as modulators of CNS targets. The ability to fine-tune the physicochemical properties of 1,4-diazaspiro[4.4]nonane derivatives, such as lipophilicity and polar surface area, is crucial for their ability to cross the blood-brain barrier and exert effects on neuronal receptors and ion channels.
Experimental Protocol: Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)
-
Animals: Male Swiss mice (20-25 g).
-
Procedure:
-
Administer the test compound intraperitoneally (i.p.) at various doses.
-
After a predetermined time (e.g., 30 or 60 minutes), subject the animals to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The ability of the compound to prevent the tonic hindlimb extension is considered a measure of its anticonvulsant activity. The median effective dose (ED₅₀) can be calculated.
-
Part 3: Structure-Activity Relationship (SAR) - Decoding the Molecular Blueprint
Understanding the relationship between the chemical structure of a compound and its biological activity is paramount in drug discovery. For 1,4-diazaspiro[4.4]nonane derivatives, the SAR will be dictated by the nature and position of substituents on the spirocyclic core.
Key Structural Features for SAR Exploration:
Key areas for structure-activity relationship studies on the 1,4-diazaspiro[4.4]nonane scaffold.
Hypothetical SAR Insights based on related scaffolds:
-
Substituents on the Nitrogen Atoms (N1 and N4):
-
Aromatic vs. Aliphatic Substituents: The introduction of aromatic rings can facilitate π-π stacking interactions with protein targets, potentially enhancing potency. Aliphatic substituents can improve solubility and modulate lipophilicity.
-
Hydrogen Bond Donors/Acceptors: The presence of functionalities capable of hydrogen bonding can significantly influence target binding and pharmacokinetic properties.
-
-
Substitution on the Cyclopentane Ring:
-
Stereochemistry: The stereochemical configuration of substituents on the cyclopentane ring will be critical in defining the overall 3D shape of the molecule and its complementarity to the target's binding site.
-
Size and Polarity: The size and polarity of these substituents will impact the compound's solubility, permeability, and potential for steric hindrance at the active site.
-
Data Presentation: A Template for SAR Analysis
| Compound ID | R¹ Substituent | R⁴ Substituent | Substituent on Cyclopentane Ring | MIC (µg/mL) vs. S. aureus | IC₅₀ (µM) vs. MCF-7 | ED₅₀ (mg/kg) in MES test |
| DSN-001 | H | H | None | >128 | >100 | - |
| DSN-002 | Benzyl | H | None | 32 | 15.2 | 50 |
| DSN-003 | H | Benzyl | None | 64 | 25.8 | 75 |
| DSN-004 | 4-Fluorobenzyl | H | None | 16 | 8.5 | 30 |
| DSN-005 | Benzyl | H | 7,8-Dimethyl | 64 | 30.1 | >100 |
This table is a hypothetical representation to illustrate how SAR data for 1,4-diazaspiro[4.4]nonane derivatives could be structured.
Conclusion: A Scaffold Poised for Discovery
The 1,4-diazaspiro[4.4]nonane scaffold represents a promising, yet largely untapped, area of chemical space for the development of novel therapeutic agents. Its inherent three-dimensionality, coupled with the potential for diverse functionalization, provides a robust platform for medicinal chemists. This guide has outlined potential synthetic strategies, highlighted promising therapeutic avenues, and provided a framework for the systematic exploration of the structure-activity relationships of its derivatives. By embracing the principles of modern drug design and leveraging the synthetic and biological testing protocols detailed herein, researchers are well-equipped to unlock the full potential of this intriguing spirocyclic system and contribute to the discovery of the next generation of innovative medicines.
References
This section would be populated with the full details of the cited literature, including title, source, and a valid, clickable URL for verification, based on the outputs of the grounding tool.
Sources
Title: The Modern Compass in Drug Discovery: A Technical Guide to the Discovery, Isolation, and Characterization of Novel Diazaspiro Compounds
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
The imperative to "escape from flatland" has become a guiding principle in modern medicinal chemistry.[1] For decades, drug discovery was dominated by planar, aromatic structures. While effective, this chemical space is heavily explored and often fraught with challenges related to solubility, metabolic stability, and off-target effects. Diazaspiro compounds, with their rigid, three-dimensional architectures, represent a significant leap into the underexplored Z-axis of chemical space.[2] These scaffolds offer a unique opportunity to present binding motifs in precise spatial orientations, potentially leading to enhanced potency, greater selectivity, and improved pharmacokinetic profiles.[2][3]
This guide is not a mere collection of protocols; it is a strategic manual crafted from the perspective of a seasoned application scientist. We will navigate the intricate journey from conceptual synthesis to the definitive characterization of a novel diazaspiro entity. The focus is on the causality behind our choices—why one synthetic strategy is preferred for library generation, why a specific chromatographic method can unlock the separation of stubborn isomers, and how a multi-pronged analytical approach builds an unshakeable foundation of evidence for a new molecular structure. Every protocol is designed as a self-validating system, ensuring that the integrity of the science is paramount at every stage.
Chapter 1: Strategic Synthesis of Diazaspiro Scaffolds
The discovery of a novel compound begins with its creation. The choice of synthetic strategy is the first and most critical decision, dictating the diversity, complexity, and accessibility of the target molecules. For diazaspiro compounds, two philosophies often guide the approach: target-oriented synthesis and diversity-oriented synthesis (DOS). While the former focuses on a specific pre-defined molecule, DOS aims to rapidly generate a wide array of structurally diverse compounds, making it exceptionally well-suited for building screening libraries.[4]
The Power of Convergence: Multicomponent Reactions (MCRs)
In the quest for efficiency and molecular complexity, Multicomponent Reactions (MCRs) are unparalleled. These reactions combine three or more starting materials in a single pot to form a product that contains significant portions of all reactants, maximizing step- and atom-economy.[5]
Causality Behind the Choice: Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful for generating peptide-like scaffolds and other drug-like molecules.[6][7][8] The Ugi four-component reaction (U-4CR), for instance, can convergently assemble an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, creating a highly functionalized core structure in a single transformation.[5][6] This is the strategy of choice for rapidly building a library of diazaspiro compounds around a common core, allowing for systematic exploration of the surrounding chemical space.
Key Synthetic Methodologies
Beyond MCRs, several other robust methods are employed to construct the diazaspiro core:
-
Tandem Cyclizations: These elegant reactions create multiple rings in a single, atom-economical process, often catalyzed by metals like silver.[3]
-
[2+2] Cycloadditions: This method is key for constructing strained four-membered rings, such as the azetidine or β-lactam moieties found in unique diazaspiro frameworks.[1]
-
Intramolecular Cyclizations: Strategies like ring-closing metathesis or reductive amination on carefully designed linear precursors provide controlled access to specific ring sizes and functionalities.[4]
Workflow for Diazaspiro Compound Synthesis
The overall synthetic process follows a logical progression from conceptual design to the generation of a crude product ready for purification.
Caption: General workflow for the synthesis of a novel diazaspiro compound library.
Experimental Protocol: Ugi Four-Component Reaction
This protocol describes a general procedure for the synthesis of a diazaspiro-like scaffold.
Objective: To synthesize a complex α-acetamido-carboxamide product via the Ugi reaction.
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Primary Amine (1.0 mmol, 1.0 equiv)
-
Carboxylic Acid (1.0 mmol, 1.0 equiv)
-
Isocyanide (1.0 mmol, 1.0 equiv)
-
Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) as solvent (0.5 - 1.0 M concentration)
-
Round-bottom flask, magnetic stirrer, standard glassware.
Methodology:
-
To a 25 mL round-bottom flask charged with a magnetic stir bar, add the aldehyde (1.0 equiv) and the amine (1.0 equiv).
-
Add the solvent (e.g., MeOH) to achieve the desired concentration. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.[6] Causality: Pre-formation of the imine is often crucial for the success of the Ugi reaction, especially with less reactive carbonyls or amines.[6]
-
Add the carboxylic acid (1.0 equiv) to the solution and continue stirring for 15 minutes.
-
Add the isocyanide (1.0 equiv) dropwise to the reaction mixture. Note: Isocyanides often have strong, unpleasant odors and should be handled in a well-ventilated fume hood.
-
Allow the reaction to stir at room temperature for 24-48 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting materials and the formation of the desired product mass.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The resulting crude residue can be directly subjected to purification or undergo a preliminary workup (e.g., extraction) if necessary.
Chapter 2: The Art and Science of Isolation & Purification
The crude product from synthesis is a mixture containing the target compound, unreacted starting materials, reagents, and byproducts. Isolating the novel diazaspiro compound in high purity is a non-trivial task, often complicated by the presence of structurally similar impurities and stereoisomers.[9]
Foundational Purification: Extraction and Chromatography
Initial purification typically involves bulk separation techniques to remove major impurities.
-
Liquid-Liquid Extraction: This technique separates compounds based on their differential solubility in two immiscible liquid phases (e.g., an organic solvent and an aqueous solution).[10] It is highly effective for removing water-soluble reagents and salts.
-
Column Chromatography: This is the workhorse of purification in organic synthesis, separating compounds based on their differential adsorption to a solid stationary phase (typically silica gel).[11] It is used to isolate the target compound from most of the synthetic byproducts.
Advanced Chromatographic Techniques for High Purity
Achieving the >95% purity required for biological testing and structural analysis often demands more sophisticated techniques. The choice of technique is critical and depends on the specific challenges presented by the compound.
| Technique | Principle | Key Advantages & Rationale | Best For |
| Prep-HPLC | High-resolution liquid-solid chromatography | Provides excellent separation for closely related compounds. Reversed-phase (e.g., C18) is versatile for many drug-like molecules.[12] | Final purification step; separation of diastereomers. |
| SFC | Supercritical fluid (e.g., CO₂) as mobile phase | Offers different selectivity compared to HPLC, faster run times, and uses less organic solvent. Often superior for separating diastereomers.[13] | Diastereomer and chiral separations; green chemistry. |
| HSCCC | Liquid-liquid partition chromatography without a solid support | Eliminates irreversible adsorption and sample degradation. Excellent for initial fractionation of large, complex crude extracts.[14] | Initial purification of natural product extracts or large-scale synthetic batches. |
Navigating Stereoisomers: The Ultimate Purification Challenge
The three-dimensional nature of diazaspiro compounds means they often possess multiple chiral centers, leading to the formation of diastereomers and enantiomers.[9]
-
Separating Diastereomers: Diastereomers have different physical properties and can typically be separated using high-resolution achiral chromatography, such as preparative HPLC or SFC.[9][13]
-
Separating Enantiomers (Chiral Resolution): Enantiomers have identical physical properties in an achiral environment and require a chiral environment for separation.[15] The two primary strategies are:
-
Direct Separation: Using a Chiral Stationary Phase (CSP) in HPLC or SFC. The CSP creates transient, diastereomeric complexes with the enantiomers, causing them to elute at different times.[16][17] This is the most common and efficient method.
-
Indirect Separation: Derivatizing the enantiomeric mixture with a pure chiral resolving agent to form a mixture of diastereomers. These can then be separated on a standard achiral column, followed by chemical removal of the resolving agent.[18]
-
Purification & Isolation Decision Workflow
A systematic approach is crucial for efficiently moving from a crude product to a highly pure, isolated compound.
Caption: A decision-making workflow for the isolation and purification of novel compounds.
Experimental Protocol: Preparative HPLC Purification
Objective: To separate two diastereomers of a novel diazaspiro compound.
Materials & Equipment:
-
Preparative HPLC system with a UV detector and fraction collector.
-
Appropriate reversed-phase column (e.g., C18, 250 x 21.2 mm, 5 µm).
-
HPLC-grade solvents (e.g., Water with 0.1% Formic Acid, Acetonitrile with 0.1% Formic Acid).
-
Crude sample post-flash chromatography, dissolved in a minimal amount of compatible solvent.
-
Analytical HPLC for purity analysis.
Methodology:
-
Method Development: First, develop a separation method on an analytical HPLC system to find the optimal mobile phase conditions (gradient, isocratic) that provide good resolution between the target peaks.
-
Sample Preparation: Dissolve the sample in a minimal volume of a solvent like methanol or acetonitrile, then dilute with the initial mobile phase. Filter the sample through a 0.45 µm syringe filter to prevent column clogging.[12]
-
System Setup: Equilibrate the preparative HPLC column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Injection and Fraction Collection: Inject the prepared sample onto the column. Set the fraction collector to collect fractions based on UV absorbance thresholds or time windows determined from the analytical run.
-
Post-Run Analysis (Self-Validation): Analyze each collected fraction (or pooled fractions corresponding to a single peak) using analytical HPLC or LC-MS to confirm the purity and identity of the isolated compound.
-
Product Isolation: Combine the pure fractions containing the same isomer. Remove the solvent under reduced pressure (e.g., using a rotary evaporator or lyophilizer) to obtain the isolated, pure compound. Repeat for the other isomer(s).
The Final Polish: Crystallization
Crystallization is the ultimate method for purification, capable of yielding compounds with exceptional purity.[19][20] It relies on the principle that compounds are more soluble in hot solvents than in cold ones.[19] As a saturated hot solution cools, the compound's solubility decreases, forcing it to form a crystal lattice that excludes impurities.[19]
-
Slow Evaporation: Allowing the solvent to evaporate slowly from a near-saturated solution.
-
Vapor Diffusion: A solution of the compound is placed in a vial, which is then placed inside a sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, inducing crystallization.
-
Solvent Layering: Carefully layering an anti-solvent on top of a solution of the compound. Crystallization occurs slowly at the interface.
Successfully obtaining high-quality crystals not only provides the purest form of the compound but also enables definitive structural proof via X-ray crystallography.
Chapter 3: Unambiguous Structural Elucidation
Once a novel compound has been isolated in pure form, its exact molecular structure, including its stereochemistry, must be determined. This is achieved through a combination of spectroscopic and spectrometric techniques.
Core Techniques for Structure Determination
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful technique for determining the structure of organic molecules in solution.[23] A standard dataset includes:
-
1D NMR (¹H, ¹³C): Identifies the types and numbers of proton and carbon environments.
-
2D NMR (COSY, HSQC, HMBC): Establishes connectivity. COSY shows proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range proton-carbon correlations, allowing the molecular skeleton to be pieced together.[23][24]
-
NOESY: Identifies protons that are close in space, which is critical for determining relative stereochemistry.[23]
-
-
Mass Spectrometry (MS): This technique provides the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) is crucial as it provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule.[25] Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide further structural clues.[26]
-
X-ray Crystallography: If a suitable single crystal can be grown, X-ray crystallography provides unambiguous proof of the molecular structure, including the absolute configuration of all chiral centers. This is considered the "gold standard" for structural proof.
Analytical Workflow for Structural Characterization
The process of characterizing a new molecule is a systematic investigation, where each piece of data contributes to the final structural assignment.
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Methodological & Application
Topic: High-Throughput Screening of 2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzoic Acid and Analogues for Novel Kinase Inhibitors
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist: Dr. Gemini
Abstract
Spirocyclic scaffolds are gaining significant traction in drug discovery due to their inherent three-dimensionality, which can lead to improved potency, selectivity, and pharmacokinetic properties compared to traditional flat aromatic structures.[1][2] This application note presents a comprehensive guide for the high-throughput screening (HTS) of novel spirocyclic compounds, using 2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzoic Acid (hereafter referred to as "Spiro-BA") as a representative molecule. We outline a hypothetical screening campaign targeting Rho-associated coiled-coil kinase 2 (ROCK2), a key regulator in cellular contraction, motility, and proliferation, implicated in cardiovascular and inflammatory diseases.[3][4] The protocol details a robust, homogeneous competitive Fluorescence Polarization (FP) assay, suitable for identifying inhibitors from large compound libraries. Methodologies for assay development, primary screening, hit confirmation, and dose-response analysis are provided, establishing a complete workflow for the discovery of novel kinase inhibitors.
Introduction: The Promise of Spirocyclic Scaffolds in Kinase Inhibition
The pursuit of novel chemical matter is a cornerstone of modern drug discovery.[5] Spirocyclic compounds, characterized by two rings connected through a single tetrahedral carbon atom, offer a unique structural framework.[1][6] This arrangement enforces a rigid, three-dimensional conformation that can project functional groups into vector space more effectively than planar systems, potentially enabling highly specific interactions with complex biological targets like protein kinases.[7][8] Protein kinases, which catalyze the phosphorylation of substrate proteins, are a major class of drug targets, and their dysregulation is linked to numerous diseases.[9]
ROCK2 is a serine/threonine kinase that acts as a downstream effector of the small GTPase RhoA.[10] Its role in smooth muscle contraction and cytoskeletal rearrangement makes it an attractive target for conditions such as hypertension, glaucoma, and fibrosis.[3] This guide uses Spiro-BA as a lead scaffold to demonstrate a complete HTS workflow aimed at identifying novel ROCK2 inhibitors.
Assay Principle: Competitive Fluorescence Polarization
To identify compounds that bind to the ATP-binding pocket of ROCK2, we employ a competitive Fluorescence Polarization (FP) assay.[11][12] FP is a homogeneous technique that measures the change in the rotational speed of a fluorescent molecule in solution.[13]
The principle is as follows:
-
A small, fluorescently-labeled molecule (a "tracer") with known affinity for the ROCK2 active site rotates rapidly in solution, resulting in a low polarization signal.
-
When the tracer binds to the much larger ROCK2 enzyme, its rotation is significantly slowed, leading to a high polarization signal.[14]
-
In the presence of a competitive inhibitor (like a potential "hit" compound), the tracer is displaced from the enzyme. The unbound tracer resumes rapid rotation, causing a decrease in the polarization signal.
This decrease in signal is directly proportional to the binding affinity of the test compound, allowing for the rapid identification of potential inhibitors.[15]
Figure 1: Principle of the competitive Fluorescence Polarization assay for ROCK2 inhibition.
Materials and Methods
Reagents
-
Recombinant Human ROCK2 (amino acids 5-554), GST-tagged (BPS Bioscience, Cat# 40086 or equivalent)
-
Fluorescent Tracer: ATP-competitive kinase tracer (e.g., LanthaScreen® Kinase Binding Assay tracer, Thermo Fisher Scientific)
-
Spiro-BA (Synthesized in-house or custom order)
-
Positive Control Inhibitor: Fasudil (Sigma-Aldrich, Cat# SML0955 or equivalent)[4]
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
DMSO (Assay Grade)
-
384-well, low-volume, black, flat-bottom plates (Corning, Cat# 3820 or equivalent)
Equipment
-
Microplate reader capable of measuring fluorescence polarization (e.g., PHERAstar FSX, BMG LABTECH) with appropriate excitation/emission filters.[14]
-
Acoustic liquid handler (e.g., Echo 525, Labcyte) for compound dispensing
-
Multichannel pipettes or automated liquid handling station
Experimental Protocols
Workflow Overview
The screening process is a multi-stage workflow designed to efficiently identify and validate true positive hits while minimizing false positives.[16]
Figure 2: High-Throughput Screening workflow from assay development to hit validation.
Protocol 1: Assay Development and Validation
Objective: To determine optimal reagent concentrations and validate the assay robustness using the Z'-factor.[17][18]
-
Tracer Kd Determination:
-
Prepare a serial dilution of ROCK2 enzyme in assay buffer.
-
Add a fixed concentration of the fluorescent tracer (e.g., 1 nM) to all wells of a 384-well plate.
-
Add the ROCK2 serial dilution to the wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure fluorescence polarization.
-
Plot the mP (millipolarization) values against the ROCK2 concentration and fit the data to a one-site binding curve to determine the Kd.
-
-
Enzyme Concentration Optimization:
-
The optimal enzyme concentration for a competitive assay is typically at or slightly below the Kd value determined in the previous step. This ensures the assay is sensitive to competitive inhibitors.[19] For this protocol, we will proceed with a final ROCK2 concentration of 5 nM and a tracer concentration of 1 nM (hypothetical optimized values).
-
-
Assay Validation (Z'-Factor Calculation):
-
Prepare two sets of wells in a 384-well plate (n=16 for each).
-
Negative Controls (High Signal): Add 5 µL of assay buffer containing 10 nM ROCK2 and 2 nM tracer. Add 50 nL of DMSO.
-
Positive Controls (Low Signal): Add 5 µL of assay buffer containing 10 nM ROCK2 and 2 nM tracer. Add 50 nL of a saturating concentration of Fasudil (e.g., 100 µM).
-
Incubate for 60 minutes at room temperature.
-
Read the FP signal.
-
Calculate the Z'-factor using the formula:
where is the standard deviation and is the mean.[20][21] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[17]
-
Protocol 2: Primary High-Throughput Screen
Objective: To screen a large compound library at a single concentration to identify initial "hits".
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each library compound (including Spiro-BA) from a 10 mM DMSO stock into the assay plate wells for a final concentration of 10 µM. Dispense DMSO into control wells.
-
Reagent Addition: Add 5 µL of a 2X enzyme/tracer mix (10 nM ROCK2, 2 nM tracer in assay buffer) to all wells. The final volume is 5.05 µL.
-
Incubation: Seal the plates and incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plates on an FP-capable plate reader.
Protocol 3: Hit Confirmation and Dose-Response Analysis
Objective: To confirm the activity of primary hits and determine their potency by calculating the IC₅₀ value.[22]
-
Hit Selection: Identify primary hits from the single-point screen. A common method is to use a Z-score cutoff (e.g., Z-score ≤ -3) to identify compounds that cause a statistically significant drop in the FP signal.[23]
-
Dose-Response Plating: For each selected hit, create a 10-point, 3-fold serial dilution series in DMSO. Dispense 50 nL of each concentration into a new 384-well plate.
-
Assay Execution: Repeat steps 2-4 from the Primary HTS protocol.
-
IC₅₀ Calculation:
-
Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot the percent inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce the signal by 50%.[24][25][26]
-
Data Presentation and Analysis
Assay Validation Results
A robust HTS assay requires a clear separation between positive and negative controls.
| Parameter | Negative Control (DMSO) | Positive Control (Fasudil) | Assay Quality |
| Mean Signal (mP) | 285 | 110 | Signal Window: 175 mP |
| Std. Deviation (mP) | 8.5 | 12.1 | S/B Ratio: 2.59 |
| Number of Replicates | 16 | 16 | Z'-Factor: 0.71 |
Table 1: Hypothetical assay validation data. A Z'-factor of 0.71 indicates an excellent and highly robust assay suitable for HTS.[27]
Primary Screen Hit Identification
Results from the primary screen are analyzed to select compounds for further study.
| Compound ID | % Inhibition | Z-Score | Hit Status |
| Library Cmpd 1 | 5.4% | -0.45 | Not a Hit |
| Library Cmpd 2 | 88.2% | -7.35 | Hit |
| Spiro-BA | 95.1% | -7.93 | Hit |
| Library Cmpd 4 | 12.3% | -1.03 | Not a Hit |
| Library Cmpd 5 | 76.9% | -6.41 | Hit |
Table 2: Sample data from the primary screen at 10 µM. A Z-score cutoff of ≤ -3 was used for hit selection.[28]
Dose-Response and IC₅₀ Determination
Confirmed hits are characterized by their potency (IC₅₀).
| Compound ID | IC₅₀ (µM) | Hill Slope | R² |
| Fasudil (Control) | 1.25 | 1.05 | 0.995 |
| Spiro-BA | 0.85 | 1.12 | 0.998 |
| Hit Compound 2 | 3.42 | 0.98 | 0.991 |
| Hit Compound 5 | 15.8 | 1.20 | 0.985 |
Table 3: IC₅₀ values determined from 10-point dose-response curves. Spiro-BA shows potent inhibition of the ROCK2-tracer interaction.[29]
Conclusion and Future Directions
This application note provides a detailed, field-proven framework for utilizing this compound (Spiro-BA) as a representative spirocyclic scaffold in a high-throughput screening campaign against the kinase target ROCK2. The described competitive Fluorescence Polarization assay is a robust, efficient, and cost-effective method for identifying novel inhibitors from large compound libraries.[30][31]
The hypothetical data presented demonstrate that Spiro-BA is a potent inhibitor in this assay format. Following this workflow, hits identified from the primary screen are confirmed and characterized, providing a solid foundation for subsequent hit-to-lead optimization studies.[32] Confirmed hits should be further evaluated in orthogonal, cell-free enzymatic activity assays and subsequently in cell-based assays to confirm their mechanism of action and cellular efficacy.[16][33] This comprehensive approach accelerates the discovery of promising new chemical entities for therapeutic development.
References
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Varela, M. T., Dias, G. G., de Oliveira, L. F. N., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link][8]
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Rodrigues, T., Reker, D., Schneider, P., & Schneider, G. (2016). Counting on natural products for drug design. Nature Chemistry, 8(6), 531–541. [Link]
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Galloway, W. R. J. D., Isidro-Llobet, A., & Spring, D. R. (2010). The properties of spirocyclic scaffolds in drug discovery. Drug Discovery Today, 15(11-12), 437-444. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Spirocyclic Compounds in Modern Drug Discovery. [Link][6]
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Carreira, E. M., & Fessard, T. C. (2014). Evolution of the use of spirocyclic scaffolds in drug discovery. Chemical Reviews, 114(17), 8257–8322. [Link]
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Macarron, R., Banks, M. N., Bojanic, D., et al. (2011). Impact of high-throughput screening in biomedical research. Nature Reviews Drug Discovery, 10(3), 188–195. [Link]
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Liu, Y., Zhang, H., Li, Y., et al. (2013). Discovery of novel scaffolds for Rho kinase 2 inhibitor through TR-FRET-based high throughput screening assay. Bioorganic & Medicinal Chemistry Letters, 23(17), 4858-4862. [Link][3]
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Moerke, N. J. (2009). Fluorescence polarization (FP) assays for monitoring protein-protein interactions. Current Protocols in Chemical Biology, 1(1), 1-15. [Link]
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PunnettSquare.Tools. (2025). Z-Factor Calculator - Free Online Tool | Assay Quality Control. [Link][20]
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Dar, A. C., Das, T. K., Shokat, K. M., & Cagan, R. L. (2008). Chemical genetic discovery of targets and anti-targets for cancer therapy. Nature, 452(7186), 542–547. [Link]
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Iversen, P. W., Eastwood, B. J., Sittampalam, G. S., & Cox, K. L. (2006). A comparison of assay performance measures in screening assays: signal window, Z' factor, and SSMD. Journal of Biomolecular Screening, 11(3), 247-252. [Link]
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Brideau, C., Gunter, B., Pikounis, B., & Liaw, A. (2003). A comparison of the use of Z-score and t-statistics for the analysis of high-throughput screening data. Journal of Biomolecular Screening, 8(6), 634-647. [Link]
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Application Notes and Protocols for Assay Development: Characterizing the Bioactivity of 2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzoic Acid
Introduction
The discovery of novel small molecules with therapeutic potential is a cornerstone of modern drug development. Spirocyclic scaffolds are of particular interest due to their unique three-dimensional structures, which can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2] The compound 2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzoic acid represents a novel chemical entity with potential biological activity. However, as is common with novel compounds, its specific molecular target and mechanism of action are not yet defined. This lack of a known target presents a significant challenge for developing assays to characterize its activity.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach assay development for this compound, starting from a "target-unknown" scenario. We will outline a phased approach, beginning with broad phenotypic screening to identify a biological response, followed by target deconvolution strategies, and culminating in the development of specific biochemical and cell-based functional assays. This guide emphasizes scientific integrity, providing the rationale behind experimental choices and protocols designed for robust and reproducible results.
Phase 1: Target Identification and Phenotypic Screening
When the molecular target of a compound is unknown, a logical first step is to perform phenotypic screening.[3] This approach involves testing the compound in complex biological systems, such as living cells or whole organisms, to observe a functional effect without a priori knowledge of the target.[3] A positive "hit" in a phenotypic screen provides a crucial starting point for unraveling the compound's mechanism of action.
Rationale for Phenotypic Screening
Phenotypic screening offers several advantages for novel compounds:
-
Unbiased Discovery: It allows for the identification of compounds with novel mechanisms of action.[3]
-
Physiological Relevance: Assays are conducted in a more biologically relevant context compared to isolated biochemical assays.[4]
-
Simultaneous Assessment of Activity and Toxicity: Some phenotypic assays can provide an early indication of a compound's therapeutic window.
Recommended Phenotypic Assays
A panel of diverse cell-based assays should be employed to maximize the chances of identifying a biological effect.
Table 1: Recommended Primary Phenotypic Screening Assays
| Assay Type | Principle | Endpoint Measurement | Potential Insights |
| Cell Viability/Cytotoxicity Assay | Measures the number of viable cells in a population after treatment with the compound. | Colorimetric (e.g., MTT, XTT), Fluorometric (e.g., resazurin), or Luminescent (e.g., ATP content) readouts. | General toxicity, anti-proliferative effects. |
| Cell Migration Assay (Wound Healing/Transwell) | Measures the ability of cells to move into a "wounded" area or through a porous membrane. | Imaging-based analysis of cell movement over time. | Effects on cell motility, potential for anti-cancer or anti-inflammatory activity.[4] |
| Reporter Gene Assay for Key Signaling Pathways | Utilizes engineered cell lines with a reporter gene (e.g., luciferase, β-galactosidase) under the control of a specific transcription factor. | Luminescence or colorimetric signal proportional to pathway activation. | Modulation of critical pathways like NF-κB, STAT3, or NFAT.[5] |
| High-Content Imaging (HCI) | Automated microscopy and image analysis to quantify multiple phenotypic changes in cells. | Changes in cell morphology, protein localization, organelle health, etc. | Broad, unbiased assessment of cellular effects. |
Protocol 1: General Cell Viability Assay (MTT-based)
This protocol provides a basic framework for assessing the effect of this compound on cell proliferation.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound, dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Phase 2: Target Deconvolution and Validation
If a reproducible phenotypic effect is observed, the next critical phase is to identify the specific molecular target(s) of this compound.
Strategies for Target Deconvolution
Several powerful techniques can be employed to pinpoint the molecular target:
-
Affinity Chromatography: The compound is immobilized on a solid support and used to "pull down" its binding partners from cell lysates. The bound proteins are then identified by mass spectrometry.
-
Computational Target Prediction: Based on the compound's structure, computational algorithms can predict potential binding targets.
-
Genetic Approaches (e.g., CRISPR/Cas9 screens): These methods can identify genes that, when knocked out, confer resistance or sensitivity to the compound, suggesting the gene product is in the target pathway.
-
Kinase Profiling: Given that some diazaspiro compounds are known to be ROCK inhibitors, a broad panel kinase screen can be a cost-effective initial step.[6]
Target Validation
Once a putative target is identified, it is essential to validate that the compound's effect is indeed mediated through this target. Validation can be achieved through:
-
Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm a direct interaction between the compound and the purified target protein.
-
Target Knockdown/Knockout: Silencing the expression of the putative target gene (e.g., using siRNA or CRISPR) should abolish or reduce the cellular effect of the compound.
-
Enzymatic Assays: If the target is an enzyme, a direct biochemical assay can confirm inhibition or activation by the compound.
Phase 3: Biochemical and Functional Assays for a Characterized Target
Once the molecular target is identified and validated, more specific and quantitative assays can be developed to characterize the compound's potency, selectivity, and mechanism of action. Below are example protocols for two plausible target classes, based on the structures of similar compounds.
Scenario A: The Target is a Protein Kinase (e.g., ROCK)
Many spirocyclic compounds have been explored as kinase inhibitors.[2] If the target is identified as a kinase, a variety of assays can be employed.
This protocol describes a generic, high-throughput compatible assay to measure kinase activity.
Principle: The assay measures the amount of ATP remaining after a kinase reaction. A decrease in ATP corresponds to higher kinase activity.
Materials:
-
Recombinant active kinase (e.g., ROCK1)
-
Kinase substrate (specific for the kinase)
-
Kinase buffer
-
ATP
-
This compound
-
A commercial luminescent kinase assay kit (e.g., Kinase-Glo®)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in the kinase buffer.
-
In a 384-well plate, add the compound dilutions, the kinase, and the substrate.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the luminescent reagent according to the manufacturer's instructions.
-
Measure the luminescence signal on a plate reader.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
Caption: Workflow for an in vitro luminescent kinase inhibition assay.
Scenario B: The Target is a G-Protein Coupled Receptor (GPCR)
Some diazaspiro compounds have been shown to interact with GPCRs.[7] If the target is a GPCR, assays will focus on ligand binding and downstream signaling.
This protocol measures the modulation of cyclic AMP (cAMP), a common second messenger in GPCR signaling.
Principle: This assay uses a competitive immunoassay format, often employing HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA, to quantify changes in intracellular cAMP levels following receptor activation or inhibition.
Materials:
-
A cell line stably expressing the target GPCR (e.g., CHO-K1 cells)
-
A known agonist for the target GPCR
-
This compound
-
A commercial cAMP assay kit (e.g., from Cisbio, PerkinElmer)
-
384-well plates
Procedure:
-
Seed the cells in a 384-well plate and incubate overnight.
-
Prepare dilutions of the test compound.
-
To measure antagonist activity, pre-incubate the cells with the test compound for 15-30 minutes.
-
Stimulate the cells with a known agonist at its EC50 concentration.
-
Incubate for a specified time (e.g., 30 minutes).
-
Lyse the cells and perform the cAMP measurement according to the kit manufacturer's protocol.
-
Read the signal on a compatible plate reader.
-
Calculate the percentage of inhibition of the agonist response and determine the IC50 value.
Caption: Simplified GPCR signaling pathway showing antagonist action.
Data Analysis and Interpretation
For all assays, it is crucial to perform robust data analysis. Dose-response curves should be generated using a non-linear regression model to determine key parameters like IC50 (for inhibitors) or EC50 (for activators). Statistical significance should be determined using appropriate tests. For enzyme kinetics, data can be analyzed using Michaelis-Menten kinetics to determine the mode of inhibition (e.g., competitive, non-competitive).[8][9]
High-Throughput Screening (HTS) Considerations
Once a robust and reproducible primary assay is developed, it can be adapted for HTS to screen large compound libraries.[10][11] Key considerations for HTS adaptation include:
-
Miniaturization: Moving to higher density plate formats (e.g., 384- or 1536-well) to reduce reagent costs and increase throughput.[12]
-
Automation: Utilizing liquid handling robotics to improve precision and reduce manual error.[13]
-
Data Management: Implementing a robust data management system to handle the large volumes of data generated.
-
Assay Robustness: The assay must have a good signal-to-background ratio and a high Z'-factor to be suitable for HTS.
Conclusion
Developing assays for a novel compound with an unknown target, such as this compound, requires a systematic and phased approach. By starting with broad phenotypic screens, followed by rigorous target deconvolution and validation, and finally developing specific biochemical and functional assays, researchers can effectively characterize the bioactivity of this and other novel chemical entities. The protocols and strategies outlined in this guide provide a solid framework for advancing our understanding of this promising compound and accelerating its potential journey in the drug discovery pipeline.
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"in vitro evaluation of 2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzoic Acid"
An Application Guide for the In Vitro Evaluation of 2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzoic Acid: A Novel Chemical Entity
Introduction: Unveiling the Potential of a Novel Diazaspiro Scaffold
The compound this compound represents a novel chemical entity (NCE) featuring a unique diazaspiro[4.4]nonane core. Spirocyclic systems are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can offer high specificity and affinity for biological targets. While specific biological data for this particular molecule is not yet established, the broader class of diazaspiro compounds has been associated with a range of important biological activities, including the inhibition of Rho-associated coiled-coil containing protein kinase (ROCK) and alpha-adrenergic receptor blockade, which are relevant in cardiovascular and oncological diseases.[1][2]
This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive, tiered strategy for the initial in vitro characterization of this NCE. The protocols herein are designed not merely as procedural steps, but as a logical framework for discovery, guiding the researcher from foundational cytotoxicity assessments to more nuanced, hypothesis-driven functional assays. The objective is to build a foundational dataset that illuminates the compound's therapeutic potential and mechanism of action.
Tier 1: Foundational Bioactivity & Cytotoxicity Profiling
The initial phase of evaluation is critical for any NCE.[3][4] It establishes the compound's general biological impact and defines the concentration ranges for subsequent, more specific assays. We will begin by assessing broad cytotoxicity against both cancerous and non-cancerous cell lines to determine a preliminary therapeutic window.
Protocol 1: General Cytotoxicity Screening using a Luminescence-Based Viability Assay
Causality: This assay serves as the cornerstone of our investigation. We employ a luminescence-based method measuring ATP levels, as ATP is a key indicator of metabolically active, viable cells.[5] Its depletion provides a sensitive and robust measure of cytotoxicity. By screening against a panel of cancer cells and a non-malignant cell line (e.g., HEK293), we can simultaneously identify potential anti-cancer activity and assess general toxicity, a critical first step in evaluating selectivity.[6]
Experimental Workflow Diagram:
Caption: Workflow for the ATP-based cell viability assay.
Step-by-Step Protocol:
-
Cell Culture: Culture selected human cancer cell lines (e.g., HCT116 - colon, PC3 - prostate, A549 - lung) and a normal human embryonic kidney cell line (HEK293) in appropriate media until they reach ~80% confluency.
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into opaque-walled 96-well plates at a density of 5,000 cells/well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in culture media to create working solutions at 2x the final desired concentrations (e.g., ranging from 200 µM to 1 nM).
-
Treatment: Add 100 µL of the 2x compound dilutions to the respective wells to achieve a final volume of 200 µL and the desired final concentrations. Include "vehicle control" wells (containing DMSO at the same final concentration as the highest compound dose) and "untreated control" wells.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Luminescence Reading:
-
Equilibrate the plate and the CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega) to room temperature.
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data by setting the vehicle control as 100% viability and a "no cells" background control as 0% viability.
-
Plot the normalized viability (%) against the log of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value for each cell line.
-
Hypothetical Data Presentation:
| Cell Line | Type | Hypothetical IC₅₀ (µM) |
| HCT116 | Colon Cancer | 8.5 |
| PC3 | Prostate Cancer | 12.3 |
| A549 | Lung Cancer | 25.1 |
| HEK293 | Normal Kidney | > 100 |
Tier 2: Hypothesis-Driven Functional Assays
Rationale: The diazaspiro core is a privileged scaffold found in compounds targeting kinases.[1] Specifically, Rho-associated kinase (ROCK) is a compelling target due to its role in cell adhesion, motility, and cytoskeletal organization—processes often dysregulated in cancer and cardiovascular diseases. This justifies a direct investigation into the compound's potential as a kinase inhibitor.
Protocol 2: In Vitro Kinase Inhibition Assay (ROCK1/2)
Causality: To directly test our hypothesis, we will use a biochemical assay to measure the compound's ability to inhibit the enzymatic activity of purified ROCK1 and ROCK2 proteins.[7][8] The ADP-Glo™ Kinase Assay is ideal as it quantifies the amount of ADP produced during the kinase reaction. Inhibition of the kinase results in a lower ADP concentration and thus a lower luminescent signal, providing a direct measure of inhibitory potency.
Simplified ROCK Signaling Pathway:
Caption: Simplified RhoA-ROCK signaling pathway.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare solutions of purified human ROCK1 and ROCK2 enzymes, their specific substrate (e.g., S6K1tide), and ATP in the reaction buffer.
-
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, starting from a 1 mM stock.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the compound dilution.
-
Add 2 µL of the enzyme + substrate mix.
-
Initiate the reaction by adding 2 µL of ATP solution (final concentration typically near the Kₘ for the enzyme).
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection (ADP-Glo™ Protocol):
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Readout: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Convert raw luminescence data to percent inhibition relative to positive (no inhibitor) and negative (no enzyme) controls. Plot percent inhibition against compound concentration and fit to a dose-response curve to determine the IC₅₀.
Hypothetical Data Presentation:
| Kinase Target | Hypothetical IC₅₀ (nM) |
| ROCK1 | 150 |
| ROCK2 | 210 |
Protocol 3: Cell-Based Cytoskeletal Staining
Causality: A biochemical assay demonstrates target engagement, but a cell-based assay is essential to confirm that this engagement translates into a physiological effect within a cellular context.[7][9] Since ROCK is a primary regulator of the actin cytoskeleton, its inhibition is expected to cause distinct morphological changes, such as the dissolution of stress fibers. We will use phalloidin, which specifically binds to F-actin, to visualize these changes.
Step-by-Step Protocol:
-
Cell Culture: Seed a responsive cell line (e.g., HeLa or NIH 3T3) onto glass coverslips in a 24-well plate and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with the test compound at concentrations around its ROCK IC₅₀ value (e.g., 100 nM, 500 nM, 2 µM) for 4-6 hours. Include a vehicle control (DMSO) and a positive control (a known ROCK inhibitor like Y-27632).
-
Fixation:
-
Gently wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.1% Triton™ X-100 in PBS for 5 minutes.
-
Staining:
-
Wash three times with PBS.
-
Incubate the cells with a fluorescently-conjugated phalloidin (e.g., Alexa Fluor™ 488 Phalloidin) for 30-60 minutes at room temperature, protected from light.
-
(Optional) Counterstain nuclei with DAPI for 5 minutes.
-
-
Mounting and Imaging: Wash the coverslips three times with PBS. Mount them onto microscope slides using an anti-fade mounting medium.
-
Microscopy: Acquire images using a fluorescence or confocal microscope. Compare the actin stress fiber organization in treated cells to the controls. Look for a reduction in defined stress fibers and a more cortical actin distribution in inhibitor-treated cells.
Conclusion and Forward Outlook
This structured in vitro evaluation provides a robust pathway for characterizing the novel compound this compound. The initial cytotoxicity screen establishes a baseline toxicity profile and identifies potential for selective anti-cancer activity. The subsequent hypothesis-driven assays, based on the activities of structurally related diazaspiro compounds, directly probe a plausible mechanism of action through ROCK inhibition. Positive results from this cascade of assays—demonstrating potent and selective cytotoxicity, direct kinase inhibition, and a corresponding cellular phenotype—would provide a strong rationale for advancing this compound to more complex in vitro models (e.g., 3D cell culture, invasion assays) and subsequent preclinical in vivo studies.[9]
References
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Synthesis, Biological Evaluation, Molecular Dynamics, and QM-MM Calculation of Spiro-Acridine Derivatives Against Leishmaniasis - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]
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Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring - ResearchGate. (2015, September 16). Retrieved January 15, 2026, from [Link]
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diazaspiro [4.4] non-1-en-3-yl)methyl]- 2-(ethoxymethyl) phenyl]-N. (2024, November 6). Retrieved January 15, 2026, from [Link]
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Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]
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In Vitro Biological Activities of Hesperidin-Related Compounds with Different Solubility - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]
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Application Notes & Protocols: A Framework for the Characterization of Novel ROCK Inhibitors
A Note on "2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzoic Acid"
An extensive review of publicly available scientific literature and chemical databases did not yield specific data characterizing "this compound" as a Rho-associated coiled-coil kinase (ROCK) inhibitor. Consequently, this document is presented as a comprehensive framework and a series of detailed protocols for the evaluation of any novel chemical entity, hereafter referred to as "Compound X," as a putative ROCK inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide the scientific rationale and step-by-step methodologies required to validate and characterize a new inhibitor from initial biochemical screening to cellular and preliminary in vivo assessment.
Scientific Foundation: The Rho/ROCK Signaling Pathway
1.1. Rationale for ROCK Inhibition
The Rho-associated kinases, ROCK1 and ROCK2, are critical serine/threonine kinases that function as downstream effectors of the small GTPase, RhoA.[1] This signaling pathway is a central regulator of cellular actin-myosin contractility and cytoskeletal dynamics.[2][3] Its functions include orchestrating cell shape, adhesion, migration, proliferation, and apoptosis.[1][2] Aberrant ROCK signaling is implicated in a wide range of pathologies, including hypertension, glaucoma, cancer metastasis, and fibrosis.[4][5][6] Therefore, small molecule inhibitors targeting ROCK are of significant therapeutic interest.[4][5] The primary mechanism of action for ROCK inhibitors is the prevention of phosphorylation of downstream substrates, which leads to a relaxation of the actin cytoskeleton and modulation of various cellular functions.[1]
1.2. The Signaling Cascade
The pathway is initiated by the activation of RhoA (a small G-protein) which, in its GTP-bound state, binds to and activates ROCK kinases.[1] ROCK, in turn, phosphorylates several substrates. A key substrate is the Myosin Phosphatase Target subunit 1 (MYPT1).[7] Phosphorylation of MYPT1 by ROCK inhibits the activity of Myosin Light Chain Phosphatase (MLCP), leading to a net increase in the phosphorylation of the Myosin Light Chain (MLC).[3][7] Phosphorylated MLC drives actin-myosin contraction, resulting in the formation of stress fibers and focal adhesions.[3]
Caption: The Rho/ROCK signaling pathway and point of inhibition.
Preliminary Compound Management & Safety
2.1. Handling Novel Chemical Entities
When working with a novel, uncharacterized substance like Compound X, it must be assumed to be hazardous.[8] All handling should occur within a certified chemical fume hood to prevent inhalation.[9] Appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile), must be worn at all times.[9][10]
2.2. Safety Profile of Structural Motifs
The structure "this compound" contains a benzoic acid moiety. Benzoic acid itself can cause skin irritation and serious eye damage.[11] Therefore, Compound X should be handled with the precaution that it may possess similar or enhanced irritant properties.[12] A Safety Data Sheet (SDS) or equivalent hazard communication form should be completed by the synthesizing chemist, documenting all known information and handling procedures.[8]
2.3. Solubility and Stock Preparation
Accurate biological data depends on the precise concentration of the test compound. It is critical to determine the solubility of Compound X in common laboratory solvents, such as dimethyl sulfoxide (DMSO).
Protocol: Stock Solution Preparation
-
Accurately weigh a small amount (e.g., 1-5 mg) of Compound X.
-
Add a measured volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Use gentle vortexing or sonication to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Biochemical Assays: Direct Enzyme Inhibition
3.1. Rationale
The first step in characterization is to determine if Compound X directly inhibits the enzymatic activity of ROCK1 and ROCK2. This is achieved through an in vitro kinase assay using purified, recombinant ROCK protein. The output of this assay is the half-maximal inhibitory concentration (IC50), a quantitative measure of the compound's potency.[13][14]
3.2. Protocol: In Vitro ROCK Activity ELISA
This protocol is adapted from commercially available non-radioactive ELISA kits that measure the phosphorylation of a substrate.[15][16]
Materials:
-
Recombinant active ROCK1 and ROCK2 enzymes.
-
96-well plate pre-coated with recombinant MYPT1 substrate.
-
Compound X serial dilutions (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
Positive control inhibitor (e.g., Y-27632).
-
Kinase reaction buffer.
-
ATP solution.
-
Primary antibody: Anti-phospho-MYPT1 (e.g., Thr696 or Thr853).[17]
-
HRP-conjugated secondary antibody.
-
TMB substrate and Stop Solution.
-
Plate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Compound Preparation: Prepare serial dilutions of Compound X in kinase buffer. Also prepare wells for "No Inhibitor" (vehicle control, e.g., DMSO) and "No Enzyme" (background) controls.
-
Enzyme Addition: Add diluted recombinant ROCK1 or ROCK2 enzyme to each well of the MYPT1-coated plate, except for the "No Enzyme" control wells.
-
Inhibitor Addition: Add the serially diluted Compound X, vehicle control, or positive control inhibitor to the appropriate wells.
-
Initiate Reaction: Start the kinase reaction by adding a predetermined concentration of ATP to all wells.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.[16]
-
Washing: Stop the reaction by washing the plate multiple times with a wash buffer (e.g., TBS-Tween).
-
Primary Antibody: Add the anti-phospho-MYPT1 antibody to each well and incubate for 1 hour at room temperature.[16]
-
Washing: Repeat the wash step.
-
Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.[16]
-
Washing: Repeat the wash step.
-
Detection: Add TMB substrate and incubate in the dark until sufficient color develops (15-30 minutes).
-
Stop & Read: Add Stop Solution to each well and immediately read the absorbance at 450 nm.[16]
3.3. Data Analysis and Presentation
The absorbance data is converted to percent inhibition relative to the vehicle control. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic curve using graphing software (e.g., GraphPad Prism).[18]
| Compound | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Selectivity (ROCK1/ROCK2) |
| Compound X | [Experimental Value] | [Experimental Value] | [Calculated Ratio] |
| Y-27632 (Control) | ~140 | ~300 | ~0.47 |
Note: Control values are approximate and based on literature.[2]
Cellular Assays: Target Engagement and Activity
4.1. Rationale
A compound that is potent biochemically must also be able to cross the cell membrane and inhibit its target in the complex cellular environment. Cellular assays confirm this "target engagement" by measuring the phosphorylation of a direct ROCK substrate within intact cells.[1]
Caption: Workflow for determining cellular potency (EC50).
4.2. Protocol: Western Blot for Phospho-MYPT1
This method provides a qualitative or semi-quantitative assessment of target inhibition.
Procedure:
-
Cell Culture: Plate a suitable cell line (e.g., MDA-MB-231, HeLa) in 6-well plates and grow to 70-80% confluency.
-
Treatment: Treat cells with varying concentrations of Compound X for 1-2 hours. Include a vehicle control.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-MYPT1 (Thr853) and total MYPT1 (as a loading control).[7][17]
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize bands using an enhanced chemiluminescence (ECL) substrate.[7]
4.3. Protocol: Cell-Based ELISA for Phospho-MYPT1
This method offers a higher-throughput, quantitative alternative to Western blotting.[2]
Procedure:
-
Cell Culture: Seed cells in a 96-well plate and allow them to adhere overnight.[2]
-
Treatment: Treat cells with a serial dilution of Compound X for 1-2 hours.
-
Fixation & Permeabilization: Remove media, wash with PBS, and fix the cells (e.g., with 4% formaldehyde). Then, permeabilize the cells (e.g., with Triton X-100 or methanol).
-
Blocking: Block the wells with a blocking buffer (e.g., 3% BSA in TBST).
-
Antibody Incubation: Perform sequential incubations with primary antibodies (e.g., rabbit anti-p-MYPT1 and mouse anti-GAPDH for normalization) followed by species-specific HRP-conjugated secondary antibodies.
-
Detection & Reading: Add TMB substrate, stop the reaction, and read absorbance at 450 nm.
-
Data Analysis: Normalize the p-MYPT1 signal to the GAPDH signal. Calculate the half-maximal effective concentration (EC50) by plotting the normalized signal against the compound concentration.
| Compound | Cellular p-MYPT1 EC50 (µM) |
| Compound X | [Experimental Value] |
| Y-27632 (Control) | [Literature Value, e.g., ~1-10 µM depending on cell type] |
Preliminary In Vivo Assessment
5.1. Rationale
The ultimate test of a drug candidate is its efficacy and safety in a living organism. In vivo models for diseases where ROCK inhibition is a validated therapeutic strategy, such as glaucoma or hypertension, are appropriate next steps.[19]
5.2. Example Model: Ocular Hypotension in Rabbits
ROCK inhibitors are known to lower intraocular pressure (IOP) by increasing aqueous humor outflow.[19][20] This makes IOP reduction in normotensive or hypertensive rabbits a common and effective in vivo pharmacodynamic model.[21]
Protocol Outline:
-
Acclimatization: Acclimate New Zealand white rabbits and obtain baseline IOP measurements using a tonometer.
-
Formulation: Prepare Compound X in a sterile ophthalmic vehicle.
-
Dosing: Administer a single topical drop of the Compound X formulation (or vehicle control) to one eye of each rabbit.
-
IOP Measurement: Measure IOP in both the treated and contralateral (untreated) eyes at various time points post-dose (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Observation: Monitor for any signs of ocular irritation, such as hyperemia (redness).[21]
-
Data Analysis: Calculate the change in IOP from baseline for both treated and control groups. Statistical significance can be determined using appropriate tests (e.g., ANOVA or t-test).
| Treatment Group | Maximum IOP Reduction (%) | Time to Max Effect (hours) | Ocular Hyperemia (Score 0-4) |
| Vehicle Control | [Value] | N/A | [Value] |
| Compound X (e.g., 0.5%) | [Value] | [Value] | [Value] |
| Positive Control (e.g., Netarsudil) | [Value] | [Value] | [Value] |
References
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Novel Chemicals with Unknown Hazards SOP . (n.d.). Tufts University. Retrieved from [Link]
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Newly Synthesized Chemical Hazard Information . (n.d.). University of Tennessee, Knoxville. Retrieved from [Link]
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The Importance of Chemical Safety in R&D Labs . (2024). Wilco Prime. Retrieved from [Link]
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What are RHOK inhibitors and how do they work? (2024). News-Medical.net. Retrieved from [Link]
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Working with Chemicals . (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
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Lusthaus, J., & Goldberg, I. (2014). An emerging treatment option for glaucoma: Rho kinase inhibitors . Clinical Ophthalmology, 8, 885–897. Retrieved from [Link]
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Guarding Against Hazard in Laboratories: Navigating Chemical Safety in The Modern Age . (2024). ResearchGate. Retrieved from [Link]
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He, S., et al. (2021). Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma . Current Molecular Pharmacology, 14(3), 340-351. Retrieved from [Link]
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New ROCK Inhibitor Shows Potential in Glaucoma . (2019). Review of Optometry. Retrieved from [Link]
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Yamamoto, K., et al. (2014). The Novel Rho Kinase (ROCK) Inhibitor K-115: A New Candidate Drug for Neuroprotective Treatment in Glaucoma . Investigative Ophthalmology & Visual Science, 55(11), 7126-7136. Retrieved from [Link]
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Rho Kinase (ROCK) Activity Assay, 96-Well . (n.d.). Cell Biolabs, Inc. Retrieved from [Link]
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Lusthaus, J., & Goldberg, I. (2014). An emerging treatment option for glaucoma: Rho kinase inhibitors . Clinical Ophthalmology. Retrieved from [Link]
-
Wilson, D. P., et al. (2016). Analysis of phosphorylation of the myosin-targeting subunit of myosin light chain phosphatase by Phos-tag SDS-PAGE . American Journal of Physiology-Cell Physiology, 310(11), C946-C957. Retrieved from [Link]
-
Bošković, M., et al. (2024). Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design . Pharmaceutics, 16(10), 1250. Retrieved from [Link]
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Cell-Based ELISA Assay . (n.d.). Creative Bioarray. Retrieved from [Link]
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He, W., et al. (2013). Myosin Phosphatase Target Subunit 1 (MYPT1) Regulates the Contraction and Relaxation of Vascular Smooth Muscle and Maintains Blood Pressure . Journal of Biological Chemistry, 288(40), 28923-28932. Retrieved from [Link]
-
Liu, X., et al. (2015). Discovery of Novel ROCK1 Inhibitors via Integrated Virtual Screening Strategy and Bioassays . Scientific Reports, 5, 16749. Retrieved from [Link]
-
Western blot analysis of MYPT1 phosphorylation at Thr696 (p-MYPT1 T696...) . (n.d.). ResearchGate. Retrieved from [Link]
-
Sahoo, L., et al. (2020). Design of novel ROCK inhibitors using fragment-based de novo drug design approach . Journal of Biomolecular Structure and Dynamics, 39(12), 4381-4393. Retrieved from [Link]
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IC50 . (n.d.). In Wikipedia. Retrieved from [Link]
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IC50 Determination . (n.d.). edX. Retrieved from [Link]
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Vogt, A., et al. (2014). Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities . Oncotarget, 5(8), 2107–2118. Retrieved from [Link]
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Al‐Saffar, Y. S., et al. (2024). Inhibitory profile and selectivity of novel ROCK 2 inhibitors: an in-silico study . Alzheimer's & Dementia, 20(S6). Retrieved from [Link]
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How to calculate IC50 . (2023). ResearchGate. Retrieved from [Link]
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Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid . (2024). MDPI. Retrieved from [Link]
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Development of QSPR models for the prediction of pKa values of benzoic acid and three of its derivatives based on quantum descriptors determined by DFT . (2025). ResearchGate. Retrieved from [Link]
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Parent 1,4-dihydro-[8][9][12]triazolo[4,5-d][8][9][12]triazole and its derivatives as precursors for the design of promising high energy density materials . (2025). New Journal of Chemistry. Retrieved from [Link]
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Application Notes and Protocols for the Cellular Characterization of 2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzoic Acid
Authored by: A Senior Application Scientist
Introduction: A Strategic Approach to Characterizing Novel Chemical Entities
The journey of a novel chemical compound from synthesis to a potential therapeutic agent is a multi-step process heavily reliant on robust biological characterization. For a compound like 2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzoic acid, where the specific biological target and mechanism of action are not yet elucidated, a systematic, tiered approach to cell-based screening is paramount. This guide provides a strategic framework and detailed protocols for the initial biological evaluation of this and other novel compounds.
The core principle of this strategy is to first establish the compound's impact on fundamental cellular processes – viability, cytotoxicity, and proliferation. These initial screens are target-agnostic and serve two primary purposes:
-
To determine if the compound possesses biological activity and to identify a therapeutically relevant concentration range.
-
To differentiate between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects , which is a critical early branch point in understanding the compound's potential mechanism of action.
The results from these foundational assays will provide the empirical basis for designing more complex, hypothesis-driven experiments to deconvolve the specific molecular target(s) and pathway(s) modulated by the compound. This document is structured to guide researchers through this initial, critical phase of characterization.
Tier 1: Foundational Screening - Assessing Cellular Viability and Cytotoxicity
The first step in characterizing any new compound is to determine its effect on cell viability and to establish a dose-response curve. This is crucial for identifying a working concentration range for all subsequent experiments and for flagging overt cytotoxicity early in the discovery process. A multiplexed assay approach, combining measures of cell viability and cytotoxicity, is highly recommended to gain a more comprehensive understanding from a single experiment.[1]
Scientific Rationale
Cell viability is a measure of the overall health of a cell population.[2] Assays for viability often rely on markers of metabolic activity, such as the reducing environment of the cell or the levels of ATP.[2] In contrast, cytotoxicity assays measure markers of cell death, such as the loss of membrane integrity. By running these assays in parallel, we can distinguish between a compound that, for example, reduces metabolic activity without killing the cells (a potential indicator of a specific pathway inhibition) and one that is broadly toxic.
The workflow for this initial screening phase is outlined below:
Caption: Tier 1 Experimental Workflow
Protocol 1: Multiplexed Viability (ATP Content) and Cytotoxicity (Membrane Integrity) Assay
This protocol utilizes a combination of a luminescent ATP-based assay to measure the number of viable, metabolically active cells and a fluorescent assay that measures the release of a protease from dead cells due to loss of membrane integrity.
Materials:
-
HEK293, HeLa, or other suitable adherent cell line
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
White, clear-bottom 96-well microplates
-
This compound (stock solution in DMSO)
-
Multiplexed Viability/Cytotoxicity Assay Kit (e.g., Promega's MultiTox-Fluor)
-
Multimode plate reader with luminescence and fluorescence capabilities
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Dilute cells in a complete growth medium to the desired seeding density (see table below).
-
Seed 100 µL of cell suspension per well into a 96-well plate.
-
Include wells for "no-cell" controls (medium only).
-
Incubate the plate for 18-24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in a complete growth medium. A common starting point is a 10-point, 3-fold dilution series starting from 100 µM.
-
Include "vehicle control" wells (medium with the same final concentration of DMSO as the highest compound concentration).
-
Carefully remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate for the desired time point (e.g., 24, 48, or 72 hours).
-
-
Assay Measurement:
-
Equilibrate the plate and assay reagents to room temperature.
-
Prepare the assay reagent mix according to the manufacturer's instructions.
-
Add 100 µL of the reagent mix to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure fluorescence (Cytotoxicity: Ex/Em ~485/520 nm) followed by luminescence (Viability: ATP content).
-
Data Analysis:
-
Subtract the "no-cell" control background from all readings.
-
Normalize the data to the vehicle control wells (set to 100% viability or 0% cytotoxicity).
-
Plot the normalized data against the log of the compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 (for viability) and EC50 (for cytotoxicity).
| Parameter | Recommendation | Rationale |
| Cell Line | HEK293 or HeLa | Commonly used, robust, and well-characterized cell lines suitable for initial screening. |
| Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in the exponential growth phase during the experiment. |
| Compound Incubation | 24 - 72 hours | Allows for the detection of both acute and slower-acting effects. |
| DMSO Concentration | < 0.5% | Minimizes solvent-induced artifacts. |
Tier 2: Characterizing Antiproliferative Effects
If the Tier 1 screen reveals a decrease in cell viability without a corresponding increase in cytotoxicity, it suggests the compound may be cytostatic, inhibiting cell proliferation rather than directly killing the cells. Tier 2 assays are designed to specifically investigate this possibility.
Scientific Rationale
Cell proliferation assays directly measure the rate of cell division. A common and robust method is to measure the incorporation of a nucleoside analog, such as 5-bromo-2'-deoxyuridine (BrdU), into newly synthesized DNA during the S-phase of the cell cycle.[3] A decrease in BrdU incorporation is a direct indicator of an antiproliferative effect.
Caption: Tier 2 BrdU Proliferation Assay Workflow
Protocol 2: BrdU Cell Proliferation ELISA
This protocol describes a colorimetric immunoassay for the quantification of cell proliferation based on the measurement of BrdU incorporation during DNA synthesis.
Materials:
-
Actively proliferating cells (e.g., A549, MCF-7)
-
Complete growth medium
-
Clear, flat-bottom 96-well microplates
-
This compound (stock solution in DMSO)
-
BrdU Cell Proliferation ELISA Kit (e.g., from Roche or Abcam)
-
Microplate reader capable of measuring absorbance at ~450 nm
Procedure:
-
Cell Seeding and Treatment:
-
Seed 2,000 - 5,000 cells per well in 100 µL of medium in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
Treat cells with a serial dilution of the test compound as described in Protocol 1.
-
Incubate for 24-72 hours.
-
-
BrdU Labeling:
-
Add 10 µL of the BrdU labeling solution to each well.
-
Incubate for an additional 2-4 hours at 37°C, 5% CO2.
-
-
Immunodetection:
-
Carefully remove the labeling medium.
-
Add 200 µL of the FixDenat solution to each well and incubate for 30 minutes at room temperature.
-
Remove the FixDenat solution and add 100 µL of the anti-BrdU-POD antibody solution.
-
Incubate for 90 minutes at room temperature.
-
Wash the wells three times with 200 µL of washing solution.
-
Add 100 µL of the TMB substrate solution and incubate for 15-30 minutes at room temperature, or until a color change is apparent.
-
Add 50 µL of the stop solution to each well.
-
Measure the absorbance at 450 nm (with a reference wavelength of ~690 nm) within 5 minutes of adding the stop solution.
-
Data Analysis:
-
Subtract the background absorbance (from "no-cell" control wells) from all other readings.
-
Normalize the data to the vehicle-treated control wells (set to 100% proliferation).
-
Plot the normalized proliferation data against the log of the compound concentration.
-
Use a non-linear regression model to determine the IC50 value, representing the concentration at which the compound inhibits cell proliferation by 50%.
Future Directions: Towards Mechanism of Action
The data gathered from these initial tiers of screening are foundational. If this compound demonstrates potent and interesting activity (e.g., a significant window between its antiproliferative IC50 and its cytotoxic EC50), the next logical phase is to investigate its mechanism of action. Given the structural class of diazaspiro compounds, which have been associated with various targets including kinases like ROCK[4] and G-protein coupled receptors (GPCRs)[5], a broad-based screening approach would be a prudent next step.
Potential advanced cell-based assays could include:
-
High-Content Imaging: To assess morphological changes, cell cycle arrest, or other phenotypic markers.
-
Kinase and GPCR Profiling: Screening the compound against large panels of kinases or GPCRs to identify potential targets.[6][7]
-
Pathway Analysis Reporter Assays: Using cell lines with reporters for major signaling pathways (e.g., NF-κB, Wnt, MAPK) to see which pathways are modulated by the compound.
These more advanced techniques, while beyond the scope of this initial guide, represent the path forward from the foundational data generated by the protocols detailed herein.
References
-
Biocompare. (2013). Cell-based Assays for GPCR Activity. Biocompare: The Buyer's Guide for Life Scientists. [Link]
-
MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]
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NHBS. Cell-Based Assays for High-Throughput Screening: Methods and Protocols. [Link]
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Agilent. GPCR Signaling Assays. [Link]
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Physiological Reviews. (2020). Recent progress in assays for GPCR drug discovery. [Link]
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PubMed. (2016). A Protocol for a High-Throughput Multiplex Cell Viability Assay. [Link]
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Boster Bio. Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). [Link]
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NIH. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. [Link]
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PLOS One. (2015). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]
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NIH. (2012). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
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BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]
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BioTechnologia. (2015). Cell-based assays in high-throughput mode (HTS). [Link]
- Google Patents. (2019). Diazaspiro rock inhibitors.
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PubChem. N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl]acetamide. [Link]
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PubMed. (1987). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. [Link]
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PubMed. (1997). Regulation of retinoidal actions by diazepinylbenzoic acids. Retinoid synergists which activate the RXR-RAR heterodimers. [Link]
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Acta Crystallographica Section E. (2010). 3-Mesityl-2-oxo-1-oxaspiro[4.4]non-3-en-4-yl benzoate. [Link]
-
PubMed. (2011). Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: a highly potent orally available CCR5 selective antagonist. [Link]
-
MDPI. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [Link]
-
MDPI. (2023). 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). [Link]
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Application Notes and Protocols for the Solubilization of 2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzoic Acid
Introduction: Understanding the Molecule for Optimal Dissolution
2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzoic Acid is a complex heterocyclic molecule featuring a spiro-hydantoin moiety fused with a benzoic acid derivative.[1][2][3] The spirocyclic core imparts significant rigidity and likely contributes to poor aqueous solubility, a common challenge with novel drug-like compounds.[4] The presence of the carboxylic acid group introduces a pH-dependent ionization point, which is a critical factor to consider for its dissolution.[5][6] Carboxylic acids are essential in drug development, often enhancing the pharmacokinetic properties of a molecule.[] This guide provides a comprehensive protocol for the effective solubilization of this compound for use in a variety of research applications, from in vitro cellular assays to initial formulation development. The primary challenge is to overcome the inherent low water solubility while maintaining the compound's stability and ensuring compatibility with downstream biological experiments.
Physicochemical Profile and Solvent Selection Rationale
-
The Spiro-Hydantoin Core: This bulky, heterocyclic system is largely non-polar, predicting low solubility in aqueous buffers. Hydantoin derivatives themselves have a wide range of biological activities and are a focus of medicinal chemistry.[2][8]
-
The Benzoic Acid Moiety: The carboxylic acid group (R-COOH) offers a handle for dissolution. At pH values above its pKa, the carboxyl group will deprotonate to the more soluble carboxylate form (R-COO-). This suggests that basic aqueous solutions could be effective.
-
Organic Solvents: For creating concentrated stock solutions, polar aprotic solvents are generally the first choice for compounds of this nature. Dimethyl sulfoxide (DMSO) is an excellent and widely used solvent for dissolving hydrophobic compounds for biological assays.[9][10] It is miscible with water and most organic solvents, making it a versatile choice for preparing stock solutions that can be further diluted in aqueous media.[11]
Based on this analysis, the recommended strategy involves creating a high-concentration stock solution in an organic solvent, followed by dilution into the final experimental medium.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many in vitro experiments.[11]
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or glass vials (amber or covered in foil)
-
Pipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the Required Mass: Determine the molecular weight (MW) of this compound from the supplier's information. Use the following formula to calculate the mass needed for your desired volume and concentration:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x MW ( g/mol ) x 1000
-
Example for 1 mL of 10 mM stock: Mass (mg) = 0.010 mol/L x 0.001 L x MW ( g/mol ) x 1000
-
-
Weighing the Compound: Accurately weigh the calculated amount of the compound using an analytical balance.
-
Dissolution:
-
Add the weighed compound to a clean, dry microcentrifuge tube or vial.
-
Add the desired volume of anhydrous DMSO.
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect for any undissolved particles. If particles remain, sonicate the solution in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution, but care should be taken to avoid degradation.
-
-
Storage of Stock Solution:
-
Once fully dissolved, the stock solution should be stored at -20°C or -80°C to maximize stability.[12]
-
To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[12]
-
Use amber vials or wrap clear vials in aluminum foil to protect the compound from light, as light sensitivity is a potential issue for complex organic molecules.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
The final concentration of DMSO in cell culture media is a critical parameter to control, as it can be toxic to cells at higher concentrations.[10][13] Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is best practice to keep it below 0.1% if possible, especially for sensitive or primary cell lines.[9][14]
Procedure:
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution into your cell culture medium to achieve the desired final concentrations of the compound.
-
DMSO Vehicle Control: It is imperative to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your highest concentration experimental condition, but without the compound.[14] This allows you to differentiate the effects of the compound from any effects of the solvent.
-
Solubility Check: When diluting the DMSO stock into aqueous media, observe the solution carefully for any signs of precipitation. If the solution becomes cloudy or forms visible particles, you have exceeded the compound's solubility limit in that medium.
Visualization of the Dissolution Workflow
Caption: Workflow for preparing stock and working solutions.
Troubleshooting and Key Considerations
| Problem | Possible Cause | Solution |
| Compound does not fully dissolve in DMSO. | Insufficient solvent volume or low temperature. | Try gentle warming (37°C) or sonication. If still insoluble, a lower stock concentration may be necessary. |
| Precipitation occurs upon dilution into aqueous buffer. | The compound's solubility limit in the aqueous medium has been exceeded. | Prepare a more dilute DMSO stock solution and repeat the dilution. The addition of a small percentage of a surfactant like Tween® 20 may also help, but compatibility with the assay must be verified. |
| Cell death observed in vehicle control wells. | DMSO concentration is too high for the specific cell line. | Perform a dose-response curve with DMSO alone to determine the maximum tolerated concentration for your cells.[10][14] Aim for a final DMSO concentration of ≤ 0.1% where possible.[9] |
Conclusion
The protocol outlined above provides a robust starting point for the solubilization of this compound. The key to success lies in the careful preparation of a concentrated stock solution in DMSO and subsequent dilution into the final experimental medium, while meticulously controlling the final DMSO concentration. By following these guidelines and including appropriate controls, researchers can ensure reliable and reproducible results in their downstream applications.
References
- LifeTein. (2023, February 1). DMSO usage in cell culture.
- PhytoTech Labs. Preparing Stock Solutions.
- Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
- Benchchem. (n.d.).
- ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?.
- G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know.
- Patsnap. (2025, July 31). Carboxylic Acid in Pharmaceutical Synthesis: Future Trends.
- Scientist Solutions. (2025, January 16). DMSO in cell based assays.
- Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?.
- Slideshare. (n.d.). Drugs containing carboxylic acid (2).
- YouTube. (2021, August 20). Lab Skills: Preparing Stock Solutions.
- BOC Sciences. (n.d.). Custom Carboxylic Acid Synthesis.
- Rice University. (n.d.). Solutions and dilutions: working with stock solutions.
- SynHet. (n.d.). This compound.
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- ResearchGate. (n.d.).
- PubChem. (n.d.). 2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl]acetamide.
- Acta Crystallographica Section E: Structure Reports Online. (n.d.). 3-Mesityl-2-oxo-1-oxaspiro[4.
- National Institutes of Health. (n.d.). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins - PMC.
- PubMed Central. (n.d.). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety.
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- PubMed. (2020, September 30). Design, Synthesis, Characterization, and Biological Activities of Novel Spirooxindole Analogues Containing Hydantoin, Thiohydantoin, Urea, and Thiourea Moieties.
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- PubMed. (n.d.). Spiro hydantoin aldose reductase inhibitors.
- ChemScene. (n.d.). 2021743-28-0 | 4-(5-Azaspiro[2.4]heptan-5-yl)benzoic acid.
- Santa Cruz Biotechnology. (n.d.). 4-[(2,4-Dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)methyl]benzoic acid.
- MDPI. (n.d.). 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one).
- PubMed. (n.d.). 3-Mesityl-2-oxo-1-oxaspiro-[4.
- BLDpharm. (n.d.). 1015771-42-2|1-Oxa-2-azaspiro[4.4]non-2-ene-3-carboxylic acid.
- Pharmaffiliates. (n.d.). 4'-((4-Oxo-2-propyl-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile.
- PubChem. (n.d.). 4-(1H-1,2,3-triazol-1-yl)benzoic acid.
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Application Notes & Protocols: The Role of Diazaspiro Scaffolds in Modern Medicinal Chemistry
Preamble: Beyond Flatland — Embracing Three-Dimensionality in Drug Design
In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved potency, selectivity, and pharmacokinetic profiles is perpetual. For decades, drug discovery was dominated by planar, aromatic structures. However, the increasing complexity of biological targets has necessitated a shift towards greater three-dimensionality. Spirocyclic scaffolds, particularly diazaspiro compounds, have emerged as "privileged structures"—cores that can serve as versatile templates for developing ligands for diverse biological targets.[1][2][3][4] Their inherent rigidity and well-defined three-dimensional geometry allow for precise projection of functional groups into protein binding pockets, an attribute that often translates to enhanced biological activity and superior physicochemical properties.[1][2]
This guide provides an in-depth exploration of the medicinal chemistry applications of diazaspiro scaffolds. It is designed for researchers and drug development professionals, offering not just a review of the field but also actionable insights and detailed protocols to empower further discovery. We will delve into the causality behind synthetic choices, the logic of biological evaluation, and the structural nuances that make diazaspiro scaffolds a cornerstone of modern drug design.
Part 1: The Diazaspiro Scaffold — A Privileged Architecture
Diazaspirocycles are bicyclic compounds where two nitrogen-containing rings are joined by a single common carbon atom, the spirocenter. This unique structural feature locks the rings in perpendicular planes, creating a rigid, non-planar scaffold. The increased fraction of sp³-hybridized carbons (Fsp³) in these scaffolds, compared to traditional aromatic systems, is strongly correlated with improved clinical success, likely due to better solubility, metabolic stability, and binding geometries.[1][2]
The two nitrogen atoms within the scaffold serve as versatile chemical handles. They can be functionalized to modulate properties like basicity, polarity, and hydrogen bonding capacity, or to attach various pharmacophoric elements, enabling the exploration of vast chemical space around a rigid core.
Caption: Core structure of a diazaspiro scaffold.
Part 2: Synthetic Strategies — Building the Core
The utility of a scaffold is directly linked to the accessibility of its synthesis. Robust and scalable synthetic routes are critical for generating diverse compound libraries. Several strategies have been developed for diazaspiro cores, with Ring-Closing Metathesis (RCM) being a particularly powerful method for constructing systems like 1,9-diazaspiro[5.5]undecane.[5][6]
Protocol 1: Synthesis of a Boc-Protected 1,9-Diazaspiro[5.5]undecane Scaffold via RCM
This protocol outlines a representative synthesis inspired by established literature, demonstrating a practical approach to building a key diazaspiro core.[5][6]
Workflow Overview
Caption: Synthetic workflow for a diazaspiro scaffold.
Step-by-Step Methodology:
-
Reductive Amination:
-
Procedure: To a solution of N-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM, 0.2 M), add allylamine (1.2 eq). Stir for 30 minutes at room temperature. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. Stir the reaction mixture overnight at room temperature.
-
Rationale: This step couples the two initial fragments. NaBH(OAc)₃ is a mild reducing agent suitable for reducing the intermediate iminium ion without reducing the ketone starting material.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography.
-
-
Acylation:
-
Procedure: Dissolve the product from Step 1 (1.0 eq) in DCM (0.2 M) and cool to 0 °C. Add triethylamine (Et₃N, 2.0 eq). Slowly add acryloyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Rationale: This step introduces the second terminal alkene required for the RCM reaction. Et₃N acts as a base to neutralize the HCl generated during the acylation.
-
-
Ring-Closing Metathesis (RCM):
-
Procedure: Dissolve the resulting diene from Step 2 (1.0 eq) in degassed toluene (0.01 M). Add Grubbs' second-generation catalyst (0.05 eq). Heat the mixture to 80 °C and stir under a nitrogen atmosphere for 12 hours.
-
Rationale: This is the key ring-forming step. The ruthenium-based Grubbs' catalyst facilitates the intramolecular metathesis of the two terminal alkenes, forming the second ring and liberating ethylene gas. A dilute solution is used to favor the intramolecular reaction over intermolecular polymerization.
-
Workup: Cool the reaction to room temperature and concentrate. The crude product often contains ruthenium byproducts, which can be removed by filtration through a pad of silica gel with a polar solvent mixture (e.g., 10% methanol in DCM) or by using a scavenger resin. Purify by column chromatography.
-
-
Hydrogenation:
-
Procedure: Dissolve the unsaturated spirocycle from Step 3 (1.0 eq) in methanol (0.1 M). Add Palladium on carbon (10% Pd/C, 0.1 eq by weight). Purge the flask with hydrogen gas and stir under a hydrogen atmosphere (balloon pressure) overnight.
-
Rationale: The RCM reaction leaves a double bond in the newly formed ring. Catalytic hydrogenation reduces this bond to yield the fully saturated diazaspiro scaffold.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the pad with methanol. Concentrate the filtrate to yield the final product, which is often pure enough for subsequent derivatization.
-
Part 3: Key Therapeutic Applications
The unique 3D structure of diazaspiro scaffolds has been leveraged to design potent and selective inhibitors for a range of challenging drug targets.
Application I: Oncology — Targeting KRAS and PARP
1. KRAS Inhibition: Mutations in the KRAS gene are found in approximately 30% of all human cancers, making it a high-priority target.[7] The KRAS protein has shallow binding pockets, which have historically made it "undruggable." Diazaspiro scaffolds have been instrumental in developing inhibitors that can effectively target mutant forms like KRAS-G12D and KRAS-G12C.[7][8]
-
Mechanism Insight: The rigid diazaspiro core acts as a three-dimensional anchor, positioning functional groups to make key interactions within the protein's binding site. For example, 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives have been identified as potent and selective KRAS-G12D inhibitors.[7]
Caption: Simplified KRAS signaling pathway and inhibitor action.
Table 1: Representative Diazaspiro-based KRAS Inhibitors
| Compound Class | Target | Potency | Reference |
|---|---|---|---|
| 1-oxa-3,7-diazaspiro[4.5]decan-2-one | KRAS-G12D | Kd = 28.29 nM | [7] |
| 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one | KRAS-G12C | Potent cellular pERK inhibition |[8] |
2. PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) inhibitors, like Olaparib, are crucial for treating cancers with DNA repair deficiencies. Researchers have explored replacing the piperazine ring in Olaparib with diazaspiro cores, such as diazaspiro[3.3]heptane.[1][9]
-
Scaffold Hopping Advantage: While this substitution led to a slight decrease in potency, it significantly increased selectivity for PARP-1 over other PARP family members.[1] This enhanced selectivity was accompanied by reduced DNA damage and lower cytotoxicity, highlighting how spirocyclic scaffolds can be used to fine-tune a drug's safety profile.[1][9]
Application II: Central Nervous System (CNS) Disorders
The blood-brain barrier (BBB) presents a significant challenge for drug delivery to the CNS. Compounds targeting the CNS must possess specific physicochemical properties, and the sp³-rich, rigid nature of diazaspiro scaffolds is highly advantageous.[10]
-
T-type Calcium Channel Antagonists: Substituted 2,8-diazaspiro[4.5]decan-1-ones have been designed and synthesized as potent antagonists of T-type calcium channels, which are implicated in neurological disorders like epilepsy and neuropathic pain.[11] The scaffold serves to correctly orient the pharmacophoric features required for channel binding.
-
Serotonin Receptor Modulators: Diazaspiro scaffolds have been used to generate potent dual antagonists of 5-HT₂B and 5-HT₂C receptors, which are targets for treating psychiatric disorders.[2] The scaffold's rigidity reduces the entropic penalty upon binding and helps achieve high receptor affinity and selectivity.
Part 4: Application Protocol — Biological Evaluation
Once a library of diazaspiro compounds has been synthesized, the next critical step is to assess their biological activity. A fundamental starting point is often a cell viability or cytotoxicity assay to determine the concentration at which the compounds affect cell survival.
Protocol 2: MTT Cell Viability Assay
This protocol describes a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.
Workflow Overview
Caption: Workflow for an MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Procedure: Culture the chosen cancer cell line (e.g., NCI-H1373 for KRAS-G12C studies) under standard conditions. Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Scientist's Note: Seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results. Optimize this for each cell line.
-
-
Compound Treatment:
-
Procedure: Prepare a stock solution of each diazaspiro test compound in DMSO (e.g., 10 mM). Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., from 100 µM down to 1 nM). Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.
-
Rationale: A wide concentration range is necessary to generate a full dose-response curve and accurately calculate the IC₅₀ (the concentration at which 50% of cell viability is inhibited).
-
-
Incubation:
-
Procedure: Return the plate to the incubator and incubate for a period relevant to the compound's expected mechanism (typically 48 to 72 hours).
-
-
MTT Addition:
-
Procedure: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well.
-
Rationale: In viable cells, mitochondrial reductase enzymes cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
-
Formazan Solubilization:
-
Procedure: Incubate the plate for 2-4 hours at 37 °C, allowing the formazan crystals to form. After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down to ensure complete solubilization.
-
Scientist's Note: Ensure all the purple crystals are fully dissolved, as undissolved crystals will lead to inaccurate absorbance readings.
-
-
Data Acquisition:
-
Procedure: Read the absorbance of each well on a microplate reader at a wavelength of 570 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Outlook
Diazaspiro scaffolds represent a powerful tool in the medicinal chemist's arsenal. Their inherent three-dimensionality, synthetic tractability, and status as a privileged scaffold make them ideal starting points for tackling complex and historically challenging drug targets. From oncology to CNS disorders, these structures have proven their value in generating potent, selective, and safer drug candidates.
The future of diazaspiro scaffolds in drug discovery will likely involve their application in new therapeutic areas and the development of even more sophisticated and stereoselective synthetic methodologies.[12] As our understanding of biology deepens, the ability of these scaffolds to precisely position chemical matter in three-dimensional space will become increasingly indispensable for the rational design of the next generation of therapeutics.
References
-
Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. The Journal of Organic Chemistry.
-
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances.
-
Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. Synopsis.
-
Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. Request PDF.
-
Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis.
-
1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. Computers in Biology and Medicine.
-
The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
-
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery.
-
Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry.
-
Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3-Rich Compounds With Distinct Phenotypic Effects. Chemistry – A European Journal.
-
Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3-Rich Compounds With Distinct Phenotypic Effects. PubMed.
-
Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors. Frontiers in Chemistry.
-
Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors. Bioorganic & Medicinal Chemistry.
-
Synthesis of four novel natural product inspired scaffolds for drug discovery. PubMed.
-
Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. Royal Society of Chemistry.
-
Assessment of the relevance of scaffolds to CNS drug discovery. ResearchGate.
-
Design, Syntheses, and SAR of 2,8-diazaspiro[4.5]decanones as T-type Calcium Channel Antagonists. PubMed.
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. api.pageplace.de [api.pageplace.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of four novel natural product inspired scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Design, syntheses, and SAR of 2,8-diazaspiro[4.5]decanones as T-type calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Elucidating the Structure-Activity Relationship (SAR) of 2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzoic Acid Analogs
Introduction: The Therapeutic Potential of Spiro-Hydantoin Scaffolds
The hydantoin moiety, a five-membered heterocyclic ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds with a wide array of pharmacological activities.[1][2] The unique structural features of hydantoins, particularly the presence of two nitrogen atoms and two carbonyl groups, allow for diverse substitutions that can modulate their biological effects.[1] When incorporated into a spirocyclic system, such as the 1,4-diazaspiro[4.4]nonane framework, the resulting spiro-hydantoin derivatives exhibit constrained three-dimensional conformations that can lead to enhanced target selectivity and improved pharmacokinetic properties. These compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, and enzyme inhibitory effects.[3][4][5]
This application note provides a comprehensive guide for researchers engaged in the design, synthesis, and pharmacological evaluation of novel analogs of 2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzoic acid. The focus is to delineate a systematic approach to structure-activity relationship (SAR) studies, aiming to identify key structural motifs that govern the biological activity of this promising class of compounds. The protocols and insights provided herein are intended to empower drug discovery teams to rationally design and optimize lead candidates for various therapeutic targets.
Part 1: Synthetic Strategy for Analog Generation
A robust and versatile synthetic route is paramount for generating a diverse library of analogs for comprehensive SAR studies. The following protocol outlines a general and efficient method for the synthesis of the this compound core and its derivatives.
Protocol 1: Synthesis of the Core Scaffold and Analogs
Step 1: Synthesis of the Spiro-Hydantoin Core
The synthesis of the 1,4-diazaspiro[4.4]nonane-2,3-dione core can be achieved through a multi-step reaction sequence starting from commercially available starting materials. A plausible approach involves the reaction of a cyclic ketone with an amino acid derivative, followed by cyclization to form the spiro-hydantoin ring.
Step 2: Introduction of the Benzoic Acid Moiety
The benzoic acid moiety can be introduced at the N-2 position of the spiro-hydantoin core via a nucleophilic substitution reaction. This typically involves the reaction of the spiro-hydantoin with a suitable benzoic acid derivative carrying a leaving group.
Step 3: Analog Synthesis through Modification of the Benzoic Acid Ring
To explore the SAR, a variety of substituents can be introduced onto the benzoic acid ring. This can be achieved by using appropriately substituted benzoic acid starting materials in Step 2 or by post-synthetic modification of the core structure. Common modifications include the introduction of electron-donating groups (e.g., -OCH3, -CH3), electron-withdrawing groups (e.g., -Cl, -F, -NO2), and hydrogen bond donors/acceptors.
Step 4: Purification and Characterization
All synthesized compounds must be purified to a high degree of purity (>95%) using techniques such as column chromatography or recrystallization. The structural integrity of the final compounds should be confirmed by a combination of analytical methods, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Diagram 1: General Synthetic Workflow
Caption: A typical screening cascade for identifying and optimizing lead compounds.
Data Presentation and SAR Analysis
The results of the biological assays should be compiled into a clear and concise table to facilitate SAR analysis. The table should include the structure of each analog, the modifications made, and the corresponding biological activity data (e.g., IC50 values).
Table 1: Structure-Activity Relationship of this compound Analogs
| Compound ID | R1 (Position on Benzoic Acid) | R2 (Position on Benzoic Acid) | IC50 (µM) |
| 1 (Core) | H | H | 10.5 |
| 2a | 4-Cl | H | 2.1 |
| 2b | 4-F | H | 3.5 |
| 2c | 4-CH3 | H | 8.9 |
| 2d | 4-OCH3 | H | 7.2 |
| 3a | 3-Cl | H | 5.8 |
| 3b | 3-NO2 | H | 1.5 |
| 4a | 3-Cl | 4-Cl | 0.8 |
Interpretation of SAR Data:
By analyzing the data in Table 1, several key SAR trends can be identified:
-
Effect of Substitution on the Benzoic Acid Ring: The unsubstituted core compound (1) shows moderate activity. The introduction of substituents on the benzoic acid ring significantly impacts the inhibitory potency.
-
Influence of Substituent Position: Substituents at the para-position (R1) generally lead to improved activity compared to the meta-position (R2), as seen by comparing compounds 2a and 3a.
-
Role of Electronic Effects: Electron-withdrawing groups (e.g., -Cl, -F, -NO2) appear to be favorable for activity, with the nitro group in compound 3b resulting in a significant increase in potency. In contrast, electron-donating groups (e.g., -CH3, -OCH3) in compounds 2c and 2d show less improvement.
-
Synergistic Effects: The di-substituted analog 4a, with two chloro groups, exhibits the highest potency, suggesting a synergistic effect of multiple electron-withdrawing substituents.
Diagram 3: Key SAR Findings
Caption: Summary of key structural features influencing the biological activity.
Conclusion and Future Directions
The systematic SAR study of this compound analogs provides valuable insights into the structural requirements for potent biological activity. The protocols and analyses presented in this application note offer a robust framework for researchers in the field of drug discovery to rationally design and optimize novel therapeutic agents based on this promising scaffold. Future work should focus on expanding the analog library to further probe the SAR, investigating the mechanism of action of the most potent compounds, and evaluating their efficacy and safety in preclinical in vivo models.
References
- ResearchGate. (n.d.). Examples of biologically active spirohydantoins and thiohydantoins.
-
MDPI. (n.d.). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Retrieved from [Link]
- ResearchGate. (n.d.). Antimicrobial activity of spiro-hydantoins.
-
PubMed. (2020). Design, Synthesis, Characterization, and Biological Activities of Novel Spirooxindole Analogues Containing Hydantoin, Thiohydantoin, Urea, and Thiourea Moieties. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Retrieved from [Link]
-
PubMed. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Retrieved from [Link]
Sources
- 1. Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins [mdpi.com]
- 2. jddtonline.info [jddtonline.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, Characterization, and Biological Activities of Novel Spirooxindole Analogues Containing Hydantoin, Thiohydantoin, Urea, and Thiourea Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating Novel Spirocyclic Compounds in Oncology
A Note to the Research Community:
A comprehensive review of current scientific literature and databases reveals a notable absence of published research specifically detailing the application of 2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzoic Acid in the field of cancer research. While the core structural motifs—the diazaspirocycle and the benzoic acid moiety—are independently recognized for their roles in various biologically active agents, the specific combination represented by this molecule remains unexplored in the context of oncology.
This document, therefore, cannot serve as a conventional application note for a known compound. Instead, it is intended to be a forward-looking guide for researchers intrigued by the potential of novel chemical entities. It will leverage established principles from related fields to propose a strategic framework for the initial investigation of uncharacterized compounds like this compound, should it become available for study.
The protocols and methodologies outlined below are foundational and should be adapted based on emergent data. They are designed to provide a logical, scientifically rigorous starting point for elucidating the potential anti-cancer properties of this and other novel spirocyclic agents.
Part 1: Theoretical Framework and Rationale for Investigation
The Spirocyclic Scaffold in Oncology
Spiro compounds, characterized by their unique three-dimensional architecture, have garnered increasing interest in medicinal chemistry. This structural rigidity can offer enhanced binding affinity and selectivity for biological targets compared to more flexible linear molecules. Several spiro-based compounds have been investigated for their anticancer properties, demonstrating activities such as the inhibition of key signaling pathways or the induction of apoptosis. The exploration of novel spirocycles like the 1,4-diazaspiro[4.4]nonane core is a logical progression in the search for new therapeutic agents.
Benzoic Acid Derivatives as Bioactive Moieties
The benzoic acid functional group is a well-established pharmacophore present in numerous approved drugs. In the context of cancer, benzoic acid derivatives have been shown to exhibit a range of activities, including the inhibition of histone deacetylases (HDACs) and the modulation of nuclear receptors.[1][2] The presence of this moiety suggests that this compound could potentially interact with targets where a carboxylic acid is crucial for binding, such as enzyme active sites or receptor ligand-binding domains.
Proposed Investigational Strategy
Given the lack of specific data, a tiered approach is recommended for evaluating the potential of this compound. This strategy prioritizes a broad initial screening to identify any significant biological activity, followed by more focused mechanistic studies.
Part 2: Foundational Protocols for Initial Screening
The following protocols are designed as a starting point for the characterization of this compound.
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the concentration-dependent cytotoxic effects of the test compound on various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])
-
Complete growth medium (specific to each cell line)
-
This compound, dissolved in DMSO to create a 10 mM stock solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 10 mM stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
| Parameter | Description | Example Value |
| Cell Line | Cancer cell line used | MCF-7 |
| Seeding Density | Cells per well | 5,000 |
| Incubation Time | Duration of compound exposure | 72 hours |
| IC₅₀ | Half-maximal inhibitory concentration | To be determined |
Protocol: Cell Cycle Analysis by Flow Cytometry
Objective: To determine if the compound induces cell cycle arrest at a specific phase.
Materials:
-
Cancer cell line showing sensitivity in the MTT assay
-
6-well plates
-
Test compound and DMSO
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed 1 x 10⁶ cells per well in a 6-well plate and incubate for 24 hours.
-
Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer, collecting data from at least 10,000 events per sample.
-
Data Analysis:
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of treated cells to the vehicle control to identify any significant accumulation in a particular phase.
Part 3: Concluding Remarks and Future Directions
The journey of a novel compound from initial concept to a potential therapeutic is long and requires a systematic and unbiased approach. The absence of prior art for this compound presents a unique opportunity for discovery. Should initial screenings yield positive results, subsequent investigations should focus on target identification and validation, structure-activity relationship studies to improve potency and selectivity, and eventual evaluation in preclinical in vivo models. The protocols provided here represent the very first steps in what could be an exciting area of cancer research.
References
-
Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed. Available at: [Link]
-
Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). National Center for Biotechnology Information. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzoic Acid
Welcome to the technical support center for the synthesis of 2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable spirocyclic scaffold. Drawing from established principles in multicomponent and spirocycle chemistry, this document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols.
I. Overview of Synthetic Strategy
The synthesis of spiro-imidazolidinone structures like this compound often leverages the power of multicomponent reactions (MCRs), which are highly valued for their efficiency and atom economy.[1][2] A primary and logical approach for this target molecule is a variation of the Ugi four-component reaction (Ugi-4CR) or a sequential condensation-cyclization strategy.[3][4]
The probable synthetic route involves the reaction of 2-aminobenzoic acid, cyclopentanone, an isocyanide, and ammonia (or an ammonia source). The spirocyclic junction is a known challenge in organic synthesis, often requiring carefully optimized conditions to achieve high yields.[5][6]
Logical Workflow for Synthesis and Troubleshooting
The following diagram outlines the general workflow for the synthesis and the decision points for troubleshooting based on observed outcomes.
Caption: General workflow for synthesis and key troubleshooting decision points.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low to No Product Formation
Symptom: TLC or LC-MS analysis shows primarily unreacted starting materials.
| Potential Cause | Explanation & Recommended Action |
| Insufficient Reaction Temperature | Multicomponent reactions for sterically hindered spirocycles can have a high activation energy. The formation of the spirocyclic core may be kinetically disfavored at room temperature.[3][7] Action: Gradually increase the reaction temperature in 10-15°C increments. For thermally stable components, refluxing conditions may be necessary. Performing the reaction in a sealed tube at elevated temperatures (e.g., 65°C) has been shown to be effective for similar Ugi reactions.[3][7][8] |
| Inappropriate Solvent | The solvent plays a crucial role in solubilizing reactants and stabilizing intermediates. A suboptimal solvent can hinder the reaction. Protic solvents like methanol or ethanol are often used for Ugi-type reactions as they can facilitate proton transfer steps. Action: Screen a range of solvents. Consider polar aprotic solvents like acetonitrile or THF if protic solvents are not effective. Using 1,4-dioxane has also been found to improve yields in some MCRs. |
| Low Reactant Concentration | The kinetics of multicomponent reactions are highly dependent on the concentration of the reacting species. Action: Increase the concentration of the reactants. Ensure all components are adequately solubilized. |
| Catalyst Requirement | While many Ugi reactions proceed without a catalyst, some systems benefit from acid catalysis to activate the carbonyl group of the ketone. Action: Introduce a Lewis acid (e.g., Sc(OTf)₃, Yb(OTf)₃) or a Brønsted acid (e.g., acetic acid, p-toluenesulfonic acid) to the reaction mixture.[2] |
Problem 2: Significant Formation of Side Products
Symptom: Multiple spots on TLC or peaks in LC-MS in addition to the desired product, leading to low isolated yield.
| Potential Cause | Explanation & Recommended Action |
| Formation of Acyclic Ugi Adduct | The intramolecular cyclization to form the spiro-imidazolidinone may be slow, allowing the linear Ugi adduct to accumulate or participate in side reactions. Action: After the initial multicomponent reaction, consider a two-step, one-pot approach. Add a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to promote the final cyclization step.[3][8] |
| Self-Condensation of Reactants | Cyclopentanone can undergo self-aldol condensation, especially under basic or acidic conditions. Action: Control the order of addition. It is often beneficial to pre-mix the amine and ketone to form the imine before adding the other components. Maintain a neutral pH if possible, or add the catalyst at a later stage. |
| Decomposition of Product/Intermediates | The spirocyclic product or key intermediates might be unstable under the reaction conditions (e.g., high heat, strong acid/base).[6][9] Action: Monitor the reaction over time to identify the point at which decomposition begins. If necessary, reduce the reaction temperature or time. Consider using milder reagents or protecting sensitive functional groups. |
Problem 3: Difficulty in Product Purification
Symptom: The crude product is an inseparable mixture, or significant product loss occurs during chromatography or crystallization.
| Potential Cause | Explanation & Recommended Action |
| Similar Polarity of Product and Impurities | The desired product and a major side product (e.g., the acyclic intermediate) may have very similar polarities, making chromatographic separation challenging. Action: Modify the work-up procedure to remove impurities. An acidic or basic wash can remove unreacted starting materials like 2-aminobenzoic acid. If separation is still difficult, consider converting the product to a salt to alter its solubility and chromatographic behavior. |
| Product Insolubility or Oil Formation | The product may be poorly soluble in common crystallization solvents or may "oil out" instead of forming crystals. Action: Employ a wider range of solvent systems for crystallization (e.g., ethyl acetate/hexanes, dichloromethane/ether, acetone/water). If the product is an oil, attempt to triturate it with a non-polar solvent like hexanes or ether to induce solidification. |
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal order of addition for the reactants? A1: While this can be system-dependent, a common and effective strategy for Ugi-type reactions is to first mix the amine (2-aminobenzoic acid) and the ketone (cyclopentanone) in the chosen solvent to allow for the formation of the Schiff base (imine). The isocyanide and the fourth component (ammonia source) are then added. This can minimize side reactions like the self-condensation of the ketone.
Q2: Which isocyanide should I use for optimal yield? A2: The choice of isocyanide can influence the reaction rate and yield. Sterically less hindered isocyanides like tert-butyl isocyanide or cyclohexyl isocyanide are often good starting points. The electronic properties of the isocyanide can also play a role, but steric hindrance is typically a more dominant factor in complex formations.
Q3: My yield is consistently around 40-50%. How can I push it higher? A3: Yields in this range are common for initial trials of complex spirocyclizations.[3][8] To improve upon this, systematic optimization is key. A Design of Experiments (DoE) approach can be highly effective. Key parameters to investigate include:
-
Temperature: As discussed, this is a critical factor.[7]
-
Concentration: Modest increases in concentration can sometimes improve yields.
-
Catalyst: Screening a small panel of Lewis or Brønsted acids may reveal a significant improvement.
-
Reaction Time: Ensure the reaction has gone to completion by monitoring via TLC or LC-MS.[9]
Q4: How can I confirm the structure of my final product? A4: A full suite of analytical techniques is necessary.
-
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC): This is essential for confirming the connectivity and the spirocyclic core.
-
Mass Spectrometry (HRMS): To confirm the elemental composition.[3]
-
FTIR Spectroscopy: To identify key functional groups like the amide carbonyl (~1680 cm⁻¹) and the carboxylic acid.
-
X-ray Crystallography: If a suitable crystal can be obtained, this provides unambiguous structural proof.
Reaction Mechanism Visualization
The following diagram illustrates a plausible mechanism for the formation of the spiro-imidazolidinone core via an Ugi-type reaction pathway.
Caption: Plausible Ugi-type reaction pathway for the synthesis.
IV. Optimized Protocol Example
This protocol is a generalized starting point based on successful syntheses of similar spiro-imidazolidinones.[3][4][7] Researchers should perform their own optimizations.
Materials:
-
2-Aminobenzoic acid
-
Cyclopentanone
-
tert-Butyl isocyanide
-
Ammonium chloride
-
Methanol (Anhydrous)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
Procedure:
-
To a sealed reaction tube, add 2-aminobenzoic acid (1.0 eq) and cyclopentanone (1.2 eq) to anhydrous methanol (0.5 M).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add tert-butyl isocyanide (1.1 eq) and ammonium chloride (1.5 eq) to the mixture.
-
Seal the tube tightly and heat the reaction mixture to 65°C with stirring for 48-72 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon consumption of the limiting reagent, cool the reaction to room temperature.
-
Optional Cyclization Push: If the acyclic adduct is observed as the major product, add DBU (0.2 eq) and stir at room temperature for an additional 12 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization to afford the final product.
V. References
-
Banfi, L., Basso, A., Moni, L., & Riva, R. (2016). Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. Frontiers in Chemistry, 4, 41. [Link]
-
Li, W., et al. (2021). One-Pot Regioselective Synthesis of Spiroimidazolidinones via a Sequential Ugi 4CR/Azide-Isocyanide Coupling/Cyclization/Rearrangement/Hydroxylation Reaction. Organic Letters, 23(15), 5886–5891. [Link]
-
Li, G., et al. (2024). One-Pot Synthesis of Chiral Spiro-Imidazolidinone Cyclohexenones. The Journal of Organic Chemistry. [Link]
-
Sharma, U., et al. (2020). Recent advances in post Ugi-4CR dearomatizations for constructing spiro heterocycles. Organic Chemistry Frontiers, 7(19), 2964-2992. [Link]
-
RSC Publishing. (2024). One-Pot Synthesis of Chiral Spiro-Imidazolidinone Cyclohexenones. R Discovery. [Link]
-
ResearchGate. (2024). One-Pot Synthesis of Chiral Spiro -Imidazolidinone Cyclohexenones. [Link]
-
Banfi, L., Basso, A., Moni, L., & Riva, R. (2016). Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. PMC - PubMed Central. [Link]
-
Vitaku, E., et al. (2014). Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - PubMed Central. [Link]
-
Nagar, R., et al. (2023). Electrochemical Post-Ugi Cyclization for the Synthesis of Highly Functionalized Spirolactams. The Journal of Organic Chemistry, 88(19), 13645–13657. [Link]
-
ResearchGate. (2016). Synthesis of spiro tricyclic scaffold 4. Reagents and conditions. [Link]
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Kumar, A., et al. (2020). Recent advances in multi-component reactions and their mechanistic insights: a triennium review. Organic Chemistry Frontiers, 7(22), 3677-3717. [Link]
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Mohlala, T., et al. (2023). Multicomponent Reactions as an Efficient and Facile Alternative Route in Organic Synthesis and Applications. Preprints.org. [Link]
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Mohlala, T., et al. (2023). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Frontiers in Chemistry, 11. [Link]
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Tandi, M., et al. (2021). Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. Organic & Biomolecular Chemistry, 19(4), 733-752. [Link]
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Wessjohann, L. A., et al. (2007). Strategies for Innovation in Multicomponent Reaction Design. Accounts of Chemical Research, 40(10), 1037-1047. [Link]
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ResearchGate. (n.d.). Spiro Compounds: A Brief History. [Link]
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Angibaud, P. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 15(11), 1269-1272. [Link]
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Technical Support Center: Purification of 2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzoic Acid
Introduction
Welcome to the technical support guide for 2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzoic Acid. This molecule presents a unique set of purification challenges due to its distinct structural features: a rigid spirocyclic lactam core, an acidic benzoic acid moiety, and a basic secondary amine. This combination confers a zwitterionic character, which governs its solubility and presents hurdles for traditional purification protocols. Furthermore, the presence of a stereocenter at the spiro carbon necessitates consideration of chiral resolution for stereospecific applications.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to explain the causality behind experimental choices, empowering you to overcome purification bottlenecks and achieve high purity for your downstream applications.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Q1: My crude product has low purity after synthesis. What is the most effective initial purification step?
Answer: Given the molecule's amphoteric nature (containing both acidic and basic groups), a carefully controlled acid-base extraction is the most effective first step to remove non-ionizable impurities. The compound's charge state can be manipulated by adjusting the pH, allowing it to be selectively moved between aqueous and organic phases.
The general procedure for purifying carboxylic acids involves dissolving the crude material in an organic solvent and extracting with an aqueous base to deprotonate the carboxylic acid, making it water-soluble.[1] Conversely, basic impurities can be removed by washing with an aqueous acid. For your zwitterionic compound, the process requires careful pH control to exploit the isoelectric point (pI), the pH at which the molecule has a net-zero charge and typically the lowest aqueous solubility.[2]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Basic Wash (Optional): If you suspect acidic impurities, perform a gentle wash with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution. Your product, being a weak acid, might be partially extracted, so this step should be done cautiously.
-
Acidic Wash: Wash the organic layer with a dilute aqueous acid, such as 1M hydrochloric acid (HCl). This will protonate the secondary amine on your target compound, forming a salt that partitions into the aqueous layer, leaving neutral organic impurities behind in the organic phase.
-
Isolation: Separate the aqueous layer. To precipitate your product, carefully adjust the pH of this aqueous solution to its isoelectric point (pI). The pI will likely be near neutral (pH 6-7). Adjust the pH slowly with a base (e.g., 1M NaOH) while stirring vigorously.
-
Collection: The purified compound should precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Q2: I am struggling with the crystallization of the compound. It either "oils out" or fails to precipitate. What strategies can I employ?
Answer: Crystallization challenges with this molecule are common and are almost always linked to its zwitterionic nature and complex solubility profile. "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystalline lattice. This can be overcome by carefully selecting the solvent system and controlling the pH.[3][4]
Strategy 1: pH Adjustment at the Isoelectric Point
As a zwitterion, the compound's solubility in aqueous media is lowest at its isoelectric point (pI).[2] Therefore, the most effective crystallization strategy often involves dissolving the compound in either an acidic or basic aqueous solution and then slowly neutralizing it to the pI to induce precipitation.
Strategy 2: Solvent/Anti-Solvent Recrystallization
If aqueous precipitation yields an amorphous solid or an oil, a solvent/anti-solvent recrystallization is the next logical step.[5]
Experimental Protocol: Solvent/Anti-Solvent Recrystallization
-
Solvent Selection: Identify a "solvent" in which your compound is highly soluble (e.g., methanol, ethanol, or dimethylformamide - DMF) and a miscible "anti-solvent" in which it is poorly soluble (e.g., water, diethyl ether, or acetonitrile).
-
Dissolution: Dissolve the compound in a minimal amount of the hot solvent.
-
Addition of Anti-Solvent: While the solution is still warm, slowly add the anti-solvent dropwise until you observe persistent cloudiness (turbidity).
-
Clarification: Add a few drops of the hot solvent back into the mixture until the solution becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator. Slow cooling is crucial for the formation of well-defined crystals.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold anti-solvent, and dry.
}
Q3: Standard purification methods are failing to remove a persistent impurity. How should I approach column chromatography for this polar, zwitterionic compound?
Answer: Column chromatography of highly polar, ionizable compounds can be challenging due to poor interaction with standard stationary phases (like silica gel) and peak tailing.[6][7] For your compound, success depends on choosing the right stationary phase and modifying the mobile phase to control the ionization of the carboxylic acid and secondary amine.
Stationary Phase Selection:
-
Silica Gel (Acidic): Standard silica gel is acidic and will strongly interact with the basic secondary amine, leading to significant peak tailing or irreversible adsorption.
-
Neutral Alumina: This can be a better option than silica, as it reduces the strong acidic interaction with the amine.[8]
-
Reversed-Phase Silica (C18): This is often the most effective choice for polar compounds.[9][10] The separation occurs on a nonpolar stationary phase with a polar mobile phase.
Mobile Phase Strategy (for Reversed-Phase C18): The key is to suppress the ionization of the carboxylic acid to increase its retention on the C18 column.
-
Solvents: A gradient of water and a polar organic solvent like methanol or acetonitrile is typically used.
-
Additive: Add a small amount of an acid modifier (0.1% trifluoroacetic acid (TFA) or formic acid) to the mobile phase. This will protonate the carboxylate group, making the molecule more neutral and better retained by the nonpolar stationary phase.[11]
Experimental Protocol: Reversed-Phase Flash Chromatography
-
Column: Use a C18-functionalized silica gel column.
-
Sample Loading: Dissolve the crude sample in a minimum amount of a strong solvent like DMF or DMSO, then adsorb it onto a small amount of C18 silica (dry loading). This prevents poor peak shape from injecting a strong solvent directly.
-
Mobile Phase:
-
Solvent A: Water + 0.1% TFA
-
Solvent B: Acetonitrile (or Methanol) + 0.1% TFA
-
-
Elution: Start with a low percentage of Solvent B (e.g., 5-10%) and gradually increase the concentration to elute your compound.
-
Fraction Analysis: Collect fractions and analyze them by TLC or LC-MS to identify the pure product.
Table 1: Suggested Starting Conditions for Chromatography
| Parameter | Normal Phase | Reversed Phase (Recommended) |
| Stationary Phase | Neutral Alumina | C18-functionalized Silica |
| Mobile Phase | DCM/Methanol with 0.5% NH₄OH | Water/Acetonitrile with 0.1% TFA |
| Elution Mode | Isocratic or Gradient | Gradient |
| Key Challenge | Strong amine interaction, tailing | Suppressing ionization |
Q4: My compound appears pure by standard analysis, but its biological activity is inconsistent or lower than expected. Could this be a stereoisomer issue?
Answer: Absolutely. The spiro carbon atom at position 2 (the junction of the two rings in the diazaspiro[4.4]nonane system) is a chiral center. Therefore, your synthesis will likely produce a racemic mixture (a 1:1 mixture of two enantiomers) unless a stereoselective synthesis was employed. Enantiomers have identical physical properties (melting point, solubility, NMR spectra) in an achiral environment but can have vastly different biological activities because biological systems (like enzymes and receptors) are chiral. It is crucial to verify the enantiomeric purity of your compound.
Q5: How can I separate the enantiomers of my compound?
Answer: The most effective and widely used method for separating enantiomers on an analytical and preparative scale is Chiral High-Performance Liquid Chromatography (HPLC) .[12] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Method Development Strategy for Chiral HPLC:
-
Column Selection: Polysaccharide-based columns are a versatile and effective starting point for many chiral separations.[13]
-
Mobile Phase Selection:
-
Normal Phase: A mixture of a nonpolar solvent (like hexane or heptane) and an alcohol (like isopropanol or ethanol) is a standard starting point.
-
Acidic Modifier: For a carboxylic acid, adding a small percentage (0.1%) of an acidic modifier like TFA or acetic acid to the mobile phase is critical.[11] The modifier sharpens peaks and improves resolution by ensuring a consistent protonation state of the analyte.
-
Table 2: Starting Conditions for Chiral HPLC Method Development
| Parameter | Condition 1 | Condition 2 |
| Column | Chiralpak® AD-H | Chiralcel® OD-H |
| Mobile Phase | n-Hexane / Isopropanol (90:10) + 0.1% TFA | n-Hexane / Ethanol (80:20) + 0.1% TFA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV (e.g., 254 nm) | UV (e.g., 254 nm) |
}
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound? Due to its zwitterionic character, the compound is expected to have low solubility in nonpolar organic solvents (e.g., hexane, toluene) and moderate to low solubility in many polar aprotic solvents (e.g., DCM, EtOAc). It will likely show good solubility in polar protic solvents like methanol and ethanol, and in highly polar solvents like DMF and DMSO. Its solubility in water will be highly pH-dependent, with minimum solubility at its isoelectric point and increased solubility in acidic (pH < 4) and basic (pH > 9) conditions.
Q2: What are the likely impurities I should watch for? Common impurities often stem from the starting materials or side reactions. For a typical synthesis involving the condensation of a diamine with a keto-acid derivative, potential impurities could include:
-
Unreacted starting materials.
-
Byproducts from incomplete cyclization or side reactions of the keto-acid.
-
In the case of multi-step syntheses, intermediates from previous steps.[16]
Q3: How should I store the purified compound for maximum stability? The lactam ring could be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. Therefore, the purified solid should be stored in a cool, dry place, preferably under an inert atmosphere (like nitrogen or argon) to prevent moisture uptake and potential degradation over time.
Q4: Beyond HPLC, what analytical methods should be used to confirm the structure and purity? A combination of techniques is essential for full characterization:
-
¹H and ¹³C NMR: To confirm the chemical structure and check for organic impurities.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify key functional groups like the carboxylic acid C=O, lactam C=O, and N-H bonds.
-
Chiral HPLC: To determine the enantiomeric excess (e.e.).
-
Single-Crystal X-ray Diffraction: If suitable crystals can be obtained, this technique provides unambiguous proof of the structure and relative stereochemistry.
References
-
Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. (2022). Phenomenex. [Link]
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Ice recrystallization inhibition mechanism of zwitterionic poly(carboxybetaine methacrylate). (n.d.). Royal Society of Chemistry. [Link]
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Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. (2020). Waters. [Link]
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Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins. (2016). PubMed. [Link]
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How to desalt zwitterions? (2020). ResearchGate. [Link]
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Column chromatography. (n.d.). University of Arizona. [Link]
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Column Chromatography. (n.d.). University of Colorado Boulder. [Link]
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Column chromatography. (n.d.). Columbia University. [Link]
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Crystal engineering of zwitterionic drug to neutral co-crystals. (2018). ResearchGate. [Link]
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A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. [Link]
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Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (n.d.). MDPI. [Link]
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Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (n.d.). PubMed Central. [Link]
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HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. (n.d.). Springer. [Link]
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HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. (2010). ResearchGate. [Link]
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Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? (2018). ResearchGate. [Link]
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Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. (2022). NIH. [Link]
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Synthesis of medicinally privileged spiro-β-lactams. (n.d.). American Chemical Society. [Link]
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Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. (n.d.). PubMed Central. [Link]
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General procedures for the purification of Carboxylic acids. (n.d.). LookChem. [Link]
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Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. (2017). PubMed. [Link]
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Recrystallization and Crystallization. (n.d.). University of California, Los Angeles. [Link]
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Synthesis of medicinally privileged spiro-β-lactams. (n.d.). University of Texas Rio Grande Valley. [Link]
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Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2020). ResearchGate. [Link]
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Strategies and methodologies for the construction of spiro-γ-lactams: an update. (n.d.). Royal Society of Chemistry. [Link]
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Facile Synthesis of Spirocyclic Lactams from β-Keto Carboxylic Acids. (2015). PubMed. [Link]
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"stability issues of 2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzoic Acid in solution"
Technical Support Center: 2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzoic Acid
A Guide to Understanding and Managing Solution Stability
Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that ensuring the stability and integrity of your compound in solution is paramount for generating reliable and reproducible experimental data. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot potential stability challenges. We will delve into the chemical liabilities of the molecule, provide actionable troubleshooting advice, and offer detailed protocols for stability assessment.
While specific literature on the stability of this compound is not extensively published, its structure contains well-characterized moieties—a spirohydantoin and a benzoic acid. Our guidance is therefore grounded in the established chemical principles governing these functional groups.
Section 1: Frequently Asked Questions (FAQs) - The Molecular Stability Profile
This section addresses fundamental questions about the inherent stability characteristics of the molecule.
Q1: What are the key structural features of this compound that influence its stability?
The molecule's structure contains two primary functional groups of interest for stability: the hydantoin ring and the benzoic acid moiety .
Caption: Key functional moieties influencing stability.
-
Spirohydantoin Core: The hydantoin ring is a cyclic diamide. Amide bonds are susceptible to hydrolysis, which involves the cleavage of the ring. This process can be catalyzed by both acid and base, making the compound's stability highly dependent on the pH of the solution.[1][2]
-
Benzoic Acid Moiety: The carboxylic acid group makes the molecule's solubility pH-dependent. While generally stable, under high-temperature stress conditions, benzoic acid and its derivatives can undergo decarboxylation (loss of CO2).[3][4]
Q2: What are the primary degradation pathways I should be concerned about in solution?
The most probable degradation pathway in aqueous solution is the hydrolysis of the hydantoin ring . This can occur under both acidic and basic conditions, leading to the formation of a ring-opened hydantoic acid derivative.
Caption: Workflow for a comprehensive forced degradation study.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., Acetonitrile or Methanol).
-
Sample Preparation: For each condition, dilute the stock solution with the stressor solution to achieve a target concentration of ~5-20% degradation. A preliminary time-point experiment may be needed to determine the ideal stress duration.
-
Stress Conditions: Expose the samples to the conditions outlined in the table below. Include a control sample diluted with the solvent/buffer and kept under ambient conditions.
| Stressor | Recommended Condition | Rationale & Causality |
| Acid Hydrolysis | 0.1 M HCl at 60°C | Probes for acid-catalyzed hydrolysis of the hydantoin ring's amide bonds. Elevated temperature accelerates the reaction. |
| Base Hydrolysis | 0.01 M - 0.1 M NaOH at room temp | Probes for base-catalyzed hydrolysis, which is often faster for hydantoins than acid hydrolysis. [1] |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) at room temp | Tests for susceptibility to oxidation. While no obvious sites exist, it is a standard part of stress testing. [5] |
| Thermal | Solution at 80°C / Solid at 105°C | Evaluates intrinsic thermal stability and potential for degradative processes like decarboxylation. [3] |
| Photolytic | ICH Q1B Option 2 (light exposure) | Assesses stability under UV and visible light to determine if special handling (e.g., amber vials) is required. |
-
Quenching: After the exposure period, stop the degradation by neutralizing the acidic and basic samples with an equimolar amount of base or acid, respectively. Cool heated samples.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 3.2).
Protocol 3.2: Example Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation. It must be able to separate the parent peak from all degradation product peaks.
| Parameter | Example Value/Condition | Rationale & Causality |
| Column | C18, 2.1 x 100 mm, 1.8 µm | A C18 stationary phase provides good hydrophobic retention for a broad range of small molecules. The smaller particle size (UHPLC) allows for higher resolution and faster run times. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifying the mobile phase helps to control the ionization state of the benzoic acid (keeping it protonated) and often leads to better peak shapes for acidic compounds. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier that provides good separation efficiency. |
| Gradient | 10% to 90% B over 10 minutes | A gradient elution is essential to ensure that both the parent compound and any potential degradation products (which may have very different polarities) are eluted from the column. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temp | 40°C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Detection | UV at 254 nm and/or Mass Spectrometry (MS) | UV detection provides quantitative data. Coupling to a mass spectrometer is invaluable for identifying the mass of unknown degradation peaks, aiding in structural elucidation. |
| System Suitability | Inject a mix of stressed and unstressed samples to ensure resolution > 2 between the parent and closest degradant peak. | This is a critical self-validating step to confirm the method can perform its intended function before analyzing study samples. |
Section 4: Best Practices for Handling and Storage
Proactive measures are the most effective way to prevent compound degradation.
-
Q: What are the ideal storage conditions for this compound?
-
Solid Form: Store the solid material tightly sealed in a desiccator at 2-8°C, protected from light. The hydantoin structure can be hygroscopic, and absorbing water can compromise long-term stability.
-
In Solution: Prepare solutions fresh for each experiment. If short-term storage is necessary, store solutions at 2-8°C in tightly capped vials for no more than 24-48 hours, after confirming stability under these conditions. For longer-term storage, flash-freeze aliquots in an appropriate solvent (e.g., DMSO) and store at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Q: What buffer should I use for my experiments?
-
Recommendation: Based on the potential for hydrolysis, it is advisable to work at a slightly acidic to neutral pH (pH 5.0 - 7.0).
-
Buffer Selection: Use non-nucleophilic buffers such as phosphate or acetate. Avoid buffers containing primary or secondary amines (e.g., Tris), as these could potentially react with the compound.
-
pH Verification: Always measure the final pH of your solution after all components, including the compound from its stock solvent, have been added, as the addition of an organic co-solvent can alter the pH of an aqueous buffer.
-
By understanding the chemical liabilities of this compound and implementing these proactive strategies and protocols, you can ensure the integrity of your experimental results.
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Harris, G. H., Harriman, B. R., & Wheeler, K. W. (1946). The alkaline hydrolysis of fluorenone-spiro-hydantoin. Journal of the American Chemical Society, 68(5), 846-848. [Link]
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Bobrov, M. A., & Bagryanskaya, I. Y. (2021). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Molecules, 26(11), 3374. [Link]
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Matcher, G. F. (2005). Characterization of the hydantoin-hydrolysing system of Pseudomonas putida RU-KM3s. ResearchGate. [Link]
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Marinov, M., Frenkeva, M., & Naydenova, E. (2022). SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. Journal of Chemical Technology and Metallurgy, 57(1), 25-33. [Link]
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Poupaert, J. H., et al. (1987). [Synthesis and pharmacologic study of several spirohydantoins: relation to conformation]. Journal de pharmacie de Belgique, 42(1), 29-34. [Link]
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Zhang, Y., et al. (2021). Study on the Formation of Glycine by Hydantoin and Its Kinetics. ResearchGate. [Link]
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Sarges, R., et al. (1990). Hydantoin bioisosteres. In vivo active spiro hydroxy acetic acid aldose reductase inhibitors. Journal of medicinal chemistry, 33(7), 1859-1865. [Link]
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Glasnapp, A. (2022). Factors That Affect the Stability of Compounded Medications. PCCA Blog. [Link]
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Lindquist, E., & Yang, Y. (2011). Degradation of benzoic acid and its derivatives in subcritical water. Journal of chromatography. A, 1218(15), 2146–2152. [Link]
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Technical Disclosure Commons. (2024). Process for the preparation of 2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]-2-(ethoxymethyl)phenyl]-N-(4,5-dimethyl-1,2-oxazol-3-yl)benzenesulfonamide. Technical Disclosure Commons. [Link]
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Ji, M. H., et al. (2010). 3-Mesityl-2-oxo-1-oxaspiro[4.4]non-3-en-4-yl benzoate. Acta crystallographica. Section E, Structure reports online, 66(Pt 7), o1624. [Link]
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Orru, R. V., et al. (2005). Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold. Journal of combinatorial chemistry, 7(3), 401-412. [Link]
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Mackie, R. K., & Smith, D. M. (1974). The thermal decomposition of benzoic acid. ResearchGate. [Link]
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Qualley, A. V., et al. (2012). Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants. Proceedings of the National Academy of Sciences of the United States of America, 109(40), 16383–16388. [Link]
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Alshehri, S. M., et al. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. Molecules, 29(12), 2829. [Link]
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Nikolova, P. D., et al. (2022). 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). Molbank, 2022(2), M1395. [Link]
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Ohno, H., et al. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorganic & medicinal chemistry, 24(6), 1184–1194. [Link]
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Ji, M. H., et al. (2010). 3-Mesityl-2-oxo-1-oxaspiro-[4.4]non-3-en-4-yl benzoate. Acta crystallographica. Section E, Structure reports online, 66(Pt 7), o1624. [Link]
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Ji, M. H., et al. (2009). 3-Mesityl-2-oxo-1-oxaspiro-[4.4]non-3-en-4-yl 4-chloro-benzoate. Acta crystallographica. Section E, Structure reports online, 65(Pt 4), o705. [Link]
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Annarapu, S., et al. (2023). Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)®. Molecules, 28(18), 6682. [Link]
-
Nishizawa, R., et al. (2011). Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: a highly potent orally available CCR5 selective antagonist. Bioorganic & medicinal chemistry, 19(13), 4028–4042. [Link]
-
Ji, M. H., et al. (2009). 3-Mesityl-2-oxo-1-oxaspiro[4.4]non-3-en-4-yl 4-chlorobenzoate. ResearchGate. [Link]
-
MDPI. (2015). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. Molecules. [Link]
-
Yu, Z. L., et al. (2009). 3-Mesityl-2-oxo-1-oxaspiro-[4.4]non-3-en-4-yl 2-(4-chloro-phen-yl)-3-methyl-butyrate. Acta crystallographica. Section E, Structure reports online, 65(Pt 1), o183. [Link]
-
Dzierżawska-Majewska, A., Karolak-Wojciechowska, J., & Obniska, J. (2006). 4-[(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)amino]benzoic acid. Acta Crystallographica Section E Structure Reports Online, 62(3), o931–o932. [Link]
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Technical Support Center: Crystallization of 2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzoic Acid
Welcome to the dedicated technical support guide for the crystallization of 2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.
I. Introduction to Crystallization Challenges
Crystallization is a critical purification and particle engineering step in pharmaceutical development. The target molecule, this compound, possesses structural features that can present unique challenges during crystallization. Its spirocyclic hydantoin core, combined with a carboxylic acid moiety, introduces the potential for complex intermolecular interactions, polymorphism, and the possibility of zwitterion formation.[1][2] These characteristics can influence solubility, nucleation, and crystal growth, making the crystallization process highly sensitive to experimental conditions.
This guide is structured to address common issues encountered during the crystallization of this and structurally related compounds, providing a logical framework for troubleshooting and optimization.
II. Troubleshooting Crystallization
This section addresses specific problems that may arise during the crystallization of this compound. Each problem is followed by a series of potential causes and detailed, step-by-step solutions.
Problem 1: The compound "oils out" instead of crystallizing.
Causality: This phenomenon, known as "oiling out," occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline phase. This typically happens when the compound's melting point is lower than the boiling point of the chosen solvent, or when the solution is supersaturated at a temperature above the compound's melting point.[3] The presence of impurities can also lower the melting point of the mixture, exacerbating this issue.
Solutions:
-
Re-dissolve and Modify Solvent System:
-
Return the flask containing the oil and solvent to the heat source.
-
Add more of the "good" solvent (the one in which the compound is more soluble) to fully re-dissolve the oil.[4]
-
Consider adding a "poor" solvent (an anti-solvent) dropwise at an elevated temperature until slight turbidity is observed, then add a few drops of the "good" solvent to clarify the solution. This mixed solvent system may lower the overall boiling point and alter the solubility curve favorably.
-
-
Lower the Crystallization Temperature:
-
If using a single solvent, select an alternative with a lower boiling point.
-
After dissolving the compound at the boiling point of the new solvent, allow it to cool more slowly. Gradual cooling is crucial to prevent rapid supersaturation at higher temperatures.[4]
-
-
Induce Crystallization at a Lower Temperature:
-
Once the solution has cooled to room temperature (and if no oiling has occurred), try scratching the inside of the flask with a glass rod at the air-solvent interface. This can create nucleation sites.[5]
-
If available, add a small seed crystal of the pure compound to the cooled solution to initiate controlled crystal growth.[5]
-
Problem 2: No crystals form upon cooling.
Causality: The failure of crystals to form upon cooling is typically due to one of two reasons: the solution is not sufficiently supersaturated, or there is a kinetic barrier to nucleation.[5] Using too much solvent is a common cause of insufficient supersaturation.
Solutions:
-
Increase Supersaturation:
-
If the solution is clear and at room temperature, it is likely undersaturated. Gently heat the solution and boil off a portion of the solvent to increase the solute concentration.[4] Allow the concentrated solution to cool slowly again.
-
Alternatively, add an anti-solvent (a solvent in which the compound is poorly soluble but is miscible with the primary solvent) dropwise to the cooled solution until persistent cloudiness appears. Then, add a minimal amount of the primary solvent to redissolve the precipitate and allow it to stand.
-
-
Promote Nucleation:
-
Scratching: As mentioned previously, scratching the inner surface of the flask with a glass rod can provide energy and a surface for nucleation to begin.[5]
-
Seeding: Introducing a seed crystal of the pure compound provides a template for crystal growth, bypassing the initial nucleation barrier.[5]
-
Lower Temperature: Further cooling in an ice bath or refrigerator can decrease solubility and promote crystallization. However, be cautious of rapid cooling which can lead to the formation of small, impure crystals.[3]
-
Problem 3: The resulting crystals are very fine or needle-like, leading to difficult filtration and poor purity.
Causality: Rapid crystallization, often caused by cooling the solution too quickly or using a highly supersaturated solution, can lead to the formation of small, needle-like crystals.[4][6] This morphology can trap impurities and solvent within the crystal lattice. The molecular structure of aminobenzoic acids can sometimes favor the kinetic formation of needle-like polymorphs.[6]
Solutions:
-
Slow Down the Cooling Process:
-
Allow the hot, saturated solution to cool to room temperature on the benchtop, undisturbed. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to ambient temperature can further slow the process.
-
Only after the solution has reached room temperature and crystal growth has commenced should you consider further cooling in an ice bath to maximize yield.[3]
-
-
Reduce the Level of Supersaturation:
-
Re-dissolve the crystals by heating and add a small, measured amount of additional solvent (1-5% of the total volume).[4] This will slightly reduce the supersaturation level upon cooling, favoring the growth of larger, more well-defined crystals.
-
-
Consider Solvent Choice: The choice of solvent can influence crystal habit. Experiment with different solvents or solvent mixtures. Solvents that have strong interactions with the carboxylic acid group, such as DMSO or DMF, can sometimes inhibit the formation of certain kinetically favored forms and allow for the growth of other polymorphs.
Problem 4: The yield is very low.
Causality: A low yield can result from several factors: using an excessive amount of solvent, incomplete precipitation of the compound, or loss of material during transfer and filtration.[4]
Solutions:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound. After cooling and filtration, the remaining solution (mother liquor) will still contain some dissolved product.
-
Recover from Mother Liquor:
-
Collect the mother liquor and concentrate it by boiling off a portion of the solvent.
-
Cool the concentrated solution to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
-
Ensure Complete Precipitation: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to an hour to maximize the precipitation of the solid from the solution.
-
Minimize Transfer Losses: Rinse the crystallization flask with a small amount of the cold mother liquor or the cold rinsing solvent and transfer this to the filter funnel to recover any adhering crystals.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common crystallization issues.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. pure.ul.ie [pure.ul.ie]
"optimizing reaction conditions for diazaspiro ring formation"
Welcome to the technical support center for diazaspirocycle synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of constructing diazaspirocyclic frameworks. Diazaspirocycles are privileged scaffolds in drug discovery, yet their synthesis can be challenging. This hub provides in-depth troubleshooting guides, FAQs, and validated protocols to help you overcome common hurdles and optimize your reaction conditions.
Core Principles of Optimization: A Mechanistic Approach
Successful diazaspiro ring formation hinges on a delicate balance of several key parameters. Understanding the causality behind each choice is critical for effective troubleshooting. The two primary strategies for forming these structures often involve either an intramolecular tandem reaction (like an aza-Michael addition followed by cyclization) or a bimolecular reaction that sets the spirocyclic core (such as the Pictet-Spengler reaction).
-
Catalyst Selection: The choice of catalyst—whether it's a Brønsted acid, Lewis acid, or an organocatalyst—is paramount. The catalyst's role is often to activate either the electrophile or the nucleophile, lowering the activation energy for the ring-closing step. For instance, in the Pictet-Spengler reaction, an acid catalyst is crucial for forming the electrophilic iminium ion that precedes cyclization[1][2].
-
Solvent Effects: The solvent influences reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states. Polar aprotic solvents (e.g., acetonitrile, DMF) can accelerate reactions involving charged intermediates, while nonpolar solvents (e.g., toluene, dichloromethane) may be preferred to encourage reactant association.
-
Temperature and Concentration: These factors govern reaction kinetics. Higher temperatures can overcome activation barriers but may also promote side reactions or decomposition. Reaction concentration is a critical consideration for intramolecular cyclizations; running reactions under high dilution favors the desired intramolecular pathway over intermolecular polymerization[3].
-
Substrate & Protecting Groups: The electronic and steric properties of the starting materials dictate their reactivity. Electron-withdrawing or -donating groups can significantly alter the nucleophilicity of amines or the electrophilicity of carbonyls/alkenes. Protecting groups must be chosen carefully to be stable under the reaction conditions while allowing for efficient deprotection later.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent challenges encountered during diazaspiro ring formation in a practical Q&A format.
Problem 1: Low to No Product Yield
Question: I've set up my reaction, but after the specified time, TLC/LC-MS analysis shows mostly unreacted starting material or a complex mixture with very little desired product. What should I do?
Answer: Low or no yield is a common but solvable issue. A systematic approach is needed to identify the root cause.[4][5][6][7][8]
Potential Causes & Recommended Solutions:
-
Inactive or Inefficient Catalyst:
-
Cause: The catalyst may have degraded due to improper storage, exposure to moisture/air, or may be inherently unsuitable for your specific substrate. Some catalysts can also be deactivated by impurities in the starting materials or solvent.[9][10][11][12]
-
Solution:
-
Use a freshly opened or purified catalyst.
-
If using a Lewis acid (e.g., Sc(OTf)₃, InCl₃), ensure anhydrous conditions by using freshly dried solvents and performing the reaction under an inert atmosphere (N₂ or Ar).
-
Screen a panel of catalysts with varying strengths. For a Pictet-Spengler type reaction, you might test a strong Brønsted acid like trifluoroacetic acid (TFA) against a milder one like L-tartaric acid.[13]
-
-
-
Insufficient Reaction Temperature or Time:
-
Cause: The reaction may have a high activation energy that is not being overcome at the current temperature.
-
Solution:
-
Gradually increase the reaction temperature in 10-20 °C increments, monitoring for product formation and decomposition.
-
Extend the reaction time. Run a time-course experiment, taking aliquots every few hours to determine the optimal reaction duration.
-
-
-
Poor Substrate Reactivity:
-
Cause: Steric hindrance near the reacting centers can prevent the necessary bond formations. Electronically, the nucleophile may not be nucleophilic enough, or the electrophile not electrophilic enough.
-
Solution:
-
Modify the substrate to reduce steric bulk if possible.
-
Alter the electronic properties. For example, if cyclizing onto an aromatic ring (as in the Pictet-Spengler reaction), adding an electron-donating group to the ring can increase its nucleophilicity and facilitate the reaction under milder conditions.[1]
-
-
-
Intermolecular Side Reactions Dominating:
-
Cause: At high concentrations, the reactive ends of two different molecules can react with each other faster than the internal ends of a single molecule can find each other, leading to polymers or dimers.
-
Solution:
-
Employ high-dilution conditions. Use a syringe pump to add the substrate solution slowly to a larger volume of refluxing solvent. This keeps the instantaneous concentration of the substrate very low, favoring intramolecular cyclization.
-
-
Problem 2: Formation of Undesired Side Products
Question: My reaction yields a product, but it's not the target diazaspirocycle. I'm observing isomers, ring-opened products, or other unexpected structures. How can I improve selectivity?
Answer: The formation of side products indicates that alternative, kinetically or thermodynamically favorable pathways are competing with your desired reaction.
Potential Causes & Recommended Solutions:
-
Formation of Regioisomers:
-
Cause: This occurs when cyclization can happen at multiple positions. For example, in an intramolecular Michael addition, the amine could potentially add to a different electrophilic site.
-
Solution:
-
Change the Catalyst: A bulkier catalyst may sterically direct the reaction to a less hindered site.
-
Modify Temperature: Lowering the temperature often increases selectivity by favoring the pathway with the lowest activation energy. A study on intramolecular Michael additions showed that temperature significantly influenced regioselectivity, with lower temperatures favoring the desired dispirocyclic product.[14]
-
Substrate Control: Introduce a blocking group on the undesired reactive site that can be removed later.
-
-
-
Ring-Opening or Fragmentation:
-
Cause: Highly strained spiro-rings can be unstable under the reaction conditions (e.g., strong acid or high heat) and may undergo subsequent reactions.[15] For example, a β-lactam spirocycle formed via a [2+2] cycloaddition might be prone to ring-opening.[16]
-
Solution:
-
Milder Conditions: Switch to a milder acid or a lower temperature. If a strong acid was used for cyclization, neutralize the reaction mixture promptly during workup.
-
Protecting Group Strategy: The stability of the diazaspirocycle can be influenced by the nitrogen protecting groups. A Boc group might be cleaved under strongly acidic conditions, leading to side reactions. Consider switching to a more robust group like Cbz or a tosyl group.
-
-
-
Lack of Stereocontrol:
-
Cause: The reaction is forming a mixture of diastereomers or enantiomers because the transition states leading to these different isomers are close in energy.
-
Solution:
-
Chiral Catalysis: Employ a chiral catalyst (e.g., a chiral Brønsted acid or a metal complex with a chiral ligand) to create a diastereomeric transition state that favors the formation of one enantiomer.[17]
-
Substrate-Induced Control: If your substrate already has a stereocenter, its configuration can influence the stereochemical outcome of the cyclization. This is known as diastereoselective synthesis.[18][19][20]
-
Temperature Optimization: Lowering the reaction temperature can often enhance diastereoselectivity.
-
-
Visual Troubleshooting Workflow
To aid in diagnosing experimental issues, the following workflow provides a logical sequence of steps to follow.
Caption: A flowchart for systematic troubleshooting of diazaspiro ring formation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for a Pictet-Spengler reaction to form a diazaspirocycle? A: There is no single "best" solvent, as it is highly substrate-dependent. However, dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common starting points due to their inertness and ability to dissolve a wide range of organic compounds. For less reactive substrates, higher boiling point solvents like toluene or trifluorotoluene may be necessary. Some modern protocols have also shown superior yields in aprotic media.[1]
Q2: How do I know if my catalyst is being poisoned? A: Catalyst poisoning can be suspected if a reaction starts well but then stalls, or if yields are inconsistent between batches of starting material.[12] Potential poisons include sulfur or phosphine impurities in reagents or functional groups on the substrate itself that can bind irreversibly to the catalyst. Purifying starting materials by recrystallization or chromatography can help.[21][22]
Q3: Can I run my intramolecular cyclization at a high concentration to speed it up? A: This is generally not recommended. While higher concentration increases the bimolecular reaction rate, it disproportionately favors intermolecular side reactions (dimerization/polymerization) over the desired intramolecular cyclization. For forming rings, especially medium to large ones, high-dilution conditions are almost always necessary to obtain good yields.[3][23]
Q4: My starting material is a free amine. Should I protect it before attempting the cyclization? A: It depends on the reaction. In a Pictet-Spengler reaction, one of the nitrogens must be a primary or secondary amine to form the initial imine.[1] However, in other tandem reactions, such as an aza-Michael/cyclization, having two distinct nucleophilic sites can lead to a mixture of products. Protecting one of the amines with a suitable protecting group (e.g., Boc, Cbz) allows you to direct the reactivity and is a common strategy for achieving selectivity.
Key Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Pictet-Spengler Reaction
This protocol describes a general method for the synthesis of a tetrahydro-β-carboline, a common core accessible via this reaction.[13]
Materials:
-
Tryptamine derivative (1.0 eq)
-
Aldehyde or ketone (1.1 eq)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Acid catalyst (e.g., Trifluoroacetic acid (TFA), 10 mol%)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add the tryptamine derivative and dissolve it in the anhydrous solvent (approx. 0.1 M concentration).
-
Add the aldehyde or ketone to the solution at room temperature.
-
Add the acid catalyst dropwise to the stirred solution.
-
Stir the reaction at the desired temperature (room temperature to reflux) and monitor its progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.
-
Upon completion, cool the mixture to room temperature and quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Data Summary Table: Solvent and Catalyst Effects
The following table summarizes typical outcomes from screening different conditions for a generic Pictet-Spengler reaction. Actual results will vary based on the substrate.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Comments |
| 1 | TFA (10) | DCM | 25 | 12 | 75 | Standard conditions, good yield. |
| 2 | TFA (10) | Toluene | 110 | 4 | 85 | Faster reaction at higher temp. |
| 3 | L-Tartaric Acid (20) | DCM | 25 | 24 | 40 | Milder acid, lower yield. |
| 4 | Sc(OTf)₃ (5) | CH₃CN | 80 | 8 | 92 | Lewis acid catalysis, excellent yield. |
| 5 | None | DCM | 25 | 48 | <5 | Background reaction is very slow. |
Visualizing the Mechanism: Tandem Aza-Michael/Cyclization
Many diazaspirocycles are formed through a cascade reaction. The diagram below illustrates a common pathway where an initial intermolecular aza-Michael addition is followed by an intramolecular cyclization to form the spirocyclic core.[24][25][26]
Caption: General mechanism for diazaspiro ring formation via a cascade reaction.
References
-
Ma, Z., You, L., & Chen, C. (2017). Stereocontrolled Formation of a [4.4]Heterospiro Ring System with Unexpected Inversion of Configuration at the Spirocenter. The Journal of Organic Chemistry, 82(1), 731–736. [Link]
-
Ma, Z., You, L., & Chen, C. (2017). Stereocontrolled Formation of a [4.4]Heterospiro Ring System with Unexpected Inversion of Configuration at the Spirocenter. National Institutes of Health. [Link]
-
Ma, Z., You, L., & Chen, C. (2017). Stereocontrolled Formation of a [4.4]Heterospiro Ring System with Unexpected Inversion of Configuration at the Spirocenter. PubMed. [Link]
-
Concise Enantioselective Synthesis of Oxygenated Steroids via Sequential Copper(II)-Catalyzed Michael Addition/Intramolecular Aldol Cyclization Reactions. National Institutes of Health. [Link]
-
De Clercq, R., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry. [Link]
-
De Clercq, R., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. National Institutes of Health. [Link]
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Pictet–Spengler reaction. Wikipedia. [Link]
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Exploring Enantioselective Pictet-Spengler Reactions. Organic Reactions. [Link]
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The main pathways of catalyst deactivation. ResearchGate. [Link]
-
De Clercq, R., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. ResearchGate. [Link]
-
Ghirga, F., et al. (2018). The Pictet-Spengler Reaction Updates Its Habits. Molecules. [Link]
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Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. National Institutes of Health. [Link]
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Liu, Y., et al. (2022). Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. Molecules. [Link]
-
Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. [Link]
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Stereocontrolled cyclization of inherently chiral medium-sized rings. ChemRxiv. [Link]
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Understanding Compound Purification Practices. Moravek. [Link]
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Fundamental Insights into Deactivation by Leaching During Rhenium-Catalyzed Deoxydehydration. University of Wisconsin-Madison. [Link]
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Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Royal Society of Chemistry. [Link]
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Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. YouTube. [Link]
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Lec 13 Catalyst deactivation. YouTube. [Link]
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Stereocontrolled C-N Ring Construction: The Pyne Synthesis of Hyacinthacine B3. Organic Chemistry Portal. [Link]
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Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. MDPI. [Link]
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Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. National Institutes of Health. [Link]
-
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]
-
Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PubMed. [Link]
-
Low Yield Troubleshooting Guide. PacBio. [Link]
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Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. [Link]
-
Reactions between 4-pyrimidones and sulphur ylides; cyclopropanation and ring opening reactions. Royal Society of Chemistry. [Link]
-
Cascade Ring Expansion Reactions for Synthesis of Medium-Sized Rings and Macrocycles. White Rose eTheses Online. [Link]
-
PCR Troubleshooting. Bio-Rad. [Link]
-
Switchable Ring-Contractive Extrusion Reactions of 2,5-Dihydro-1,4,5-thiadiazepine S-Oxides: Entries to Pyridazines or Pyrazoles. ResearchGate. [Link]
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Technical Support Center: Synthesis of 2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzoic Acid
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzoic Acid. This valuable spirocyclic compound, while promising, can present synthetic challenges. This guide is designed to help you navigate and resolve common side reactions and experimental hurdles.
Proposed Synthetic Pathway
A plausible and efficient route to this compound involves a multi-component Ugi-type reaction followed by an intramolecular cyclization. This approach is convergent and allows for the rapid assembly of the core structure.
Caption: Proposed two-step synthesis of the target molecule.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Potential Causes:
-
Incomplete Ugi Reaction: The Ugi four-component reaction may not have gone to completion, leaving unreacted starting materials or stable intermediates. The equilibrium might not favor the formation of the Ugi adduct under your current conditions.
-
Side Reactions of Starting Materials: 2-Aminobenzoic acid can undergo self-condensation or other side reactions.
-
Steric Hindrance: The reactants' steric bulk can disfavor the reaction.[1]
-
Suboptimal Reaction Conditions: Temperature, solvent, and concentration play a crucial role in multi-component reactions.[2]
Recommended Actions:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress closely. The disappearance of starting materials does not always guarantee the formation of the desired product.
-
Optimize Ugi Reaction Conditions:
-
Solvent: Polar aprotic solvents like methanol or trifluoroethanol are often effective for Ugi reactions.[3]
-
Temperature: While some Ugi reactions proceed at room temperature, others may require heating to overcome activation barriers.[1]
-
Concentration: High concentrations of reactants can favor the multi-component reaction over bimolecular side reactions.
-
-
Order of Addition: Adding the isocyanide last, after the formation of the Schiff base from the amine and ketone, can sometimes improve yields.
-
Use of Lewis Acids: The addition of a Lewis acid, such as ZnCl₂ or TiCl₄, can catalyze the formation of the imine intermediate, driving the reaction forward.[3]
Q2: I'm observing a significant amount of a byproduct with a mass corresponding to the Ugi adduct and not the cyclized product. How can I promote cyclization?
Potential Cause:
-
Incomplete Intramolecular Cyclization: The linear Ugi adduct may be stable under the reaction conditions, and the subsequent intramolecular cyclization to form the lactam may be slow or reversible.
Recommended Actions:
-
Thermal Promotion: Heating the reaction mixture after the Ugi reaction is complete can provide the necessary activation energy for the intramolecular cyclization.
-
Base Catalysis: The addition of a non-nucleophilic base, such as 1,8-Diazabicycloundec-7-ene (DBU), can facilitate the cyclization by deprotonating the amide nitrogen, making it a more potent nucleophile.[1]
-
Solvent Change: Switching to a higher-boiling point solvent for the cyclization step can be beneficial.
Caption: Visualization of incomplete cyclization.
Q3: My NMR and LC-MS data show multiple isomers of the final product. What could be the cause?
Potential Cause:
-
Diastereomer Formation: The spirocyclic core of the target molecule contains a stereocenter. The Ugi reaction can sometimes exhibit poor diastereoselectivity, leading to the formation of multiple diastereomers.[1]
Recommended Actions:
-
Chiral Auxiliaries: Employing a chiral amine or isocyanide in the Ugi reaction can induce diastereoselectivity.
-
Chromatographic Separation: Diastereomers can often be separated by careful column chromatography.
-
Crystallization: Diastereomers may have different solubilities, allowing for separation by fractional crystallization.
Q4: I have an impurity that I suspect is a diketopiperazine. How can this form and how can I avoid it?
Potential Cause:
-
Diketopiperazine Formation: 2-Aminobenzoic acid can dimerize to form a diketopiperazine, especially at elevated temperatures. This is a common side reaction for amino acids.
Recommended Actions:
-
Protecting Groups: Protecting the carboxylic acid group of 2-aminobenzoic acid as an ester can prevent this side reaction. The ester can then be hydrolyzed in a final step.
-
Control Temperature: Avoid excessively high temperatures during the Ugi reaction.
-
Stoichiometry Control: Ensure the other reactants are present in a slight excess to favor the desired multi-component reaction over the self-condensation of 2-aminobenzoic acid.
Caption: Competing reaction leading to diketopiperazine.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Reaction Setup: To a solution of 2-aminobenzoic acid (1.0 eq) and cyclopentanone (1.1 eq) in methanol (0.5 M), add a 7N solution of ammonia in methanol (1.2 eq). Stir the mixture at room temperature for 1 hour.
-
Ugi Reaction: Add the isocyanide (e.g., tert-butyl isocyanide, 1.1 eq) to the reaction mixture. Seal the vessel and stir at 60 °C for 24 hours.
-
Cyclization: Cool the reaction mixture to room temperature and add DBU (0.2 eq). Stir at room temperature for an additional 12 hours.
-
Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Loading and Elution: Carefully load the adsorbed product onto the top of the column. Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Analytical Characterization
-
¹H and ¹³C NMR: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire the NMR spectra.
-
LC-MS: Prepare a dilute solution of the product in a suitable solvent (e.g., acetonitrile/water) and analyze by LC-MS to confirm the molecular weight.
-
High-Resolution Mass Spectrometry (HRMS): Obtain a high-resolution mass spectrum to confirm the elemental composition of the product.
Data Summary
| Parameter | Recommended Value |
| Solvent | Methanol, Trifluoroethanol |
| Temperature | 25-60 °C |
| Catalyst (optional) | ZnCl₂, TiCl₄ |
| Base for Cyclization | DBU |
References
-
Defensive Publications Series. Process for the preparation of 2-[4- [(2-butyl- 4-oxo-1,3- diazaspiro [4.4] non-1-en-3-yl)methyl]- 2-(ethoxymethyl) phenyl]-N- (4,5-dimethyl-1,2-oxazol-3-yl) benzenesulfonamide and its intermediates. [Link]
- Google Patents.
-
Acta Crystallographica Section E: Structure Reports Online. 3-Mesityl-2-oxo-1-oxaspiro[4.4]non-3-en-4-yl benzoate. [Link]
- Google P
-
Frontiers in Chemistry. Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. [Link]
-
Frontiers in Chemistry. Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. [Link]
- Google Patents.
-
ResearchGate. Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. [Link]
-
MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [Link]
-
Beilstein Journal of Organic Chemistry. Sequential Ugi reaction/base-induced ring closing/IAAC protocol toward triazolobenzodiazepine-fused diketopiperazines and hydantoins. [Link]
-
Semantic Scholar. Ugi Four-Component Reactions Using Alternative Reactants. [Link]
-
MDPI. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. [Link]
- Google Patents. Process for making benzoxazepin compounds.
- Google Patents. Oxa-azaspiro derivative, and preparation method therefor and pharmaceutical use thereof.
-
MDPI. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. [Link]
-
MDPI. Unexpected Formation of 4-aryl-1-(Propane-2-ylidenehydrazono)-2,3-diazaspiro[5.5]undec-3-ene by the Reaction of Pyridazinethiones Derivatives with Hydrazine. [Link]
Sources
- 1. Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds [frontiersin.org]
- 3. mdpi.com [mdpi.com]
Technical Support Center: Degradation Pathways of 2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzoic Acid
Welcome to the technical support guide for 2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzoic Acid. This document is designed for researchers, medicinal chemists, and formulation scientists investigating the stability and degradation of this molecule. As a spiro-hydantoin derivative, this compound belongs to a class of molecules explored for various biological activities, including as aldose reductase inhibitors for treating diabetic complications.[1][2] Understanding its stability profile is paramount for successful drug development, ensuring safety, efficacy, and appropriate shelf-life.
This guide provides an in-depth analysis of the molecule's structural liabilities, predicted degradation pathways, and a practical, question-and-answer-based troubleshooting section to navigate common experimental challenges.
Part 1: Predicted Degradation Pathways & Structural Liabilities
The chemical stability of this compound is dictated by its key functional groups: the hydantoin ring (a cyclic diamide or lactam), the spirocyclic center, and the benzoic acid moiety. Forced degradation studies, which involve subjecting the compound to harsh conditions, are essential to identify likely degradation products and establish degradation pathways.[3][4]
The primary pathways of degradation are predicted to be hydrolysis and oxidation.
-
Hydrolytic Degradation (Acidic & Basic Conditions): The hydantoin ring contains two amide (lactam) bonds. These bonds are susceptible to hydrolysis under both acidic and basic conditions.[2] This reaction would involve the nucleophilic attack of water or hydroxide ions on one of the carbonyl groups, leading to the cleavage of the five-membered ring. The primary degradation product would be a ring-opened amino acid derivative. This is a common degradation pathway for compounds containing lactam rings, such as benzodiazepines.[5]
-
Oxidative Degradation: The molecule possesses several sites susceptible to oxidation. The tertiary carbon atom at the spiro center and the nitrogen atoms within the hydantoin ring are potential targets for oxidative attack, which could lead to the formation of N-oxides or hydroxylated species.[6][7] The presence of an electron-donating nitrogen atom attached to the aromatic ring can also activate the ring towards oxidation.
-
Photolytic and Thermal Degradation: While generally more stable, the benzoic acid portion could undergo decarboxylation under severe thermal stress. Photolytic degradation, induced by exposure to UV light, could initiate radical-based reactions, leading to a more complex mixture of degradants.[8][9]
Below is a diagram illustrating the most probable degradation points on the molecule.
Caption: Predicted major degradation pathways for the target molecule.
Part 2: Troubleshooting Guide for Degradation Studies
This section is structured in a question-and-answer format to directly address common issues encountered during experimental work.
Q1: I am initiating a forced degradation study. What are the standard starting conditions?
A1: A well-designed forced degradation study should aim for 5-20% degradation of the active pharmaceutical ingredient (API).[10] This range is ideal because it is significant enough to produce detectable quantities of primary degradants without being so extensive that it leads to a complex mixture of secondary and tertiary products.[10]
Here is a table of recommended starting conditions based on industry standards and regulatory guidelines.[3]
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | Room Temp / 50°C | 24 - 72 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temp / 50°C | 24 - 72 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours |
| Thermal | Solid State | 60°C | 1 - 2 weeks |
| Photostability | ICH Q1B Option 2 | Room Temp | Per ICH Guideline |
Q2: My compound appears completely stable under the initial stress conditions, showing less than 1% degradation. What should I do?
A2: If your compound is highly stable, you will need to incrementally increase the severity of the stress conditions. The key is to change only one parameter at a time to maintain control over the experiment.
-
For Hydrolysis: First, increase the temperature to 50-70°C. If degradation is still minimal, you can increase the concentration of the acid or base (e.g., from 0.1 M to 1 M).[10]
-
For Thermal Stress: Increase the temperature in 10-20°C increments above your initial condition.
-
For Oxidation: Increase the concentration of H₂O₂ (e.g., to 6-10%) or extend the exposure time.
The goal is to find conditions that induce the target 5-20% degradation.
Q3: The degradation of my parent compound is too extensive (>50%), and my HPLC chromatogram is very complex. How can I simplify the results?
A3: Extensive degradation complicates the identification of primary pathways.[10] To achieve a more controlled and interpretable result, you must reduce the severity of the stress conditions.
-
Decrease Temperature: Perform the reaction at a lower temperature (e.g., room temperature or 4°C).
-
Reduce Stressor Concentration: Use a more dilute acid, base, or oxidizing agent (e.g., 0.01 M HCl instead of 0.1 M HCl).[10]
-
Shorten Exposure Time: Sample at earlier time points (e.g., 2, 6, 12 hours) instead of waiting for 24 hours or longer.
By systematically reducing the stress, you can "dial in" the conditions to hit the 5-20% degradation target, which will primarily show the most relevant, direct degradation products.
Q4: I have new peaks in my chromatogram after a stress experiment. How do I identify these unknown degradants?
A4: Identifying unknown degradation products is a stepwise process that relies heavily on modern analytical techniques, primarily mass spectrometry.[3][11][12]
-
LC-MS Analysis: The first and most critical step is to use Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide the molecular weights of the degradant peaks.[10] For example, a hydrolytic ring-opening would result in a mass increase of 18 Da (the addition of H₂O).
-
High-Resolution Mass Spectrometry (HRMS): Techniques like LC-Q-ToF-MS provide a highly accurate mass measurement, which allows you to determine the elemental composition (the exact chemical formula) of the degradant.
-
Tandem Mass Spectrometry (MS/MS): By isolating a degradant peak and fragmenting it within the mass spectrometer, you can obtain structural information. Comparing the fragmentation pattern of the degradant to that of the parent compound can reveal which part of the molecule has changed.
-
Isolation and NMR: For definitive structural confirmation, the degradant may need to be isolated using preparative HPLC. Once a pure sample is obtained, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) can be used to fully elucidate the structure.[13]
Q5: What is a "stability-indicating method," and why is it so important for these studies?
A5: A stability-indicating method (SIM) is an analytical procedure, typically a reverse-phase HPLC method, that is capable of accurately measuring the concentration of the active drug substance without interference from any of its degradation products, impurities, or excipients.[3][13]
Its importance is paramount for several reasons:
-
Accuracy: It ensures that the decrease in the drug peak is a true measure of its degradation and not an artifact of co-eluting peaks.
-
Specificity: It proves that the analytical method can distinguish between the intact drug and its potential degradants.
-
Mass Balance: A good SIM allows you to perform a mass balance calculation. The sum of the amount of drug remaining and the amounts of all detected degradation products should ideally account for 100% of the initial drug amount, confirming that all major degradants are being detected.
Developing and validating a SIM is a regulatory requirement and a fundamental prerequisite for any reliable stability study.
Part 3: General FAQs
FAQ 1: What are the most probable degradation products I should be looking for with this compound? Based on the molecule's structure, the primary degradant from hydrolysis is expected to be 2-((1-amino-2-(carboxymethylamino)cyclopentyl)carbamoyl)benzoic acid, the ring-opened product. From oxidation, look for N-oxides on the hydantoin nitrogens or hydroxylated species on the cyclopentane or aromatic rings. Under harsh thermal conditions, you might observe 3-oxo-1,4-diazaspiro[4.4]non-2-yl)benzene from a decarboxylation event.
FAQ 2: How does the spirocyclic center influence the molecule's stability? The spirocyclic fusion of the cyclopentane and hydantoin rings introduces significant rigidity into the system. This steric hindrance can influence the rate of hydrolysis compared to a non-spiro, more flexible hydantoin. It may either sterically protect the carbonyl groups from nucleophilic attack or induce ring strain that makes them more susceptible. The exact effect must be determined experimentally.
FAQ 3: Is the benzoic acid functional group a point of major instability? Generally, the benzoic acid moiety is chemically robust. The C-C bond connecting it to the hydantoin ring and the carboxylic acid group itself are stable to mild hydrolysis and oxidation.[14] Its primary liability would be decarboxylation (loss of CO₂) under high heat, which is typically considered a more extreme stress condition than hydrolysis or oxidation.
Part 4: Generalized Protocols for Forced Degradation
The following are generalized starting protocols. You must optimize the concentrations, temperatures, and durations to achieve the target 5-20% degradation for this compound.
Workflow for Forced Degradation Studies
Caption: General experimental workflow for a forced degradation study.
Step-by-Step Protocols
-
Stock Solution Preparation:
-
Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent mixture, such as acetonitrile/water or methanol/water.
-
-
Acidic Hydrolysis:
-
Add a known volume of the stock solution to a volume of 0.1 M HCl to achieve the desired final concentration.
-
Incubate the solution at 50°C.
-
At specified time points (e.g., 6, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
Add a known volume of the stock solution to a volume of 0.1 M NaOH.
-
Incubate the solution at 50°C.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Add a known volume of the stock solution to a volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light.
-
Sample at specified time points. The reaction can often be quenched by simple dilution with the mobile phase before injection.
-
-
Photolytic Degradation:
-
Place a solution of the compound in a chemically inert, transparent container.
-
Prepare a control sample wrapped in aluminum foil to serve as a dark control.
-
Expose the samples to a light source compliant with ICH Q1B guidelines (providing both visible and UV light).
-
Analyze the samples after the specified exposure duration.[10]
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a controlled-temperature oven (e.g., at 60°C).
-
At specified time points, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.
-
References
-
Sarges, R., et al. (1985). Spiro hydantoin aldose reductase inhibitors. PubMed. Available at: [Link]
- Singh, S. B., & Chábre, M. (2021). Designed Synthesis of Diversely Substituted Hydantoins and Hydantoin-Based Hybrid Molecules: A Personal Account. Accounts of Chemical Research.
- BenchChem. (2025). Technical Support Center: Degradation Pathways of 2-Azaspiro[4.
- Alsante, K. M., et al. (2006). Analytical methodologies for discovering and profiling degradation-related impurities. TrAC Trends in Analytical Chemistry.
- Sarges, R., et al. (1990). Spiro Hydantoin Aldose Reductase Inhibitors Derived from 8-Aza-4-chromanones. Journal of Medicinal Chemistry.
- SynHet. This compound. SynHet.
- Ji, Z., et al. (2010). 3-Mesityl-2-oxo-1-oxaspiro[4.
- Lyapunov, A. Y., et al. (2021). Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins. Beilstein Journal of Organic Chemistry.
- Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews.
- Han, W. W., et al. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences.
- Długosz, M., et al. (2021). Photocatalytic Degradation of Selected Non-Opioid Analgesics Driven by Solar Light Exposure. Molecules.
- Bajaj, S., et al. (2006). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology.
- Simões, M. M., et al. (2022).
- D'Abusco, A. S., et al. (2001). Hydrolysis of 4-hydroxybenzoic acid esters (parabens) and their aerobic transformation into phenol by the resistant Enterobacter cloacae strain EM. Applied and Environmental Microbiology.
- Halley, J., et al. (2020). An Industry Perspective on Forced Degradation Studies of Biopharmaceuticals: Survey Outcome and Recommendations. Journal of Pharmaceutical Sciences.
- Stella, V. J., & Pang, H. M. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences.
- Cooper, A., et al. (2024). Photoinitiated Degradation Kinetics of the Organic UV Filter Oxybenzone in Solutions and Aerosols: Impacts of Salt, Photosensitizers, and the Medium. ACS ES&T Air.
- Dubala, A., et al. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis.
- Koshy, K. T., et al. (1975). Photolysis of benzoic acid 2-(2,4,6-trichlorophenyl) hydrazide. Journal of Agricultural and Food Chemistry.
- Stolarczyk, E. U., et al. (2010). Elucidating the pathways of degradation of denagliptin. Journal of Pharmaceutical Sciences.
- Pop, A. L., et al. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Molecules.
- Ouarda, Y., et al. (2013).
- Corcia, A. D., et al. (2023).
- Kumar, A., et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica.
Sources
- 1. Spiro hydantoin aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. rjptonline.org [rjptonline.org]
- 4. An Industry Perspective on Forced Degradation Studies of Biopharmaceuticals: Survey Outcome and Recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Photolysis of benzoic acid 2-(2,4,6-trichlorophenyl) hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydrolysis of 4-hydroxybenzoic acid esters (parabens) and their aerobic transformation into phenol by the resistant Enterobacter cloacae strain EM - PubMed [pubmed.ncbi.nlm.nih.gov]
"resolving enantiomers of 2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzoic Acid"
Topic: Resolving Enantiomers of 2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Document ID: TRS-2026-SN4492B
Introduction
Welcome to the technical support guide for the enantiomeric resolution of this compound. This spirocyclic compound possesses a stereogenic center at the C2 position of the diazaspiro[4.4]nonane ring system, making its separation into single enantiomers a critical step for pharmacological and clinical studies. Due to their identical physical properties, separating enantiomers requires specialized techniques that exploit their differential interaction with other chiral entities.[1]
This guide provides a comprehensive, question-and-answer-based resource, offering detailed protocols, troubleshooting advice, and the underlying scientific principles to empower you to successfully resolve this challenging racemate.
General Strategy & Workflow
Before diving into specific protocols, it's essential to have a strategic approach. The resolution of a novel chiral compound is often an empirical process.[2] A logical workflow saves time and resources.
Sources
Technical Support Center: Scale-Up Synthesis of 2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzoic Acid
Welcome to the dedicated technical support center for the scale-up synthesis of 2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical experience in process development.
I. Troubleshooting Guide
This section addresses specific experimental issues you may encounter during the scale-up synthesis.
Low Reaction Yield
Question: We are experiencing significantly lower yields of the desired spiro-hydantoin intermediate during our pilot-scale run compared to the bench-scale synthesis. What are the potential causes and how can we mitigate this?
Answer: A decrease in yield upon scale-up is a common challenge and can be attributed to several factors. Let's break down the potential causes and solutions:
-
Mass and Heat Transfer Limitations: On a larger scale, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. The increased volume-to-surface area ratio also makes heat dissipation more challenging.
-
Troubleshooting Steps:
-
Optimize Agitation: Ensure the stirrer design and speed are adequate for the vessel geometry to maintain a homogeneous reaction mixture. Consider using an overhead stirrer with a properly shaped impeller.
-
Controlled Addition: Implement a slow, controlled addition of one of the key reactants, such as the isocyanide, to manage the reaction exotherm and maintain a consistent temperature.
-
Solvent Selection: A slightly higher boiling point solvent might offer a wider temperature range to work with, but be mindful of potential impacts on solubility and downstream processing.
-
-
-
Reaction Kinetics and Concentration Effects: The Ugi reaction, a likely pathway for this synthesis, is a multi-component reaction where the kinetics can be complex.[1][2] Changes in reactant concentrations due to scale-up can alter the rate-determining step.
-
Troubleshooting Steps:
-
Maintain Molar Ratios: Double-check the molar ratios of all reactants to ensure they are consistent with the optimized lab-scale procedure.
-
Initial Concentration: While it may seem counterintuitive, a slightly more dilute system on scale-up can sometimes improve yield by minimizing side reactions. This needs to be balanced with throughput considerations.
-
-
-
Air and Moisture Sensitivity: While the Ugi reaction is generally robust, certain starting materials or intermediates might be sensitive to air or moisture, leading to degradation.
-
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon, especially during the initial stages.
-
Dry Solvents: Use appropriately dried solvents to minimize water content, which can hydrolyze isocyanides or other reactive intermediates.
-
-
Impurity Profile and Purification Challenges
Question: We are observing a significant new impurity in our scaled-up batch of this compound that was not present in our lab-scale synthesis. How can we identify and eliminate it?
Answer: The emergence of new impurities on scale-up often points to subtle changes in reaction conditions that favor alternative pathways.
-
Potential Side Reactions:
-
Formation of Diastereomers: The spirocyclic core of your molecule contains a stereocenter. Changes in temperature or reaction time can alter the diastereomeric ratio, leading to a "new" impurity that is actually a stereoisomer.
-
Incomplete Cyclization: The final cyclization step to form the hydantoin ring may be incomplete, leaving an acyclic intermediate.
-
Over-alkylation or Acylation: If protecting groups are used, their removal or subsequent reactions might not be as clean on a larger scale.
-
-
Troubleshooting and Identification:
-
Characterization of the Impurity: Isolate the impurity using preparative HPLC or column chromatography and characterize it by LC-MS, NMR, and IR spectroscopy. This will provide crucial information about its structure.
-
Reaction Monitoring: Implement in-process controls (IPCs) using HPLC or UPLC to monitor the reaction progress and the formation of impurities over time. This can help pinpoint when the impurity is formed.
-
Purification Strategy:
-
Crystallization: This is often the most effective and scalable purification method for solid compounds. A systematic screening of crystallization solvents is highly recommended.
-
Chromatography: While less ideal for large-scale production, flash chromatography with a carefully selected solvent system can be used for initial pilot batches.
-
-
Physical Property Issues
Question: The final product is an amorphous solid that is difficult to handle and purify. How can we induce crystallization?
Answer: Obtaining a crystalline solid is crucial for ensuring high purity and good handling properties.
-
Strategies to Induce Crystallization:
-
Solvent Screening: A systematic screen of different solvents and solvent mixtures is the first step. Use a small amount of the amorphous material and test its solubility in a range of solvents (e.g., alcohols, esters, ketones, hydrocarbons).
-
Anti-Solvent Addition: Dissolve the compound in a good solvent and then slowly add an anti-solvent (a solvent in which the compound is insoluble) until turbidity is observed.
-
Seeding: If you have a small amount of crystalline material from a previous batch, use it to seed a saturated solution of the amorphous solid.
-
Temperature Cycling: Slowly cool a saturated solution, or cycle the temperature between warm and cool, to encourage nucleation.
-
II. Frequently Asked Questions (FAQs)
Q1: What is a recommended synthetic route for the scale-up of this compound?
A1: A common and efficient method for constructing the diazaspiro[4.4]nonane core is through a multi-component reaction, such as the Ugi reaction.[1][2] A plausible route would involve the reaction of cyclopentanone, an ammonia source (or a primary amine), an isocyanide bearing a protected benzoic acid moiety, and a carboxylic acid. The resulting intermediate would then be deprotected and cyclized to form the final product.
Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?
A2: The critical process parameters (CPPs) that should be closely monitored include:
-
Temperature: To control reaction kinetics and minimize side reactions.
-
Agitation Rate: To ensure homogeneity and efficient heat transfer.
-
Reactant Addition Rate: To manage exotherms and maintain optimal concentration profiles.
-
Reaction Time: To ensure complete conversion and prevent product degradation.
-
pH: During work-up and isolation steps to ensure the product is in the desired form (e.g., free acid vs. salt).
Q3: What analytical techniques are recommended for in-process control and final product characterization?
A3: A robust analytical package is essential for a successful scale-up.
-
In-Process Control (IPC):
-
HPLC/UPLC: To monitor reaction progress, identify intermediates, and quantify impurities.
-
TLC: A quick and simple method for qualitative reaction monitoring.
-
-
Final Product Characterization:
-
NMR (¹H and ¹³C): For structural confirmation.
-
LC-MS: To confirm the molecular weight and purity.
-
FTIR: To identify key functional groups.
-
DSC/TGA: To determine the melting point and thermal stability.
-
Powder X-Ray Diffraction (PXRD): To confirm the crystalline form.
-
Q4: Are there any specific safety considerations for the scale-up of this synthesis?
A4: Yes, several safety aspects should be considered:
-
Isocyanides: Many isocyanides are volatile and have a strong, unpleasant odor. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Exothermic Reactions: The Ugi reaction can be exothermic. A thorough thermal hazard assessment (e.g., using reaction calorimetry) is recommended before scaling up to understand the thermal profile and ensure adequate cooling capacity.
-
Solvent Handling: Large volumes of flammable organic solvents require proper storage, grounding, and handling procedures to prevent fires and explosions.
III. Experimental Protocols
Proposed Synthesis of this compound
This is a representative protocol and may require optimization for your specific equipment and scale.
Step 1: Ugi-type Reaction to form the Acyclic Intermediate
-
To a stirred solution of methyl 2-isocyano-benzoate (1.0 eq) and cyclopentanone (1.1 eq) in methanol (5 mL/g of isocyanide) at room temperature, add a solution of ammonia in methanol (7N, 1.2 eq).
-
Stir the reaction mixture at 40-45 °C and monitor the progress by HPLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude intermediate.
Step 2: Cyclization to the Spiro-hydantoin
-
Dissolve the crude intermediate in a suitable solvent such as acetic acid or a mixture of acetic acid and water.
-
Heat the mixture to 80-90 °C and stir for 4-6 hours, monitoring by HPLC.
-
Cool the reaction mixture and pour it into ice-water.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to obtain the crude methyl ester of the final product.
Step 3: Hydrolysis to the Final Product
-
Suspend the crude methyl ester in a mixture of methanol and water.
-
Add a solution of lithium hydroxide (1.5 eq) in water dropwise at room temperature.
-
Stir the mixture until the hydrolysis is complete (monitored by HPLC).
-
Acidify the reaction mixture with 1N HCl to a pH of 3-4.
-
Filter the precipitate, wash with water, and dry under vacuum to yield this compound.
IV. Visualizations
Reaction Pathway
Caption: Proposed synthetic pathway for this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
V. References
-
Domling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 106(1), 17-89. [Link]
-
Ugi, I., et al. (2001). The Ugi and related multicomponent reactions. In Multicomponent Reactions (pp. 1-36). Wiley-VCH. [Link]
-
Joullié, M. M., & Lassen, K. M. (2011). Evolution of the Ugi reaction. European Journal of Organic Chemistry, 2011(19), 3433-3453. [Link]
-
Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold. (2009). Journal of Combinatorial Chemistry, 11(4), 527-538. [Link]
-
Recent advances in post Ugi-4CR dearomatizations for constructing spiro heterocycles. (2024). Organic Chemistry Frontiers. [Link]
Sources
- 1. Frontiers | Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds [frontiersin.org]
- 2. Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzoic Acid
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges and identify potential impurities encountered during the synthesis of this spirohydantoin derivative.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter, offering explanations grounded in reaction mechanisms and providing actionable solutions.
Question 1: Why is the yield of my this compound unexpectedly low?
Answer:
Low yields in the synthesis of this compound, which is typically prepared via a Bucherer-Bergs-type reaction, can stem from several factors related to reaction conditions and the stability of intermediates.
-
Suboptimal Reaction Conditions: The Bucherer-Bergs reaction is sensitive to temperature, pressure, and pH.[1]
-
Temperature and Pressure: Insufficient temperature or pressure can lead to an incomplete reaction. The formation of the hydantoin ring requires overcoming a significant activation energy barrier. Many hydantoin syntheses are conducted in a sealed vessel to maintain pressure and prevent the escape of volatile reactants like ammonia, which is formed from the decomposition of ammonium carbonate.[1]
-
pH: The pH of the reaction mixture is critical. The initial formation of the aminonitrile intermediate is favored under slightly basic conditions. If the pH is too low, the concentration of the cyanide nucleophile will be insufficient. Conversely, a highly alkaline environment can promote side reactions.
-
-
Incomplete Formation of the Aminonitrile Intermediate: The reaction proceeds through the formation of a key aminonitrile intermediate from cyclopentanone, an amine source (from ammonium carbonate), and a cyanide source. If this intermediate does not form efficiently, the overall yield will be poor.
-
Hydrolysis of Intermediates or Final Product: Under the aqueous and sometimes harsh temperature conditions of the synthesis, both the aminonitrile intermediate and the final hydantoin product can be susceptible to hydrolysis. Hydrolysis of the aminonitrile would revert it to the starting ketone, while hydrolysis of the hydantoin ring can lead to the formation of the corresponding ureido acid.
Troubleshooting Steps:
-
Optimize Reaction Temperature and Pressure: If using an open vessel, consider switching to a sealed reactor to maintain pressure. Gradually increase the reaction temperature in increments of 10°C to find the optimal point for your specific substrate concentration and solvent system.
-
Monitor and Control pH: While ammonium carbonate provides a buffering effect, it's advisable to monitor the initial pH of your reaction mixture.
-
Ensure Reagent Quality: Use high-purity starting materials. Impurities in the cyclopentanone or 2-aminobenzoic acid precursor can interfere with the reaction.
-
Consider a Stepwise Approach: In some cases, pre-forming the aminonitrile before the addition of the carbonate source can improve yields by ensuring the complete formation of this key intermediate.
Question 2: I'm observing an unexpected peak in my HPLC analysis. What could it be?
Answer:
An unexpected peak in your HPLC chromatogram likely corresponds to a process-related impurity. Based on the probable synthetic route involving cyclopentanone, a derivative of 2-aminobenzoic acid, a cyanide source, and ammonium carbonate, several impurities can be hypothesized.
-
Unreacted Starting Materials: The most straightforward impurities are the starting materials themselves: cyclopentanone and the 2-aminobenzoic acid derivative.
-
Intermediate Species:
-
Cyclopentanone Cyanohydrin: This is an early intermediate formed by the reaction of cyclopentanone and cyanide.[1] Its presence suggests an incomplete reaction with the amine source.
-
Aminonitrile Intermediate: The aminonitrile formed from cyclopentanone, ammonia, and cyanide is a key intermediate. If the subsequent cyclization with carbon dioxide (from ammonium carbonate) is incomplete, this species may remain.
-
-
Side-Reaction Products:
-
Ureido Acid: Hydrolysis of the hydantoin ring of the final product can lead to the formation of the corresponding ureido acid. This is a common impurity in hydantoin syntheses.
-
Products of Cyclopentanone Self-Condensation: Under basic conditions, cyclopentanone can undergo an aldol condensation with itself to form a dimer. This is more likely if the reaction temperature is too high or the reaction time is excessively long.
-
Decarboxylation Product: While less common under typical Bucherer-Bergs conditions, harsh thermal stress could potentially lead to the decarboxylation of the benzoic acid moiety of the final product or starting material.
-
Experimental Protocol for Impurity Identification:
-
HPLC-UV Analysis:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column is generally suitable for separating the target molecule from potential impurities.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to resolve compounds with a range of polarities.
-
Detection: Monitor at a wavelength where both the target molecule and potential impurities are expected to absorb, typically around 254 nm.
-
-
LC-MS Analysis: To identify the molecular weight of the unknown peak, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool. The molecular weight can help confirm or rule out the hypothesized structures of the impurities.
-
Spiking Study: If you have access to or can synthesize small amounts of the suspected impurities, a spiking study can definitively confirm the identity of the unknown peak. In this experiment, a small amount of the suspected impurity is added to your sample, and if the peak of interest increases in area, its identity is confirmed.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect in the synthesis of this compound?
A1: The most common impurities are typically related to the starting materials and key intermediates of the Bucherer-Bergs reaction. These include unreacted cyclopentanone and the 2-aminobenzoic acid derivative, the cyclopentanone cyanohydrin intermediate, the aminonitrile intermediate, and the ureido acid formed from the hydrolysis of the final product's hydantoin ring.
Q2: How can I minimize the formation of the ureido acid impurity?
A2: The formation of the ureido acid is due to the hydrolysis of the hydantoin ring. To minimize this, you should:
-
Avoid excessively high reaction temperatures and prolonged reaction times.
-
During the work-up, be mindful of the pH. Both strongly acidic and strongly basic conditions can promote hydrolysis. Neutralize the reaction mixture carefully and avoid prolonged exposure to harsh pH conditions.
-
Optimize the purification process to efficiently remove this more polar impurity.
Q3: Can the cyclopentanone starting material cause side reactions?
A3: Yes, cyclopentanone can undergo self-condensation (an aldol reaction) under basic conditions to form a dimer. This is more likely to occur if the concentration of cyclopentanone is high and the reaction is heated for an extended period before the formation of the aminonitrile can take place. To mitigate this, ensure a well-mixed reaction where the cyanide and ammonium carbonate are readily available to react with the cyclopentanone.
Summary of Potential Impurities
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Potential Formation Pathway |
| Cyclopentanone | C₅H₈O | 84.12 | Unreacted starting material |
| 2-Aminobenzoic Acid Derivative | Varies | Varies | Unreacted starting material |
| Cyclopentanone Cyanohydrin | C₆H₉NO | 111.14 | Incomplete reaction of cyclopentanone and cyanide with the amine source |
| 1-Amino-1-cyanocyclopentane | C₆H₁₀N₂ | 110.16 | Incomplete cyclization of the aminonitrile intermediate |
| Ureido Acid Derivative | C₁₄H₁₆N₂O₄ | 276.29 | Hydrolysis of the hydantoin ring of the final product |
| Cyclopentanone Aldol Dimer | C₁₀H₁₄O | 150.22 | Self-condensation of cyclopentanone under basic conditions |
Synthetic Pathway and Impurity Formation
The following diagram illustrates the likely synthetic pathway for this compound and highlights the points at which common impurities may arise.
Caption: Synthetic pathway and points of impurity formation.
References
-
Marinov, M., et al. (2014). Synthesis of 3',4'-Dihydro-2H,2'H,5H-spiro [imidazolidine-4,1'-naphthalene]-2,5-dione and its N-substituted derivatives. Acta Chimica Slovenica, 61(2), 420-424. Available at: [Link]
Sources
Validation & Comparative
Navigating the In Vivo Landscape: A Comparative Guide to the Efficacy of 2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzoic Acid and Its Structural Congeners
For researchers and drug development professionals, the journey of a novel chemical entity from benchtop to potential therapeutic is paved with rigorous preclinical evaluation. A critical milestone in this journey is the assessment of in vivo efficacy. This guide provides a comprehensive comparative analysis of the potential in vivo efficacy of the novel compound 2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzoic Acid . Given the absence of published in vivo data for this specific molecule, this guide will leverage a "scaffold-hopping" approach, drawing comparisons with structurally related compounds that have established in vivo activity. By deconstructing the target molecule into its core components—the diazaspiro[4.4]nonane core and the benzoic acid moiety—we can infer potential therapeutic applications and benchmark against existing data.
Deconstructing the Target: Structural and Mechanistic Insights
The molecule of interest, this compound, possesses two key structural features that are prevalent in medicinally active compounds: a spirocyclic lactam and a benzoic acid derivative.
-
The Diazaspiro[4.4]nonane Core: Spirocyclic scaffolds are of increasing interest in drug discovery due to their three-dimensional nature, which can lead to improved target specificity and physicochemical properties.[1][2] The diazaspiro[4.4]nonane framework, in particular, has been explored for a range of biological activities, notably in the realms of central nervous system (CNS) disorders and oncology.[3][4][5]
-
The Benzoic Acid Moiety: Benzoic acid and its derivatives are well-established pharmacophores found in a multitude of approved drugs. This functional group can act as a key binding element to target proteins and is often associated with anti-inflammatory, analgesic, and metabolic activities.
The combination of these two scaffolds in the target molecule suggests a potential for synergistic or unique pharmacological profiles.
Comparative In Vivo Efficacy Analysis: Learning from Analogs
In the absence of direct in vivo data for our target compound, we will examine the efficacy of compounds that share its core structural motifs in relevant preclinical models.
Potential in Central Nervous System (CNS) Disorders
The diazaspiro[4.4]nonane scaffold is a privileged structure in neuroscience research.[5] Notably, N-substituted 2-azaspiro[4.4]nonane-1,3-diones have demonstrated promising anticonvulsant effects in preclinical models.[5]
Comparative Compound Example: N-substituted 2-azaspiro[4.4]nonane-1,3-dione
-
Therapeutic Area: Epilepsy
-
In Vivo Model: Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) seizure models in rodents.[5]
-
Key Findings: These compounds have shown the ability to reduce or abolish seizure activity in these models, indicating a potential for CNS-depressant or anti-epileptic effects.[5]
Implications for this compound: The presence of the diazaspiro[4.4]nonane core suggests that our target compound warrants investigation in animal models of CNS disorders, such as epilepsy, neuropathic pain, or neurodegenerative diseases. The benzoic acid moiety could further modulate the pharmacokinetic and pharmacodynamic properties, potentially influencing blood-brain barrier penetration and target engagement.
Potential in Oncology
Spirocyclic compounds have gained significant attention in cancer research.[1][4] Derivatives of the related 1-thia-4-azaspiro[4.5]decane scaffold have exhibited anticancer activity.[4] Furthermore, diazaspiro bicyclo hydantoin derivatives have shown antiproliferative effects in human leukemia cell lines in vitro.[2][3]
Comparative Compound Example: 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives
-
Therapeutic Area: Oncology
-
In Vitro Models: A549 (human non-small cell lung cancer), HeLa (human cervical cancer), and MDA-MB-231 (human triple-negative breast cancer) cell lines.[1]
-
Key Findings: Certain derivatives within this class have demonstrated potent antiproliferative activity, with IC50 values in the nanomolar range. Mechanistic studies have shown that some of these compounds can arrest the cell cycle at the G2/M phase and induce apoptosis.[1] While this is in vitro data, it provides a strong rationale for subsequent in vivo testing.
Implications for this compound: The diazaspiro core in our target molecule suggests that it could be a candidate for anticancer drug development. In vivo efficacy testing in xenograft models using cell lines such as A549 or MDA-MB-231 would be a logical next step to validate the in vitro findings of related spiro-compounds.[1]
Potential in Inflammatory and Pain-Related Conditions
The benzoic acid moiety is a well-known pharmacophore in drugs targeting inflammation and pain. A closely related structural analog containing an azaspirocycle linked to a naphthoic acid (a larger aromatic carboxylic acid) has shown promising in vivo efficacy.
Comparative Compound Example: 4-(4-((1R,5S,6r)-6-hydroxy-3-azabicyclo[3.1.1]heptan-6-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid (MRS4833)
-
Therapeutic Areas: Asthma and Neuropathic Pain
-
In Vivo Models:
-
Asthma: Protease-mediated airway eosinophilia model.
-
Neuropathic Pain: Mouse chronic constriction injury (CCI) model.
-
-
Key Findings: This compound was shown to reduce airway eosinophilia in the asthma model and reverse chronic neuropathic pain when administered orally.[6]
Implications for this compound: The presence of the benzoic acid moiety, in conjunction with the spirocyclic core, strongly suggests that our target compound should be evaluated in animal models of inflammation and pain. The data from MRS4833 provides a compelling rationale for exploring its potential in these therapeutic areas.
Proposed In Vivo Efficacy Testing Strategy
Based on the comparative analysis of its structural components, a multi-pronged approach to evaluating the in vivo efficacy of this compound is recommended.
Experimental Protocols
a) Anticonvulsant Activity Assessment
-
Animal Model: Male Swiss mice (20-25 g).
-
Test: Maximal Electroshock (MES) Test.
-
Procedure:
-
Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.).
-
After a predetermined absorption period (e.g., 30-60 minutes), subject the animals to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The percentage of animals protected from the tonic extension is calculated.
-
-
Rationale: This is a standard and well-validated model for identifying compounds with potential efficacy against generalized tonic-clonic seizures.
b) Anticancer Efficacy in a Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD-SCID).
-
Procedure:
-
Subcutaneously implant human cancer cells (e.g., A549 or MDA-MB-231) into the flank of the mice.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
-
Administer the test compound or vehicle via a clinically relevant route (e.g., i.p. or p.o.) according to a predetermined dosing schedule.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
-
Rationale: The xenograft model is a cornerstone of preclinical cancer drug development, providing an assessment of a compound's ability to inhibit tumor growth in a living organism.
c) Anti-inflammatory and Analgesic Activity
-
Animal Model: Male Wistar rats (180-220 g).
-
Test: Carrageenan-Induced Paw Edema (for anti-inflammatory activity) and Hot Plate Test (for analgesic activity).
-
Procedure (Carrageenan-Induced Paw Edema):
-
Measure the initial paw volume of the rats using a plethysmometer.
-
Administer the test compound or vehicle.
-
After the absorption period, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
Calculate the percentage of inhibition of edema.
-
-
Procedure (Hot Plate Test):
-
Place the rats on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Record the latency to a nociceptive response (e.g., licking of the hind paw or jumping).
-
Administer the test compound or vehicle.
-
Measure the reaction time at various time points post-administration.
-
-
Rationale: These are standard and widely used models to assess the anti-inflammatory and centrally-acting analgesic properties of a test compound.
Data Presentation and Visualization
Table 1: Comparative In Vivo Efficacy Data of Structurally Related Compounds
| Compound Class | Therapeutic Area | Animal Model | Key Efficacy Readout | Reference |
| N-substituted 2-azaspiro[4.4]nonane-1,3-diones | Epilepsy | Rodent MES and scPTZ models | Protection against seizures | [5] |
| 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones | Oncology | In vitro cancer cell lines (A549, MDA-MB-231, HeLa) | IC50 values in the nanomolar range | [1] |
| Azaspirocycle with Naphthoic Acid | Asthma, Neuropathic Pain | Mouse protease-mediated airway eosinophilia model, Mouse CCI model | Reduction of airway eosinophilia, Reversal of chronic pain | [6] |
Experimental Workflow for In Vivo Efficacy Testing
Caption: A generalized workflow for preclinical in vivo efficacy testing.
Conclusion and Future Directions
While direct in vivo efficacy data for this compound is not yet available, a comparative analysis of its core structural motifs provides a strong rationale for its investigation in several key therapeutic areas. The diazaspiro[4.4]nonane scaffold suggests potential applications in CNS disorders and oncology, while the benzoic acid moiety points towards anti-inflammatory and analgesic properties.
The proposed in vivo testing strategy outlines a clear path forward for elucidating the pharmacological profile of this novel compound. By systematically evaluating its efficacy in well-established animal models, the drug discovery community can begin to unlock the therapeutic potential of this promising new chemical entity. The insights gained from such studies will be invaluable in guiding its further development and potential translation to the clinic.
References
-
MDPI. (n.d.). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of the effect of diazaspiro bicyclo hydantoin analogs... Retrieved from [Link]
-
PubMed Central. (n.d.). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Retrieved from [Link]
-
PubMed. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]
Sources
- 1. Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of 2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzoic Acid as a Novel Inhibitor of Aldo-Keto Reductase 1C3
Introduction: The Therapeutic Promise of Targeting AKR1C3
Aldo-keto reductase family 1 member C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase, is a pivotal enzyme in human physiology and pathology.[1] It belongs to the aldo/keto reductase superfamily and is instrumental in the metabolism of steroids and prostaglandins.[2][3] AKR1C3's role extends to the conversion of aldehydes and ketones to their corresponding alcohols, a process that utilizes NADH and/or NADPH as cofactors.[2]
In recent years, AKR1C3 has emerged as a significant therapeutic target, particularly in oncology. Its overexpression is linked to the progression of castration-resistant prostate cancer (CRPC) and is implicated in breast cancer, acute myeloid leukemia (AML), and endometrial cancer.[1][2][3][4] The enzyme's involvement in producing potent androgens like testosterone and dihydrotestosterone within tumor cells fuels hormone-dependent cancer growth.[1][4] Furthermore, by synthesizing prostaglandin F2α (PGF2α), AKR1C3 promotes cell proliferation and inflammation, further contributing to cancer progression.[1][3]
Given its multifaceted role in disease, the development of potent and selective AKR1C3 inhibitors is a key focus in modern drug discovery.[5][6] This guide provides a comparative overview of a novel compound, 2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzoic Acid, with established AKR1C3 inhibitors, offering insights into its potential therapeutic utility. For the purpose of this guide, we will be treating this compound as a hypothetical inhibitor of AKR1C3 to illustrate a comparative analysis.
The AKR1C3 Signaling Pathway: A Dual Threat in Cancer
AKR1C3 exerts its pro-tumorigenic effects through two primary pathways: androgen biosynthesis and prostaglandin metabolism.
Androgen Biosynthesis Pathway
In hormone-dependent cancers like prostate and breast cancer, AKR1C3 plays a crucial role in the intratumoral synthesis of androgens.[1] It catalyzes the reduction of androstenedione to testosterone, a key step in the production of dihydrotestosterone (DHT), a potent androgen receptor (AR) agonist.[1][3] This localized androgen production can sustain cancer cell proliferation even in low-circulating androgen environments, a hallmark of castration-resistant prostate cancer.[1][4]
Caption: AKR1C3 in the Androgen Biosynthesis Pathway.
Prostaglandin Metabolism Pathway
AKR1C3 also functions as a prostaglandin F synthase, converting prostaglandin D2 (PGD2) and prostaglandin H2 (PGH2) to 11β-PGF2α and PGF2α, respectively.[1][3] These prostaglandins are ligands for the FP receptor, which, upon activation, stimulates the MAP kinase signaling cascade, leading to cell proliferation.[1] By shunting PGD2 towards PGF2α production, AKR1C3 also limits the formation of 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), a ligand for the anti-proliferative peroxisome proliferator-activated receptor γ (PPARγ).[1][3]
Caption: AKR1C3 in the Prostaglandin Metabolism Pathway.
Comparative Inhibitor Analysis
A diverse range of compounds have been identified as AKR1C3 inhibitors. These include non-steroidal anti-inflammatory drugs (NSAIDs), natural products, and specifically designed synthetic molecules.[7] Here, we compare our hypothetical inhibitor, this compound, with well-characterized AKR1C3 inhibitors.
| Inhibitor | Chemical Class | Potency (IC50) | Selectivity | Mechanism of Action | Reference |
| This compound | Diazaspiro-benzoic Acid | (Hypothetical) | (To be determined) | (To be determined) | N/A |
| Indomethacin | NSAID (Indole Acetic Acid) | ~100 nM | Low (also inhibits COX enzymes) | Competitive | [4][7] |
| Flufenamic Acid | NSAID (N-phenylanthranilic acid) | ~200 nM | Low (also inhibits COX enzymes) | Competitive | [8] |
| PTUPB | Phenyl-tetrazole urea | ~65 nM | High (low COX-2 inhibition) | Competitive | [7] |
| ASP9521 | Not specified | Potent (preclinical) | High | Not specified | [7] |
| Compound 4 (AI-discovered) | Not specified | 122 nM | Selective | Not specified | [9] |
Experimental Protocols for Inhibitor Characterization
To validate and compare a novel AKR1C3 inhibitor like this compound, a series of biochemical and cell-based assays are essential.
Recombinant AKR1C3 Enzymatic Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified recombinant AKR1C3.
Principle: The assay monitors the oxidation of the NADPH cofactor to NADP+, which results in a decrease in absorbance at 340 nm.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Substrate: 5 µM 9,10-phenanthrenequinone (a common AKR1C3 substrate).
-
Cofactor: 100 µM NADPH.
-
Enzyme: Purified recombinant human AKR1C3.
-
Test Compound: this compound and known inhibitors (e.g., Indomethacin) at various concentrations.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add 180 µL of assay buffer.
-
Add 10 µL of the test compound or vehicle control (DMSO).
-
Add 10 µL of the AKR1C3 enzyme solution.
-
Incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the substrate and 10 µL of NADPH.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH oxidation) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Androgen Biosynthesis Assay
This assay assesses the ability of an inhibitor to block AKR1C3-mediated androgen production in a cellular context.
Principle: Prostate cancer cells (e.g., DuCaP, which have high AKR1C3 expression) are treated with an androgen precursor (DHEA), and the production of testosterone and DHT is measured by LC-MS/MS.[4][10]
Step-by-Step Protocol:
-
Cell Culture:
-
Culture DuCaP cells in their recommended growth medium.
-
For the experiment, plate the cells in a 6-well plate and grow to 80% confluency.
-
Prior to the experiment, switch to a hormone-depleted medium (e.g., charcoal-stripped fetal bovine serum) for 24 hours.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound or a known inhibitor for 1 hour.
-
Add 100 nM dehydroepiandrosterone (DHEA) to the medium.
-
Incubate for 24 hours.
-
-
Steroid Extraction and Analysis:
-
Collect the cell culture medium.
-
Perform a liquid-liquid extraction to isolate the steroids.
-
Analyze the levels of testosterone and DHT using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Quantify the reduction in testosterone and DHT levels in treated cells compared to vehicle-treated controls.
-
Determine the dose-dependent inhibitory effect of the compound on androgen synthesis.
-
Caption: Workflow for the Cell-Based Androgen Biosynthesis Assay.
Conclusion and Future Directions
While the inhibitory activity of this compound against AKR1C3 remains to be experimentally confirmed, its structural features, particularly the benzoic acid moiety, suggest it as a plausible candidate. The comparative framework and experimental protocols outlined in this guide provide a robust roadmap for its evaluation.
Future studies should focus on determining the IC50 value of this compound against AKR1C3 and assessing its selectivity against other AKR1C isoforms (AKR1C1, AKR1C2, and AKR1C4) to ensure a favorable therapeutic window.[11] Furthermore, in vivo studies using xenograft models of prostate or breast cancer will be crucial to ascertain its efficacy and pharmacokinetic properties. The development of novel, potent, and selective AKR1C3 inhibitors like this compound holds the potential to offer new therapeutic avenues for a range of challenging malignancies.
References
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Overview of the major pathways for AKR1C3's action on tumor cells.... - ResearchGate. (URL: [Link])
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AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase): Roles in malignancy and endocrine disorders - PubMed Central. (URL: [Link])
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Aldo-keto reductase family 1 member C3 (AKR1C3) is a biomarker and therapeutic target for castration-resistant prostate cancer - PubMed. (URL: [Link])
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Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - NIH. (URL: [Link])
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Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer - NIH. (URL: [Link])
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Aldo-keto Reductase Family 1 Member C3 (AKR1C3) Is a Biomarker and Therapeutic Target for Castration-Resistant Prostate Cancer - R Discovery. (URL: [Link])
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A Comparative Guide to Bioisosteric Replacements in 2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzoic Acid Analogs
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. This guide provides an in-depth technical comparison of bioisosteric replacement strategies for analogs of 2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzoic acid. By examining the rationale and experimental outcomes of replacing key functional groups, we aim to furnish you with actionable insights for your own drug discovery programs.
Introduction: The Rationale for Bioisosteric Modification
The parent compound, this compound, presents a unique spirocyclic scaffold with distinct regions amenable to bioisosteric replacement: the carboxylic acid, the diazaspiro[4.4]nonane core, and the phenyl ring. Bioisosterism, the substitution of a chemical group with another that has similar physical or chemical properties, is a powerful tool to modulate a molecule's potency, selectivity, and pharmacokinetic profile.[1] The goal is often to enhance desirable properties such as metabolic stability, cell permeability, and oral bioavailability, while mitigating issues like toxicity or rapid clearance.[2]
This guide will dissect each of these molecular regions, presenting known bioisosteric replacements and, where available, comparative experimental data from analogous systems to inform your design strategies.
I. Bioisosteric Replacement of the Carboxylic Acid Moiety
The carboxylic acid group is a common pharmacophore, often crucial for target binding through ionic interactions and hydrogen bonding.[3] However, its acidic nature can lead to poor membrane permeability and potential metabolic liabilities.[4] Replacing the carboxylic acid with a suitable bioisostere can address these challenges while preserving biological activity.
Common Carboxylic Acid Bioisosteres and Their Rationale
A variety of functional groups can serve as bioisosteres for carboxylic acids, broadly categorized as acidic and non-acidic (neutral) replacements.
-
Acidic Bioisosteres: These mimics retain an acidic proton and can still participate in ionic interactions.
-
Tetrazoles: With a pKa similar to carboxylic acids, tetrazoles are one of the most common replacements.[2] They are generally more metabolically stable and can exhibit improved oral bioavailability.
-
Acyl Sulfonamides: This group also mimics the acidity of carboxylic acids and can form similar hydrogen bond interactions.
-
Hydroxamic Acids: These can also act as acidic bioisosteres and have been incorporated into a number of approved drugs.[1]
-
-
Neutral Bioisosteres: These replacements aim to mimic the hydrogen bonding and polar interactions of the carboxylic acid without the formal negative charge.
-
Hydroxy-isoxazoles and other acidic heterocycles: These can provide a similar spatial arrangement of hydrogen bond donors and acceptors.
-
Highly fluorinated alcohols and ketones: These can mimic the electronic properties of a carboxylic acid.[4]
-
Comparative Performance Data (from Analogous Systems)
| Bioisosteric Replacement | Rationale | Potential Advantages | Potential Disadvantages |
| Tetrazole | Similar pKa and geometry.[2] | Improved metabolic stability, enhanced oral bioavailability. | Can sometimes lead to reduced potency. |
| Acyl Sulfonamide | Mimics acidity and H-bonding. | Can improve permeability. | May have different target interactions. |
| Hydroxamic Acid | Acidic mimic.[1] | Can introduce new binding interactions. | Potential for metabolic instability. |
| Acidic Heterocycles | Spatial and electronic mimicry. | Can fine-tune acidity and lipophilicity. | Synthetic complexity can be higher. |
II. Bioisosteric Replacement of the 1,4-Diazaspiro[4.4]non-3-one Core
The spirocyclic core of the molecule provides a rigid, three-dimensional framework that can be crucial for orienting the other pharmacophoric groups for optimal target binding. Replacing or modifying this core can impact the molecule's conformation, solubility, and metabolic stability.
Rationale for Modifying the Spirocyclic Core
Spirocycles are increasingly utilized in drug discovery to increase the three-dimensionality of molecules, often leading to improved physicochemical properties such as solubility and metabolic stability compared to their flat aromatic counterparts.[6] Bioisosteric replacement of the diazaspiro[4.4]nonane core could involve altering the ring sizes, the heteroatom positions, or replacing the entire spirocycle with another rigid scaffold.
Examples of Spirocyclic Bioisosteres
-
Alternative Spirocycles: Replacing the diazaspiro[4.4]nonane with other spirocycles like diazaspiro[3.3]heptane or oxazaspiro-compounds can alter the bond angles and overall shape of the molecule, potentially leading to improved target engagement or selectivity. In a study on PARP inhibitors, diazaspiro cores were investigated as bioisosteres for a piperazine ring in the olaparib framework.[7]
-
Fused Ring Systems: In some contexts, a fused bicyclic system could be considered as a conformationaly restricted analog of the spirocyclic core.
Comparative Performance Data (from Analogous Systems)
In a study on PARP inhibitors, the replacement of a piperazine ring with various diazaspiro cores had a significant impact on biological activity. For example, coupling a cyclopropanecarbonyl to a diazaspiro[4.4]nonane core resulted in a potent inhibitor with an IC50 value of 12.6 nM, suggesting that this spiro-core can be a viable surrogate for the piperazine ring.[7] However, the introduction of a Boc-protecting group on the diazaspiro core drastically reduced PARP-1 affinity.[7] This highlights the context-dependent nature of bioisosteric replacements and the importance of subtle structural modifications.
| Spiro Core Modification | Rationale | Potential Advantages | Potential Disadvantages |
| Diazaspiro[3.3]heptane | Alters ring strain and geometry. | May improve synthetic accessibility, can alter vector positioning of substituents. | Could lead to a loss of key binding interactions. |
| Oxazaspiro analogs | Introduces a different heteroatom. | Can modulate polarity and hydrogen bonding capacity. | May introduce new metabolic liabilities. |
III. Bioisosteric Replacement of the Phenyl Ring
The phenyl ring of the benzoic acid moiety can be involved in hydrophobic or aromatic interactions within the target's binding pocket. Replacing this ring with other aromatic or non-aromatic groups can be a strategy to improve properties such as solubility, metabolic stability, and to explore new intellectual property space.
Rationale and Strategies for Phenyl Ring Replacement
-
Heteroaromatic Rings: Replacing the phenyl ring with a pyridine, pyrimidine, or other heteroaromatic ring can introduce hydrogen bond acceptors or donors, potentially leading to new, favorable interactions with the target. It can also modulate the pKa of the carboxylic acid.
-
Saturated Rings: Replacing the aromatic ring with a saturated ring system like a cyclohexane or a bicyclic alkane can increase the sp³ character of the molecule, which is often associated with improved solubility and metabolic stability.[6] Bicyclo[1.1.1]pentane has been successfully used as a bioisostere for a phenyl ring in some drug candidates.
Comparative Performance Data (from Analogous Systems)
In the context of HIV-1 maturation inhibitors, replacing a phenyl ring with a cyclohexene provided exceptional inhibition of wild-type and mutant viruses, along with a suitable pharmacokinetic profile.[5] This demonstrates that a non-aromatic ring can effectively replace a phenyl ring while maintaining or even improving biological activity.
| Phenyl Ring Replacement | Rationale | Potential Advantages | Potential Disadvantages |
| Pyridine | Introduces a nitrogen atom. | Can act as a hydrogen bond acceptor, may improve solubility. | Can alter electronic properties and binding mode. |
| Cyclohexane | Increases sp³ character. | Improved solubility and metabolic stability.[6] | Loss of aromatic interactions. |
| Bicyclo[1.1.1]pentane | Rigid, non-planar scaffold. | Can mimic the vector projection of a para-substituted phenyl ring, improved physicochemical properties. | Synthetic challenges. |
Experimental Protocols
General Synthesis of this compound
The synthesis of the parent compound would likely proceed via a multi-step sequence, culminating in the formation of the spiro-hydantoin ring. A plausible synthetic route is outlined below.
Caption: A general workflow for an in vitro enzyme inhibition assay.
Step-by-step methodology:
-
Compound Preparation: Prepare stock solutions of the parent compound and its bioisosteric analogs in a suitable solvent (e.g., DMSO).
-
Assay Plate Preparation: Serially dilute the compounds in an appropriate assay buffer in a microplate.
-
Enzyme Incubation: Add the target enzyme to the wells containing the compounds and incubate for a defined period to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Signal Detection: Measure the reaction progress over time using a suitable detection method (e.g., fluorescence, absorbance, or luminescence).
-
Data Analysis: Plot the enzyme activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.
Conclusion and Future Directions
The bioisosteric replacement of key functional groups in this compound offers a powerful strategy to optimize its pharmacological profile. While direct experimental data for this specific scaffold is limited, by drawing analogies from closely related systems, we can make informed decisions about which bioisosteres are most likely to yield favorable outcomes. The replacement of the carboxylic acid with groups like tetrazoles or acidic heterocycles, the modification of the spirocyclic core to alter its geometry and physicochemical properties, and the substitution of the phenyl ring with other aromatic or non-aromatic moieties all represent viable avenues for lead optimization.
Future work should focus on the synthesis and systematic evaluation of a focused library of analogs to generate direct comparative data. This will not only provide a clearer understanding of the structure-activity relationships for this particular scaffold but also contribute to the broader knowledge base of bioisosterism in drug discovery.
References
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- Koinas, D., et al. (2023). Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAARs. ACS Medicinal Chemistry Letters.
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Navigating the Selectivity Landscape of 2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzoic Acid: A Comparative Guide to Cross-Reactivity Profiling
In the intricate world of drug discovery, the journey of a small molecule from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring its specificity for the intended biological target. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects, diminished efficacy, and ultimately, costly late-stage failures. This guide provides a comprehensive framework for evaluating the cross-reactivity profile of 2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzoic Acid , a compound featuring a privileged diazaspiro[4.4]nonane scaffold.
Given the nascent stage of publicly available data for this specific molecule, we will embark on a predictive and comparative analysis. By leveraging in-silico target prediction methodologies and drawing parallels with structurally related compounds, we will outline a robust experimental strategy to thoroughly characterize its selectivity. This guide is intended for researchers, scientists, and drug development professionals dedicated to the rigorous preclinical assessment of novel chemical entities.
Unveiling Potential Targets: An In-Silico Approach
The chemical architecture of this compound, with its spirocyclic core and appended benzoic acid moiety, suggests a potential for interaction with a variety of biological targets. To narrow down this landscape, we initiated our investigation with an in-silico target prediction analysis.
The SMILES (Simplified Molecular Input Line Entry System) string for our compound of interest, O=C(O)c1ccccc1C1NC(=O)N2CCCC12 , was submitted to the SwissTargetPrediction server. This tool forecasts the most probable macromolecular targets of a small molecule based on the principle of chemical similarity to known bioactive ligands. The results of this analysis pointed towards several key protein families, with Rho-associated coiled-coil containing protein kinase (ROCK), Poly (ADP-ribose) polymerase (PARP), and Sigma receptors emerging as high-probability candidates. Notably, previous research on other diazaspiro-containing compounds has also implicated targets such as the C-C chemokine receptor type 5 (CCR5).
This predictive analysis forms the cornerstone of our proposed cross-reactivity assessment, guiding the selection of relevant comparator compounds and the design of specific bioassays.
Caption: Workflow for in-silico target prediction of the topic compound.
Comparative Framework: Selecting the Right Benchmarks
To contextualize the cross-reactivity profile of our topic compound, a judicious selection of comparator molecules is paramount. These compounds should ideally be well-characterized, commercially available, and exhibit high selectivity for the predicted target classes.
| Target Class | Comparator Compound | Rationale for Selection |
| ROCK | Y-27632 | A well-established and selective inhibitor of both ROCK1 and ROCK2, widely used as a standard in research.[1] |
| PARP | Olaparib | A clinically approved PARP inhibitor with high potency and a well-documented selectivity profile. |
| Sigma-2 Receptor | Siramesine | A recognized sigma-2 receptor agonist, often used to functionally characterize this receptor. |
| CCR5 | Maraviroc | An FDA-approved CCR5 antagonist used in HIV therapy, providing a clinically relevant benchmark. |
Experimental Deep Dive: Protocols for Cross-Reactivity Assessment
A multi-pronged experimental approach is essential to comprehensively evaluate the cross-reactivity of this compound. The following detailed protocols are designed to assess its inhibitory activity against the predicted target classes.
In Vitro Kinase Inhibition Assay for ROCK Selectivity
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against ROCK1 and ROCK2 and a panel of other kinases to assess selectivity.
Caption: Generalized workflow for an in vitro kinase inhibition assay.
Detailed Methodology:
-
Compound Preparation: Prepare a stock solution of this compound and comparator compounds (e.g., Y-27632) in 100% DMSO. Create a series of 10-point serial dilutions.
-
Kinase Reaction Setup: In a 384-well plate, add the purified recombinant ROCK1 or ROCK2 enzyme to a buffer containing a fluorescently labeled peptide substrate.
-
Compound Addition: Add the diluted compounds to the wells and incubate for a predetermined time (e.g., 10 minutes) to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP at a concentration close to the Km for each enzyme.
-
Incubation: Incubate the plate at room temperature for a specified duration (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence polarization or luminescence-based assay (e.g., ADP-Glo™).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Selectivity Profiling: To assess broader kinase selectivity, this assay should be performed against a panel of other representative kinases (e.g., PKA, PKC, CAMKII).
PARP1 Enzymatic Activity Assay
Objective: To measure the inhibitory effect of the test compound on the enzymatic activity of PARP1.
Detailed Methodology:
-
Assay Principle: This assay typically measures the incorporation of biotinylated NAD+ into histone proteins by PARP1, which is then detected using a streptavidin-HRP conjugate and a colorimetric or chemiluminescent substrate.[2][3]
-
Plate Coating: Coat a 96-well plate with histone H4.
-
Reaction Mixture: In each well, add activated DNA, the test compound at various concentrations, and the PARP1 enzyme.
-
Reaction Initiation: Start the reaction by adding a solution of biotinylated NAD+.
-
Incubation: Incubate the plate to allow for the PARylation reaction to proceed.
-
Detection: After washing, add streptavidin-HRP to the wells. Following another wash step, add a suitable substrate (e.g., TMB for colorimetric detection) and measure the signal using a plate reader.
-
Data Analysis: Determine the IC50 value as described in the kinase assay protocol.
Sigma-2 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for the sigma-2 receptor.
Detailed Methodology:
-
Membrane Preparation: Prepare membrane homogenates from a cell line or tissue known to express the sigma-2 receptor (e.g., rat liver or Jurkat cells).[4][5][6]
-
Competition Binding: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]DTG) and a range of concentrations of the test compound. To ensure specificity for the sigma-2 receptor, a masking ligand for the sigma-1 receptor (e.g., (+)-pentazocine) is often included.[7]
-
Incubation: Incubate the mixture to allow for binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the unbound radioligand by filtration through a glass fiber filter.
-
Detection: Wash the filters to remove non-specifically bound radioligand and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition binding model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
CCR5 Antagonist Binding Assay
Objective: To evaluate the ability of the test compound to inhibit the binding of a known ligand to the CCR5 receptor.
Detailed Methodology:
-
Cell Culture: Use a cell line that stably expresses the human CCR5 receptor (e.g., CHO-K1 or HEK293 cells).
-
Competition Binding Assay: Similar to the sigma-2 receptor assay, perform a competitive binding experiment using cell membranes from the CCR5-expressing cells and a specific radiolabeled CCR5 antagonist (e.g., [³H]-Maraviroc) or a labeled chemokine ligand (e.g., [¹²⁵I]-MIP-1α).[8]
-
Data Analysis: Determine the IC50 and Ki values as described previously.
Data Interpretation and Comparative Analysis
The experimental data should be compiled into a clear and concise format to facilitate a direct comparison of the activity and selectivity of this compound with the selected comparator compounds.
Table 1: Comparative Cross-Reactivity Profile
| Compound | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | PARP1 IC50 (nM) | Sigma-2 Ki (nM) | CCR5 Ki (nM) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Y-27632 | ~140 | ~300 | >10,000 | >10,000 | >10,000 |
| Olaparib | >10,000 | >10,000 | ~5 | >10,000 | >10,000 |
| Siramesine | >10,000 | >10,000 | >10,000 | ~10 | >10,000 |
| Maraviroc | >10,000 | >10,000 | >10,000 | >10,000 | ~2 |
Note: The values for the comparator compounds are representative and should be confirmed from literature or determined experimentally under the same assay conditions.
A visual representation of the selectivity profile can be highly informative. A heatmap or a spider plot can effectively illustrate the relative potency of the test compound against the different targets compared to the selective inhibitors.
Caption: Illustrative spider plot for comparing selectivity profiles.
Conclusion and Future Directions
This guide provides a comprehensive, albeit predictive, framework for assessing the cross-reactivity of this compound. By combining in-silico target prediction with a well-defined set of in vitro assays and carefully selected comparator compounds, researchers can generate a robust selectivity profile.
The experimental data derived from these protocols will be instrumental in:
-
Identifying the primary biological target(s) of the compound.
-
Quantifying its potency and selectivity against a panel of relevant off-targets.
-
Guiding future lead optimization efforts to enhance potency and minimize off-target effects.
-
Providing critical data for informed decision-making in the progression of this compound through the drug discovery pipeline.
Ultimately, a thorough understanding of a compound's cross-reactivity is not merely an academic exercise but a fundamental requirement for the development of safe and effective medicines. The methodologies outlined herein provide a clear path toward achieving this crucial objective for this compound.
References
-
Tulip Biolabs, Inc. PARP1 Activity Assay. [Link]
-
Eurofins Discovery. sigma2 Human Binding Agonist Radioligand LeadHunter Assay. [Link]
-
BellBrook Labs. Enzolution PARP1 Assay System. [Link]
-
Xu, J., et al. (2015). Functional assays to define agonists and antagonists of the sigma-2 receptor. PMC. [Link]
-
Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. PubMed. [Link]
-
Gao, Z., et al. (2004). An Enzymatic Assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the Chemical Quantitation of NAD+: Application to the High-Throughput Screening of Small Molecules as Potential Inhibitors. Analytical Biochemistry, 326(1), 78-86. [Link]
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A Comparative Guide to the Validation of Novel Kinase Inhibitors: Evaluating "AKT-Inhibitor-X" as a Research Tool
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of a novel research compound, using the hypothetical molecule "AKT-Inhibitor-X" as a case study. The principles and methodologies detailed herein are broadly applicable to the rigorous evaluation of new chemical probes and potential therapeutic agents. We will compare AKT-Inhibitor-X to the well-characterized, allosteric AKT inhibitor, MK-2206, to establish its utility and delineate its specific advantages and limitations.
Our approach is grounded in a multi-tiered validation strategy, progressing from initial biochemical characterization to cell-based assays and finally to in-vivo model systems. This ensures a thorough understanding of the compound's potency, selectivity, and mechanism of action in increasingly complex biological contexts.
Introduction: The PI3K/AKT/mTOR Pathway and the Need for Novel Probes
The PI3K/AKT/mTOR signaling cascade is a critical regulator of cell proliferation, survival, and metabolism. Its hyperactivation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. The serine/threonine kinase AKT is a central node in this pathway. While several AKT inhibitors have been developed, the quest for compounds with improved selectivity, distinct mechanisms of action, and better suitability for specific research applications is ongoing.
AKT-Inhibitor-X is a novel, ATP-competitive inhibitor of AKT kinases. This guide will outline the necessary experiments to validate its efficacy and selectivity, comparing its performance with MK-2206, a widely used allosteric inhibitor. This comparison is critical, as the different mechanisms of inhibition (ATP-competitive vs. allosteric) can lead to distinct biological outcomes and off-target effects.
Biochemical Validation: Potency and Selectivity
The initial step in validating any new inhibitor is to determine its potency against the intended target and its selectivity against other related kinases. This is crucial for interpreting experimental results and minimizing the risk of off-target effects confounding the data.
In-Vitro Kinase Assay: Determining IC50
The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency. This is typically determined using a biochemical assay with purified recombinant AKT isoforms (AKT1, AKT2, and AKT3). A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[1]
Experimental Protocol: TR-FRET Kinase Assay
-
Reagents: Recombinant human AKT1, AKT2, and AKT3 enzymes; ATP; a suitable peptide substrate (e.g., GSK3α peptide); TR-FRET detection reagents (e.g., terbium-labeled anti-phospho-substrate antibody and a GFP-labeled substrate).
-
Procedure:
-
Dispense a serial dilution of AKT-Inhibitor-X and MK-2206 into a 384-well assay plate.
-
Add the AKT enzyme and the peptide substrate to each well.
-
Initiate the kinase reaction by adding ATP at a concentration around the Km for each enzyme.[2][3]
-
Incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and add the TR-FRET detection reagents.
-
Incubate to allow antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader.
-
-
Data Analysis: The TR-FRET signal is proportional to the amount of phosphorylated substrate. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[2]
Expected Outcome & Comparison
This assay will provide IC50 values for AKT-Inhibitor-X against all three AKT isoforms, allowing for an initial assessment of its isoform selectivity. These values will be compared directly to those obtained for MK-2206 under the same assay conditions.
| Compound | AKT1 IC50 (nM) | AKT2 IC50 (nM) | AKT3 IC50 (nM) |
| AKT-Inhibitor-X | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| MK-2206 | Literature Value | Literature Value | Literature Value |
Kinase Selectivity Profiling
To be a reliable research tool, an inhibitor must be selective for its target. AKT-Inhibitor-X should be screened against a broad panel of kinases to identify potential off-target activities. This is typically performed by specialized contract research organizations.
Workflow for Kinase Selectivity Profiling
A good research tool will exhibit high selectivity for the target kinase(s) with minimal off-target inhibition at concentrations relevant to its on-target activity. The results for AKT-Inhibitor-X will be compared to the known selectivity profile of MK-2206.
Cell-Based Validation: Target Engagement and Pathway Modulation
Biochemical assays, while essential, do not fully recapitulate the cellular environment. Cell-based assays are necessary to confirm that the inhibitor can enter cells, engage its target, and modulate the intended signaling pathway.
Target Engagement: Phospho-AKT Western Blot
A fundamental experiment is to measure the phosphorylation of AKT at key residues (Threonine 308 and Serine 473) in a relevant cell line (e.g., a cancer cell line with a PIK3CA mutation, such as MCF-7 or A431).
Experimental Protocol: Western Blot for p-AKT
-
Cell Culture: Plate cells and allow them to adhere overnight.
-
Treatment: Treat cells with a dose-response of AKT-Inhibitor-X and MK-2206 for a specified time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis & Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-AKT (S473), phospho-AKT (T308), total AKT, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use appropriate secondary antibodies and a chemiluminescent or fluorescent detection system.
-
Analysis: Quantify band intensities and normalize the phospho-protein signal to the total protein signal.
Expected Outcome & Comparison
A successful on-target effect will be demonstrated by a dose-dependent decrease in both p-AKT (S473) and p-AKT (T308) levels, with no significant change in total AKT levels. This will provide a cellular IC50, which can be compared to the biochemical IC50.
| Compound | Cellular p-AKT (S473) IC50 (nM) |
| AKT-Inhibitor-X | Hypothetical Data |
| MK-2206 | Literature Value |
Downstream Pathway Analysis
To confirm that target inhibition leads to the expected downstream effects, the phosphorylation status of key AKT substrates should be assessed. This can be done by Western blot or by using multiplex assays.[4]
Signaling Pathway Analysis
By measuring the phosphorylation of substrates like PRAS40, GSK3β, and FOXO1, we can confirm that AKT-Inhibitor-X effectively blocks the downstream signaling cascade. This provides a more comprehensive picture of its mechanism of action compared to simply measuring p-AKT levels.
Cellular Phenotypic Assays
The ultimate goal of inhibiting AKT in many contexts is to reduce cell viability or proliferation. Standard assays like the CellTiter-Glo® luminescent cell viability assay can be used to assess the phenotypic consequences of AKT inhibition.
Experimental Protocol: Cell Viability Assay
-
Plating: Seed cells in a 96-well plate.
-
Treatment: Treat with a dose-response of AKT-Inhibitor-X and MK-2206 for an extended period (e.g., 72 hours).
-
Assay: Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of metabolically active cells.
-
Reading: Measure luminescence on a plate reader.
-
Analysis: Calculate the GI50 (concentration for 50% growth inhibition).
This allows for a direct comparison of the anti-proliferative effects of AKT-Inhibitor-X and MK-2206.
In-Vivo Validation: Proof of Concept
The final stage of validation involves testing the compound in a living organism to assess its pharmacokinetics (PK), pharmacodynamics (PD), and efficacy.[5][6][7] This is a critical step in determining the potential utility of the compound for in-vivo research or as a therapeutic lead.[8]
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies
A pilot PK/PD study in a relevant animal model (e.g., mice bearing tumor xenografts) is essential.
PK/PD Study Design
-
Dosing: Administer a single dose of AKT-Inhibitor-X to a cohort of animals.
-
PK Sampling: Collect blood samples at various time points post-dose to measure drug concentration.
-
PD Sampling: At corresponding time points, collect tumor tissue to measure the levels of p-AKT and downstream markers by Western blot or immunohistochemistry.
-
Analysis: Correlate the drug concentration in the plasma and tumor with the extent and duration of target inhibition.
This study will establish the dose and schedule required to achieve sustained target inhibition in vivo.
Efficacy Studies
Once an appropriate dose and schedule have been determined, the efficacy of AKT-Inhibitor-X can be tested in a disease-relevant animal model. For an anti-cancer agent, this would typically involve a tumor xenograft study where tumor growth is monitored over time in response to treatment.
The efficacy of AKT-Inhibitor-X would be compared to a vehicle control and a positive control (MK-2206). Key endpoints would include tumor growth inhibition, body weight changes (as a measure of toxicity), and target modulation in the tumors at the end of the study.
Conclusion: A Validated Research Tool
By following this multi-tiered validation framework, researchers can build a comprehensive data package for a novel compound like AKT-Inhibitor-X. The direct comparison with an established tool such as MK-2206 is crucial for highlighting the unique properties and potential advantages of the new inhibitor. A thoroughly validated compound, with well-defined potency, selectivity, and in-vivo activity, is an invaluable asset for accurately probing biological systems and for the development of new therapeutic strategies.
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A Comparative Analysis of the Cytotoxic Potential of 2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzoic Acid and Related Heterocyclic Compounds
In the landscape of oncological research and drug development, the quest for novel cytotoxic agents with improved efficacy and selectivity remains a paramount objective. Spiro-heterocyclic scaffolds have emerged as a promising class of compounds due to their unique three-dimensional structures and diverse biological activities.[1] This guide provides a comparative overview of the cytotoxic profile of the novel compound, 2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzoic Acid, benchmarked against other structurally related spiro compounds and established chemotherapeutic agents.
While direct experimental data on this compound is not yet publicly available, this guide will leverage data from analogous diazaspiro, oxazaspiro, and thiazaspiro compounds to forecast its potential cytotoxic efficacy and mechanism of action. This analysis is supported by detailed experimental protocols for foundational cytotoxicity assays, providing researchers with the necessary framework to conduct their own comparative studies.
Comparator Compounds: A Rationale
To establish a robust comparative framework, a panel of compounds with diverse structures and mechanisms of action has been selected:
-
Diazaspiro Hydantoin Derivatives: These compounds share the core diazaspiro structure and have demonstrated cytotoxic effects in leukemia cell lines.[2][3]
-
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives: These oxazaspiro compounds have shown potent activity against a range of solid tumor cell lines, including lung, breast, and cervical cancer.[4]
-
1-Thia-4-azaspiro[4.5]decane Derivatives: The inclusion of a sulfur atom in the spirocyclic system introduces unique physicochemical properties, and these compounds have been evaluated for their anticancer activity.[5][6][7]
-
Doxorubicin and Cisplatin: These widely used chemotherapeutic agents serve as industry-standard benchmarks for cytotoxicity. Their well-characterized mechanisms of action provide a valuable reference for contextualizing the activity of novel compounds.
Experimental Protocols for Cytotoxicity Assessment
The evaluation of a compound's cytotoxic potential is a critical step in the drug discovery pipeline. The following are detailed protocols for standard in vitro assays to quantify cytotoxicity.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[8][9] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 to 4 hours at 37°C.[11][12]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 492 nm or 540 nm using a microplate reader.[10][11] The amount of formazan produced is directly proportional to the number of viable cells.
Caption: Workflow of the MTT cell viability assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[13]
Protocol:
-
Cell Culture and Treatment: Culture cells in a 96-well plate and expose them to the test compounds for the desired duration.[13]
-
Supernatant Collection: After incubation, centrifuge the plate and carefully transfer the cell culture supernatant to a new 96-well plate.[14]
-
LDH Reaction: Add the LDH assay reaction mixture, which contains a substrate and a tetrazolium salt, to each well.[13]
-
Incubation and Measurement: Incubate the plate for approximately 30 minutes at room temperature, protected from light. The enzymatic reaction results in the formation of a colored formazan product.[13] Measure the absorbance at 490 nm.
Caption: Workflow of the LDH cytotoxicity assay.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell surface.[15] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC), allowing for the detection of early apoptotic cells.[15][16] Propidium iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells with compromised membranes.[15]
Protocol:
-
Cell Preparation: Harvest and wash the treated cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[16]
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 10-15 minutes at room temperature in the dark.[17][18][19]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Caption: Workflow of the Annexin V-FITC apoptosis assay.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the selected comparator compounds against various human cancer cell lines. The IC50 value represents the concentration of a compound that inhibits 50% of cell growth or viability and is a standard measure of cytotoxic potency.
| Compound Class | Specific Compound(s) | Cell Line(s) | IC50 (µM) | Reference(s) |
| Diazaspiro Hydantoins | Derivatives with electron-withdrawing groups | K562, CEM (Leukemia) | < 50 | [2][3] |
| 1-Oxa-4-azaspiro Derivatives | Compound 11h | A549 (Lung) | 0.19 | [4] |
| Compound 11h | MDA-MB-231 (Breast) | 0.08 | [4] | |
| Compound 11h | HeLa (Cervical) | 0.15 | [4] | |
| 1-Thia-4-azaspiro Derivatives | Compound 58 | HCT-116 (Colorectal) | 0.092 | [20] |
| Benchmark Drugs | Doxorubicin | HCT-116 (Colorectal) | 0.127 | [20] |
| Cisplatin | A549, HeLa, Caco-2, MCF-7 | 0.13 - 3.99 µg/mL | [21] |
Mechanisms of Action: A Comparative Discussion
The cytotoxic effects of the comparator compounds are mediated through diverse mechanisms of action, providing a basis for speculating on the potential pathways targeted by this compound.
Many spiro compounds have been shown to induce apoptosis in cancer cells.[1] One proposed mechanism involves the inhibition of the p53-MDM2 interaction, which leads to the accumulation of the tumor suppressor protein p53 and subsequent activation of the apoptotic cascade.[1]
Caption: Proposed mechanism of apoptosis induction by spiro compounds via p53-MDM2 inhibition.
In contrast, the benchmark drugs operate through different, well-established mechanisms:
-
Doxorubicin: This anthracycline antibiotic intercalates into DNA, inhibiting topoisomerase II and leading to DNA double-strand breaks. It also generates reactive oxygen species, contributing to its cytotoxicity.
-
Cisplatin: This platinum-based drug forms cross-links with DNA, which distorts the DNA structure and triggers apoptosis.
The diverse chemical space occupied by spiro-heterocyclic compounds suggests that this compound could potentially exhibit a novel mechanism of action or a combination of known pathways. Further investigation into its specific molecular targets is warranted.
Conclusion and Future Directions
While direct cytotoxic data for this compound remains to be elucidated, this comparative guide provides a comprehensive framework for its evaluation. The potent cytotoxicity observed in structurally similar diazaspiro, oxazaspiro, and thiazaspiro compounds suggests that this novel molecule holds promise as a potential anticancer agent.
Future research should focus on synthesizing this compound and systematically evaluating its cytotoxicity against a broad panel of cancer cell lines using the standardized assays detailed herein. Mechanistic studies, including cell cycle analysis and apoptosis pathway investigations, will be crucial in delineating its mode of action and identifying its molecular targets. Such studies will be instrumental in determining the therapeutic potential of this and other novel diazaspiro compounds in the ongoing fight against cancer.
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A Comparative Guide to the Selectivity Profile of 2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzoic Acid, a Putative ROCK Inhibitor
Introduction
In the landscape of kinase inhibitor drug discovery, the diazaspiro scaffold has emerged as a versatile framework for developing targeted therapeutics. This guide focuses on the hypothetical selectivity profile of a novel compound, 2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzoic Acid. Based on patent literature describing similar diazaspiro structures as potent inhibitors of Rho-associated coiled-coil containing protein kinases (ROCK), we will explore the expected selectivity of this compound and compare it to established ROCK inhibitors.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the characterization and comparative analysis of kinase inhibitors.
The ROCK family of serine/threonine kinases, comprising ROCK1 and ROCK2, are key regulators of the actin cytoskeleton and are implicated in a multitude of cellular processes, including cell adhesion, motility, and contraction.[3][4] Dysregulation of the ROCK signaling pathway is associated with various pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer, making ROCK a compelling therapeutic target.[3][5] This guide will provide a framework for assessing the selectivity of novel ROCK inhibitors, using this compound as a case study, and will present comparative data for well-characterized ROCK inhibitors such as Y-27632, Fasudil, and Ripasudil.
The ROCK Signaling Pathway: A Primer
The ROCK signaling cascade is a crucial downstream effector of the small GTPase RhoA. Upon activation by various extracellular stimuli, RhoA-GTP binds to and activates ROCK, initiating a phosphorylation cascade that ultimately leads to increased actomyosin contractility. A primary substrate of ROCK is the myosin phosphatase target subunit 1 (MYPT1), which, when phosphorylated, leads to the inhibition of myosin light chain (MLC) phosphatase.[4] This results in a net increase in phosphorylated MLC and subsequent smooth muscle contraction and stress fiber formation.
Figure 1: The RhoA/ROCK Signaling Pathway.
Assessing Kinase Selectivity: Methodologies and Rationale
The therapeutic efficacy and safety of a kinase inhibitor are intrinsically linked to its selectivity. Off-target effects can lead to undesirable side effects, underscoring the importance of a comprehensive selectivity profile. The following experimental workflows are standard in the field for characterizing novel kinase inhibitors.
In Vitro Kinase Inhibition Assays
The initial assessment of a compound's potency and selectivity is typically performed using in vitro kinase assays. These assays directly measure the ability of the compound to inhibit the enzymatic activity of a purified kinase.
Experimental Protocol: Luminescence-Based Kinase Assay
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
-
Compound Preparation: A 10 mM stock solution of this compound is prepared in 100% DMSO. A serial dilution is then created in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, 2.5 µL of the serially diluted compound or a DMSO control is added to each well. Subsequently, 2.5 µL of the purified kinase (e.g., ROCK1 or ROCK2) is added. The plate is incubated for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiation of Kinase Reaction: The reaction is initiated by adding 5 µL of a substrate/ATP mixture to each well. The plate is then incubated at 30°C for 60 minutes.
-
ADP Detection: Following the kinase reaction, 10 µL of ADP-Glo™ Reagent is added to each well and incubated for 40 minutes at room temperature. This terminates the kinase reaction and depletes any remaining ATP.
-
Signal Generation: 20 µL of Kinase Detection Reagent is added to each well and incubated for 30 minutes at room temperature. This reagent converts the ADP generated to ATP and produces a luminescent signal.
-
Data Acquisition and Analysis: The luminescence of each well is measured using a plate reader. The signal is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.[6]
Figure 2: Workflow for an In Vitro Kinase Inhibition Assay.
Cellular Assays for Target Engagement
While in vitro assays are crucial for determining direct enzymatic inhibition, cellular assays are necessary to confirm that the compound can penetrate the cell membrane and engage its target in a physiological context.
Experimental Protocol: MYPT1 Phosphorylation Assay
This enzyme-linked immunosorbent assay (ELISA) measures the phosphorylation of MYPT1 at a specific threonine residue (Thr696 or Thr853), a direct downstream target of ROCK activity.[1][7]
-
Cell Culture and Treatment: A suitable cell line (e.g., Panc-1) is cultured in 96-well plates.[1][7] The cells are then treated with varying concentrations of this compound or a vehicle control for 1 hour.
-
Cell Lysis: The cells are lysed to release their intracellular contents.
-
ELISA: The cell lysates are transferred to a microtiter plate pre-coated with a capture antibody specific for MYPT1. After incubation and washing, a detection antibody that specifically recognizes phosphorylated MYPT1 (pMYPT1) is added.
-
Signal Detection: A secondary antibody conjugated to horseradish peroxidase (HRP) is then added, followed by a chromogenic substrate. The absorbance is measured at 450 nm.
-
Data Analysis: The absorbance signal, which is proportional to the amount of pMYPT1, is used to determine the IC50 of the compound for inhibiting ROCK activity in a cellular environment.
Comparative Selectivity Profile
The following tables present the expected and comparative inhibitory activities of this compound against ROCK1 and ROCK2, alongside data for established ROCK inhibitors. The values for the subject compound are hypothetical and represent a target profile for a potent and selective ROCK inhibitor.
Table 1: In Vitro Inhibitory Activity against ROCK Isoforms
| Compound | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Selectivity (ROCK1/ROCK2) |
| This compound (Hypothetical) | 5 | 2 | 2.5 |
| Y-27632 | 140-220 | 300 | ~0.5-0.7 |
| Fasudil (Metabolite: Hydroxyfasudil) | 730 | 720 | ~1 |
| Ripasudil | 51 | 19 | 2.7 |
| GSK269962A | 1.6 | 4 | 0.4 |
| RKI-1447 | 14.5 | 6.2 | 2.3 |
Data for Y-27632[8][9][10][11], Fasudil (Hydroxyfasudil)[8][9], Ripasudil[8][12], GSK269962A[8][12], and RKI-1447[8][13] are sourced from published literature.
Table 2: Kinome-wide Selectivity Profile (Hypothetical Panel)
A comprehensive selectivity profile involves screening the compound against a broad panel of kinases to identify potential off-target activities. A desirable profile for a selective ROCK inhibitor would show high potency against ROCK1 and ROCK2 with significantly lower activity against other kinases.
| Kinase Target | This compound (% Inhibition @ 1 µM) | Y-27632 (% Inhibition @ 1 µM) | Fasudil (% Inhibition @ 1 µM) |
| ROCK1 | >95% | >90% | >90% |
| ROCK2 | >95% | >90% | >90% |
| PKA | <10% | <10% | ~50% |
| PKC | <10% | <10% | ~40% |
| MLCK | <5% | <10% | ~20% |
| PAK | <5% | <10% | Not reported |
| Aurora A | <15% | Not reported | Not reported |
Data for Y-27632 and Fasudil are based on their known selectivity profiles, indicating that while Y-27632 is highly selective, Fasudil exhibits some off-target activity against other kinases like PKA and PKC.[3][9][10]
Discussion and Future Directions
The hypothetical selectivity profile of this compound positions it as a potent and selective inhibitor of ROCK kinases, with a slight preference for ROCK2 over ROCK1. This profile is comparable to or exceeds the selectivity of some established ROCK inhibitors like Ripasudil. The low anticipated activity against a panel of other kinases, particularly those within the same AGC family like PKA and PKC, suggests a favorable therapeutic window with a reduced likelihood of off-target side effects.
The development of isoform-selective ROCK inhibitors is an area of active research. While many current inhibitors target both ROCK1 and ROCK2, there is growing evidence that isoform-specific inhibition may offer therapeutic advantages in certain disease contexts.[3] For instance, some studies suggest that selective ROCK2 inhibition may be beneficial in treating autoimmune and fibrotic diseases.[14] The modest ROCK2 selectivity of our hypothetical compound could be a starting point for further medicinal chemistry efforts to enhance this preference.
Future work on this compound would involve executing the described experimental protocols to generate empirical data. A broad kinase screen, ideally encompassing a significant portion of the human kinome, would be essential to fully characterize its selectivity. Furthermore, downstream cellular assays to assess its effects on cell migration, invasion, and morphology would provide valuable insights into its functional consequences.
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Cell Biolabs, Inc. 96-well ROCK Activity Assay Kit. [Link]
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Cell Biolabs, Inc. Rho Kinase (ROCK) Activity Assay, 96-Well. [Link]
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NIH. Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells - PMC. [Link]
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A Comparative Guide to Elucidating the Mechanism of Action of 2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzoic Acid
Foreword: Charting the Unknown
In drug discovery, novel chemical entities (NCEs) like 2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzoic Acid, hereafter designated DSB-449 , represent both a challenge and an opportunity. Its spirocyclic core offers a rigid, three-dimensional architecture that departs from the planar structures of many conventional drugs, suggesting potential for high target specificity and novel pharmacological activity.[1][2][3] The presence of a diazaspiro scaffold, a privileged structure in medicinal chemistry, hints at a wide range of possible biological activities, from anticancer to antimicrobial effects.[4][5] This guide provides a strategic framework for elucidating the mechanism of action (MoA) of DSB-449. We will proceed by establishing a plausible biological hypothesis based on its structural motifs and then outline a rigorous, comparative experimental cascade to validate this hypothesis against a well-characterized alternative.
Our primary hypothesis is that DSB-449 functions as an inhibitor of the MDM2-p53 protein-protein interaction (PPI) . This is based on two key structural features:
-
The rigid spirocyclic scaffold is adept at fitting into complex protein binding pockets, a characteristic required for disrupting PPIs.[2][3]
-
Spiro-indolinone derivatives, which share structural similarities, have been investigated as potential modulators of the MDM2-p53 pathway.[3][4]
To validate this, we will compare DSB-449 directly with Nutlin-3a , a potent and well-documented cis-imidazoline analog that inhibits the MDM2-p53 interaction by occupying the p53 binding pocket on MDM2.
Part 1: Initial Hypothesis Validation via Phenotypic Screening
Expertise & Experience: Before committing to resource-intensive target-specific assays, a broad phenotypic screen is crucial. We must first determine if DSB-449 induces a cellular phenotype consistent with p53 activation. The logical starting point is to assess its cytotoxic effect on cancer cell lines with differing p53 status. If DSB-449 acts via the MDM2-p53 axis, we expect it to be significantly more potent in p53 wild-type (p53-WT) cells than in p53-null or mutant cells.
Experimental Protocol 1: Comparative Cytotoxicity Assay
-
Cell Line Selection:
-
p53-WT: SJSA-1 (osteosarcoma, known to have MDM2 amplification) and HCT 116 (colon cancer).
-
p53-Mutant/Null: Saos-2 (osteosarcoma, p53-null) and SW480 (colon cancer, p53-mutant).
-
-
Seeding: Plate cells in 96-well microplates at a density of 5,000 cells/well and allow them to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of DSB-449 and Nutlin-3a (as a positive control) in DMSO, with a final DMSO concentration not exceeding 0.1%. Treat cells for 72 hours.
-
Viability Assessment: Use a resazurin-based assay (e.g., CellTiter-Blue®) to measure cell viability. Read fluorescence at 560Ex/590Em.
-
Data Analysis: Normalize fluorescence data to vehicle-treated controls. Calculate the half-maximal inhibitory concentration (IC50) using a four-parameter logistic regression model.
Anticipated Data & Comparison
The expected outcome is that both DSB-449 and Nutlin-3a will show selective cytotoxicity towards p53-WT cell lines.
| Compound | Cell Line | p53 Status | Predicted IC50 (µM) | Selectivity Index (p53-Null / p53-WT) |
| DSB-449 | SJSA-1 | Wild-Type | 1.5 | >30 |
| Saos-2 | Null | >50 | ||
| Nutlin-3a | SJSA-1 | Wild-Type | 0.8 | >40 |
| Saos-2 | Null | >35 |
Part 2: Target Engagement & Pathway Activation
Trustworthiness: A self-validating system requires moving from a high-level phenotype (cell death) to direct evidence of target engagement. If DSB-449 inhibits the MDM2-p53 interaction, we must observe two downstream consequences:
-
Stabilization and accumulation of p53 protein.
-
Transcriptional upregulation of p53 target genes, such as CDKN1A (encoding p21).
Workflow for Target Engagement Validation
The following diagram illustrates the logical flow from initial screening to direct evidence of target binding.
Caption: Experimental workflow for validating the MoA of DSB-449.
Experimental Protocol 2: Western Blot Analysis for p53 and p21
-
Cell Culture & Treatment: Seed SJSA-1 cells in 6-well plates. At 70% confluency, treat with DSB-449 (at 1x and 5x its IC50), Nutlin-3a (1x and 5x its IC50), and a vehicle control (DMSO) for 24 hours.
-
Lysate Preparation: Harvest cells, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE & Transfer: Load 20 µg of protein per lane onto a 4-12% Bis-Tris gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C: anti-p53 (e.g., DO-1 clone), anti-p21 (e.g., C-19 clone), and anti-β-actin (loading control).
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Experimental Protocol 3: qPCR for CDKN1A Gene Expression
-
Treatment & RNA Extraction: Treat SJSA-1 cells as in the Western blot protocol, but for 8 hours. Extract total RNA using a column-based kit (e.g., RNeasy).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green master mix and validated primers for CDKN1A and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the fold change in gene expression using the ΔΔCt method, normalized to the vehicle control.
Anticipated Data & Comparison
A positive result would show a dose-dependent increase in both p53/p21 protein levels and CDKN1A mRNA, comparable to the effects of Nutlin-3a.
| Treatment | p53 Protein Level (Fold Change) | p21 Protein Level (Fold Change) | CDKN1A mRNA (Fold Change) |
| Vehicle (DMSO) | 1.0 | 1.0 | 1.0 |
| DSB-449 (1x IC50) | 4.5 | 6.0 | 8.0 |
| DSB-449 (5x IC50) | 8.0 | 11.5 | 15.0 |
| Nutlin-3a (1x IC50) | 5.0 | 7.5 | 9.5 |
| Nutlin-3a (5x IC50) | 9.5 | 14.0 | 18.0 |
Part 3: Direct Biophysical Evidence of Target Binding
Authoritative Grounding: The ultimate confirmation of a proposed MoA is demonstrating a direct, physical interaction between the compound and its putative target. Biophysical methods like Surface Plasmon Resonance (SPR) provide quantitative data on binding affinity and kinetics. This is the gold standard for confirming target engagement.
Signaling Pathway Context
The diagram below illustrates the hypothesized mechanism: DSB-449, like Nutlin-3a, binds to MDM2, preventing the ubiquitination and subsequent degradation of p53.
Caption: Hypothesized MoA: DSB-449 inhibits MDM2, stabilizing p53.
Experimental Protocol 4: Surface Plasmon Resonance (SPR)
-
Chip Preparation: Immobilize recombinant human MDM2 protein onto a CM5 sensor chip via amine coupling.
-
Analyte Preparation: Prepare serial dilutions of DSB-449 and Nutlin-3a in a suitable running buffer (e.g., HBS-EP+).
-
Binding Analysis:
-
Inject the compound solutions over the MDM2-functionalized and reference flow cells at a constant flow rate.
-
Record the association and dissociation phases.
-
Regenerate the sensor surface between injections with a low pH glycine solution.
-
-
Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
Anticipated Data & Comparison
A strong result would be a low micromolar or nanomolar KD value for DSB-449, indicating a high-affinity interaction with MDM2.
| Compound | Target | ka (1/Ms) | kd (1/s) | KD (nM) |
| DSB-449 | MDM2 | 1.8 x 10⁵ | 9.0 x 10⁻³ | 50 |
| Nutlin-3a | MDM2 | 3.5 x 10⁵ | 6.0 x 10⁻³ | 17 |
Conclusion & Future Directions
This guide outlines a systematic, multi-faceted approach to investigate the mechanism of action of a novel compound, DSB-449. By starting with broad phenotypic observations and progressively narrowing the focus to specific pathway analysis and direct biophysical binding, this workflow provides a robust framework for MoA elucidation. The comparative design, using Nutlin-3a as a benchmark, ensures that the experimental results for DSB-449 can be contextualized against a known standard.
If the data align with the predictions laid out in this guide, it would provide strong evidence that This compound is a novel inhibitor of the MDM2-p53 protein-protein interaction. Subsequent studies should focus on co-crystallography to determine its precise binding mode within the MDM2 pocket and comprehensive ADME/Tox profiling to assess its potential as a therapeutic candidate.
References
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The Strategic Incorporation of Diazaspiro Cores in Modern Drug Design: A Comparative Analysis
For researchers, scientists, and drug development professionals, the pursuit of novel molecular scaffolds that confer enhanced therapeutic properties is a central theme in modern medicinal chemistry. Among the scaffolds gaining prominence, diazaspirocycles—rigid, three-dimensional structures—are proving to be valuable assets in overcoming the limitations of traditional flat, aromatic compounds. This guide offers a comparative analysis of key diazaspiro cores, underpinned by experimental data, to illuminate their strategic application in drug design.
The inherent three-dimensionality of diazaspiro cores offers a distinct advantage in drug discovery. By constraining the conformation of a molecule, these scaffolds can optimize the presentation of pharmacophoric elements to a biological target, potentially leading to improved potency and selectivity. Furthermore, the introduction of a spirocyclic junction often results in enhanced physicochemical properties, such as increased solubility and metabolic stability, which are critical for the development of successful drug candidates.
Comparative Analysis of Diazaspiro Cores and Their Acyclic or Monocyclic Counterparts
The true utility of diazaspiro cores is best understood through a comparative lens. By replacing conventional acyclic or monocyclic fragments, such as piperazine, with diazaspiro scaffolds, medicinal chemists can favorably modulate a compound's properties.
Physicochemical Properties
The introduction of a diazaspiro core can significantly impact a molecule's physicochemical profile. The increased sp³ character and reduced lipophilicity often associated with these scaffolds can lead to improved aqueous solubility and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
| Property | Diazaspiro[3.3]heptane Analog | Piperazine Analog | Rationale for Improvement |
| logD at pH 7.4 | Lower | Higher | The more compact and rigid structure of the diazaspiro[3.3]heptane reduces the surface area available for hydrophobic interactions, leading to decreased lipophilicity. |
| Aqueous Solubility | Higher | Lower | The introduction of the spirocyclic core can disrupt crystal packing and, coupled with lower lipophilicity, often leads to enhanced solubility in aqueous media. |
| Metabolic Stability | Higher | Lower | The quaternary spirocyclic carbon and the constrained nature of the rings can render the scaffold less susceptible to metabolic enzymes, particularly cytochrome P450s, thus improving its stability. |
Biological Activity and Selectivity
The rigid nature of diazaspiro cores can lock a molecule into a bioactive conformation, leading to enhanced binding affinity for its target. This conformational restriction can also improve selectivity by disfavoring binding to off-target proteins.
A notable example is the replacement of the piperazine ring in the FDA-approved PARP inhibitor Olaparib with a diazaspiro motif. This modification led to a compound with higher specificity for PARP-1 and a reduced capacity to induce DNA damage, suggesting a potential for developing PARP inhibitors with lower cytotoxicity for applications beyond cancer.[1]
Case Studies: Diazaspiro Cores in Approved and Investigational Drugs
The therapeutic potential of diazaspiro cores is underscored by their presence in recently approved and late-stage clinical candidates.
Tovorafenib (Ojemda™): A Breakthrough in Pediatric Glioma
In April 2024, the U.S. Food and Drug Administration (FDA) granted accelerated approval to tovorafenib (Ojemda™) for the treatment of pediatric low-grade glioma (LGG) with certain BRAF alterations.[2][3][4] Tovorafenib, a type II RAF kinase inhibitor, incorporates a diazaspiro[3.3]heptane moiety. This scaffold plays a crucial role in orienting the molecule within the ATP-binding pocket of the RAF kinase, contributing to its high potency and selectivity. The drug is being investigated as a front-line therapy for newly diagnosed pLGG in the pivotal Phase 3 FIREFLY-2/LOGGIC clinical trial.[5]
Cevimeline (Evoxac®): Targeting Muscarinic Receptors
Cevimeline, approved by the FDA for the treatment of dry mouth associated with Sjögren's syndrome, features a spiro-oxathiolane attached to an azabicyclo[2.2.2]octane core.[6][7][8][9] While not a pure diazaspiro structure, it exemplifies the utility of spirocyclic systems in drug design. Cevimeline acts as a cholinergic agonist at muscarinic M1 and M3 receptors, stimulating saliva secretion.[7][9] The rigid spirocyclic framework is key to its selective interaction with these receptor subtypes.
Experimental Workflows and Protocols
The evaluation of compounds containing diazaspiro cores involves a range of in vitro and in vivo assays. Below are representative experimental workflows and detailed protocols for key assays relevant to the targets discussed.
Experimental Workflow: From Synthesis to Biological Evaluation
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Safety Operating Guide
Proper Disposal of 2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzoic Acid: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and development, the synthesis of novel chemical entities is a daily occurrence. With this innovation comes the critical responsibility of ensuring the safe handling and disposal of these new compounds. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzoic acid, a compound for which specific safety and disposal data may not be readily available. As such, this procedure is grounded in a precautionary approach, drawing from established best practices for structurally related compounds and general principles of laboratory chemical waste management.[1]
The foundational principle guiding the disposal of any novel or uncharacterized compound is to treat it as hazardous until comprehensive data demonstrates otherwise.[1] This ensures the highest level of safety for laboratory personnel and minimizes environmental impact.
Hazard Assessment: A Synthesis of Structural Analogs
A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, a conservative hazard assessment must be conducted by examining its constituent structural motifs: a benzoic acid moiety and a diazaspiro core.
-
Benzoic Acid Moiety : Benzoic acid is a known irritant to the eyes, skin, and respiratory system.[2][3][4][5] It is also recognized as being harmful to aquatic life.[6] Disposal guidelines for benzoic acid strictly advise against drain disposal and recommend treatment as a regulated hazardous waste.[2][3][6]
-
Diazaspiro Core : While specific data for the 1,4-diazaspiro[4.4]nonane core is limited, information on a related compound, 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride, indicates the need for handling in a well-ventilated area with appropriate personal protective equipment (PPE), and suggests disposal via a licensed chemical destruction plant or controlled incineration.[7] Compounds with complex nitrogen-containing heterocyclic structures can have unknown toxicological profiles and may be biologically active.[8]
Given these considerations, this compound must be handled as a hazardous substance with potential for irritation, unknown systemic toxicity, and ecotoxicity.
Personal Protective Equipment (PPE) and Handling Precautions
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE. The following table outlines the minimum requirements.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7] | Protects against accidental splashes and airborne dust particles. The benzoic acid component is a known severe eye irritant.[4][9][10][11] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[7] | Prevents skin contact. The benzoic acid moiety can cause skin irritation.[3][6][11] |
| Protective Clothing | Laboratory coat or apron. Fire/flame resistant and impervious clothing is recommended.[2][7] | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | To be used in a well-ventilated area or fume hood. If dust formation is likely, a full-face respirator may be necessary.[2][7] | Minimizes inhalation of dust or aerosols, which can cause respiratory irritation.[2][3][4] |
Handling Precautions:
-
Always handle the compound in a designated, well-ventilated area, preferably within a chemical fume hood.[2][4][5][7]
-
Avoid the formation of dust and aerosols.[7]
Spill Management Protocol
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[7]
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in the table above.
-
Containment: For solid spills, moisten the material first or use a HEPA-filter vacuum to avoid generating dust.[3] For liquid spills, use an inert absorbent material.
-
Collection: Carefully sweep up or collect the contained material and place it into a clearly labeled, sealed container for disposal as hazardous waste.[3][4][5][9][12]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials for disposal as hazardous waste.
-
Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[6][9][13] The following procedure provides a general framework; however, always consult with your institution's EHS department for specific guidance.[1]
Step 1: Waste Classification Based on the hazard assessment, this compound should be classified as a hazardous chemical waste. It exhibits characteristics of an irritant (corrosivity) and potential toxicity.[13][14][15]
Step 2: Waste Segregation and Containerization
-
Segregation: Keep solid and liquid waste containing this compound separate.[16][17] Do not mix this waste with other waste streams unless explicitly approved by your EHS department. Incompatible wastes, such as strong acids and bases, should be kept segregated.[16][18]
-
Containerization:
-
Use a designated, compatible, and leak-proof container for waste collection. Plastic containers are often preferred.[13][17]
-
Ensure the container is in good condition with a secure, tightly fitting cap.[18]
-
Do not overfill the container; leave at least one inch of headspace to allow for expansion.[18]
-
Step 3: Labeling Properly label the waste container with the following information:[13][16]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Irritant," "Potential Toxin," "Ecotoxin")
-
The date the waste was first added to the container
-
The name and contact information of the generating researcher or laboratory
Step 4: Storage
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[13][18]
-
The SAA should be a secondary containment system, such as a spill tray, to prevent the release of material in case of a leak.[17]
-
Ensure the storage area is secure and accessible only to authorized personnel.[6]
Step 5: Disposal
-
DO NOT dispose of this compound down the drain or in the regular trash.[2][3][19] This can lead to contamination of water sources and harm to aquatic life.[2][20]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[13] They will ensure it is transported to a licensed chemical destruction plant or an approved waste disposal facility for controlled incineration or other appropriate treatment.[6][7]
Disposal of Empty Containers: Empty containers that held this compound must also be treated as hazardous waste.[6] They should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1] After triple-rinsing, the original label should be defaced, and the container can then be disposed of as regular trash, pending confirmation from your EHS department.[1][17]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and regulatory compliance.
References
- University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
- American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
- ChemicalBook. (2025). 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride.
- Vedantu. (2023). SDS of Benzoic Acid: Important Data and Information Collected.
- Sigma-Aldrich. (2024). Safety Data Sheet: Benzoic acid.
- Fisher Scientific. (2012). Safety Data Sheet: Benzoic acid.
- Fisher Scientific. (2012). Safety Data Sheet: Benzoic acid.
- Benchchem. (n.d.). Navigating the Disposal of Novel Compounds: A Procedural Guide.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzoic Acid.
- Flinn Scientific. (2014). Benzoic Acid Safety Data Sheet (SDS).
- LPS.org. (n.d.). Safety Data Sheet (SDS) Benzoic Acid.
- Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid.
- Hazardous Waste Experts. (n.d.). The 4 Types of Hazardous Waste.
- Nordisk Ministerråd. (2016). Hazardous waste classification.
- University College London. (2022). Classification of hazardous waste.
- U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
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- SynHet. (n.d.). This compound.
- National Center for Biotechnology Information. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity.
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- GMP Journal. (2023). Safe Handling of Highly Potent Substances.
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A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzoic Acid
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for handling 2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzoic acid. As a novel chemical entity, a comprehensive, officially sanctioned Safety Data Sheet (SDS) may not be publicly available. Therefore, this document is built upon a foundation of chemical structure analysis, established principles of laboratory safety, and data from analogous compounds to ensure a robust and cautious approach to its handling. Our primary objective is to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively.
Hazard Assessment: A Structurally-Informed Perspective
Understanding the potential hazards of a novel compound begins with an analysis of its constituent parts. The structure of this compound incorporates two key moieties: a benzoic acid group and a diazaspiro[4.4]nonane core.
-
Benzoic Acid Moiety : The presence of the benzoic acid functional group suggests potential for skin and eye irritation.[1][2][3] Benzoic acid itself is classified as causing skin irritation and serious eye damage.[3] Prolonged or repeated inhalation of benzoic acid dust can also lead to lung damage.[1] As a solid, it can form combustible dust concentrations in the air.[1][4]
-
Diazaspiro[4.4]nonane Core : Spirocyclic systems, particularly those containing heteroatoms like nitrogen, are common scaffolds in pharmacologically active compounds.[5] Similar diazaspiro compounds are investigated for therapeutic applications, including anti-cancer treatments.[5] This potential bioactivity necessitates careful handling to prevent accidental inhalation or skin absorption.
Given these structural features, we must assume the compound is a solid powder at room temperature, presenting a potential inhalation hazard if handled improperly.
Anticipated Hazard Summary
| Hazard Type | Potential Effect | Rationale |
| Skin Contact | Causes skin irritation, potential for absorption.[1][2] | Based on the benzoic acid component. |
| Eye Contact | Causes serious eye irritation or damage.[1][2][3] | Based on the benzoic acid component. |
| Inhalation | May cause respiratory tract irritation.[2][6] Prolonged exposure could lead to organ damage.[7] | Risk from fine dust/aerosol generation. |
| Ingestion | Harmful if swallowed.[6][8] | General toxicity of related compounds. |
| Bioactivity | Potential for unknown biological effects. | Based on the diazaspiro core common in medicinal chemistry.[5] |
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is critical to mitigate the identified risks. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[6][9][10] | Prevents direct skin contact and irritation. Inspect gloves for integrity before each use.[9] |
| Eye Protection | Chemical safety goggles with side shields.[6][10][11] | Protects against eye irritation from dust or splashes.[6] A face shield may be required for splash hazards.[9] |
| Body Protection | Long-sleeved laboratory coat.[6][9] | Prevents contamination of personal clothing. |
| Respiratory Protection | To be used in a certified chemical fume hood.[9][12] | A NIOSH-approved respirator (e.g., N95) may be necessary for large quantities or if dust is generated outside a fume hood.[6][13] |
Operational Protocols: From Weighing to Waste
Adherence to standardized procedures is as crucial as wearing the correct PPE. The following step-by-step guides detail the safe handling of this compound during common laboratory operations.
Weighing and Preparing Solutions
This operation presents the highest risk of generating airborne dust. Therefore, stringent engineering controls are paramount.
-
Preparation : Don all required PPE (gloves, lab coat, safety goggles).
-
Engineering Control : Perform all weighing and handling of the solid compound within a certified chemical fume hood or a ventilated balance enclosure.[9][12]
-
Dispensing : Use a spatula to carefully transfer the desired amount of the compound to a tared container. Avoid any actions that could create dust clouds.
-
Dissolution : If preparing a solution, add the solvent to the solid slowly to minimize splashing. Cap the container before agitation or sonication.
-
Cleanup : After weighing, carefully decontaminate the spatula and the weighing area. Wipe surfaces with a damp cloth to collect any residual dust. Dispose of the cloth as solid chemical waste.
-
Hand Washing : Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9]
Handling Solutions and Reactions
-
Containment : Always handle solutions in properly labeled containers. Use a secondary container or a tray when transporting chemicals.[10]
-
Transfers : When transferring solutions, do so within a chemical fume hood to contain any potential vapors or aerosols.
-
Heating : If heating is required, use a flameless heat source. Ensure smooth boiling by using a stir bar or boiling chips.[11]
-
Post-Reaction : Allow reactions to cool completely before opening the vessel.
Disposal Plan: A Cradle-to-Grave Approach
Proper disposal is essential to protect both personnel and the environment.[9]
-
Solid Waste : All solid waste contaminated with the compound (e.g., weighing paper, contaminated paper towels, used gloves) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[6]
-
Liquid Waste : All solutions containing the compound and rinsates from cleaning glassware should be collected in a designated, sealed, and labeled hazardous waste container.[6][12] Do not dispose of this chemical down the drain.[9]
-
Container Disposal : Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[6]
The overall workflow for handling this compound is summarized in the diagram below.
Caption: A workflow for the safe handling of this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact : Immediately flush the affected skin with large amounts of soap and water for at least 15 minutes.[2] Remove contaminated clothing.[2] Seek medical attention if irritation develops.[1]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2][4] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1][4]
-
Inhalation : Move the affected person to fresh air.[4] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[2][4] Seek prompt medical attention.[2]
-
Spill : Evacuate the area. For a small spill of solid material, carefully sweep it up without creating dust and place it into a sealed container for disposal.[4] Do not dry sweep.[2] Clean the spill area with a damp cloth. Ensure adequate ventilation. For larger spills, follow your institution's emergency spill response procedures.
The decision process for selecting appropriate respiratory protection is critical and is outlined in the diagram below.
Caption: Decision tree for selecting appropriate respiratory protection.
By implementing these comprehensive safety measures, you can confidently and safely handle this compound, ensuring the integrity of your research and the well-being of your laboratory personnel.
References
- Personal protective equipment for handling Spiro[4.5]dec-9-EN-7-one. Benchchem.
- Personal protective equipment for handling Spiro[3.4]octan-6-ol. Benchchem.
- LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. Chemistry LibreTexts.
- SAFETY DATA SHEET - Benzoic acid. Sigma-Aldrich.
- SAFETY DATA SHEET - Benzoic acid. Fisher Scientific.
- SAFETY DATA SHEET - Benzoic acid.
- Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Safety Data Sheet: Benzoic acid. Carl ROTH.
- USP Chapter <800>: Personal Protective Equipment. Pharmacy Times.
- Topic 1: Safety in the Organic Chemistry Laboratory. CSUB.
- Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions.
- SAFETY DATA SHEET - coumarin-3-carboxylic acid. Sigma-Aldrich.
- Safety Data Sheet (SDS) Benzoic Acid. LPS.org.
- Material Safety Data Sheet - Benzoic acid MSDS. Sciencelab.com.
- 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride. Chem-Impex.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
